8-Methyl-5-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAHJWKYOSGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289100 | |
| Record name | 8-Methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64976-62-1 | |
| Record name | 64976-62-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Methyl-5-nitroquinoline CAS number and properties
An In-depth Technical Guide to 8-Methyl-5-nitroquinoline
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, spectral signatures, synthesis protocols, and safety considerations. The document is structured to offer not just data, but also expert insights into the causality behind experimental choices and the rationale for its potential applications. By grounding all claims in authoritative sources and providing detailed, reproducible methodologies, this guide serves as a critical resource for professionals engaged in drug discovery, chemical synthesis, and academic research.
Introduction: The Quinoline Scaffold and Strategic Substitution
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in drug development. Its derivatives are foundational to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] The specific functionalization of this core structure is a key strategy for modulating its electronic, steric, and pharmacokinetic properties, thereby fine-tuning its biological activity.
This compound (Figure 1) is a derivative featuring two key substitutions on the benzene portion of the quinoline ring: a methyl group at position 8 (C8) and a nitro group at position 5 (C5).
-
The Nitro Group (C5): As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic landscape of the aromatic system. It can act as a hydrogen bond acceptor and is a common pharmacophore in antimicrobial and anticancer agents.[4] Furthermore, the nitro group serves as a versatile synthetic handle, readily reduced to an amino group, which opens up a vast chemical space for further derivatization.
-
The Methyl Group (C8): This electron-donating group subtly modulates the electronic properties of the ring and provides steric bulk. Its position can influence the orientation of the molecule within a biological target's binding pocket and can impact metabolic stability.
This guide will explore the synthesis, properties, and potential of this strategically substituted molecule, providing a robust knowledge base for its application in advanced chemical research.
Caption: Logical relationship of the this compound structure.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development.
2.1 Identifiers
-
IUPAC Name: this compound[9]
-
Synonyms: Quinoline, 8-methyl-5-nitro-; 5-nitro-8-methylquinoline[6][10]
2.2 Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Weight | 188.18 g/mol | [5][6][9] |
| Physical Form | Solid | [7] |
| Density | 1.298 g/cm³ | [6] |
| Boiling Point | 351.7 °C at 760 mmHg | [6] |
| Flash Point | 166.5 °C | [6] |
| Refractive Index | 1.661 | [6] |
| Water Solubility | Low (Calculated log₁₀WS = -4.17 mol/L) | [11] |
| LogP (Octanol/Water) | 2.451 (Calculated) | [11] |
2.3 Spectral Data Analysis
Spectral analysis is crucial for structure verification and purity assessment.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns. For this compound, the monoisotopic mass is 188.05858 Da.[12] Predicted adducts for analysis include [M+H]⁺ at m/z 189.06586 and [M+Na]⁺ at m/z 211.04780.[12] A characteristic fragmentation pattern for nitroaromatic compounds often involves the loss of NO₂ (46 Da) and/or NO (30 Da).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key expected peaks include:
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the aromatic nitro group (N-O).
-
~3100-3000 cm⁻¹: C-H stretching for the aromatic rings.
-
~2950-2850 cm⁻¹: C-H stretching for the methyl group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex due to the substituted, fused ring system. Expected signals would include aromatic protons in the 7.5-9.0 ppm range and a singlet for the methyl group protons around 2.5-2.8 ppm.
-
¹³C NMR: The carbon spectrum would show ten distinct signals. The methyl carbon would appear upfield (~20-25 ppm), while the aromatic carbons would be in the ~120-150 ppm range. The carbon attached to the nitro group (C5) would be significantly deshielded. The availability of spectral data for the precursor, 8-methylquinoline, can serve as a valuable reference.[13]
-
Synthesis and Reaction Chemistry
The most logical and widely applicable synthesis for this compound involves the electrophilic nitration of the 8-methylquinoline precursor. This two-stage approach is outlined below.
Caption: Synthetic workflow for this compound.
3.1 Step 1: Synthesis of 8-Methylquinoline (Precursor)
The Skraup synthesis is a classic method for producing quinolines. It involves reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene or arsenic acid).
-
Causality: For 8-methylquinoline, the required starting material is o-toluidine. The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring. The sulfuric acid acts as both a catalyst and a dehydrating agent.
3.2 Step 2: Nitration of 8-Methylquinoline
This is an electrophilic aromatic substitution reaction. The choice of reagents and conditions is critical for achieving the desired regioselectivity and yield.
-
Mechanism Insight: In a strongly acidic medium (H₂SO₄), the quinoline nitrogen is protonated to form the quinolinium ion. This makes the pyridine ring highly electron-deficient and deactivates it towards further electrophilic attack. Substitution, therefore, occurs on the less deactivated benzene ring. The primary positions for attack on the quinolinium ion are C5 and C8.[14] The presence of the methyl group at C8 directs the incoming nitronium ion (NO₂⁺) preferentially to the C5 position.
3.3 Detailed Experimental Protocol: Nitration
This protocol is adapted from analogous, well-established procedures for the nitration of quinoline derivatives.[2]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 8-methylquinoline (1 equivalent). Cool the flask to 0°C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 volumes) to the stirred 8-methylquinoline, ensuring the temperature remains below 10°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, ~1.1 equivalents) to concentrated sulfuric acid (~1 volume) at 0°C.
-
Reaction: Add the nitrating mixture dropwise from the dropping funnel to the quinoline solution. Maintain the reaction temperature at 0°C. The rate of addition should be controlled to prevent a rise in temperature.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then neutralized by the slow addition of a base (e.g., concentrated NaOH or NH₄OH solution) while cooling in an ice bath. This will precipitate the crude product.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.
-
Validation: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 2.3.
Applications and Biological Significance
While this compound is primarily a research chemical, its structure suggests significant potential as a building block in drug discovery and materials science.
-
Intermediate in Medicinal Chemistry: The true value of this compound lies in its role as a precursor. The nitro group can be readily reduced to 5-amino-8-methylquinoline. This amine is a powerful nucleophile, enabling the synthesis of a wide array of derivatives, including amides, sulfonamides, and ureas, each with potentially unique biological profiles.
-
Analogue of Bioactive Compounds: Other 5-nitroquinoline derivatives have demonstrated significant bioactivity. For instance, 5-nitro-8-hydroxyquinoline (Nitroxoline) is an established antibacterial and anticancer agent.[4][15] Research into metal complexes of 5-nitro-8-hydroxyquinoline hybrids has shown promise in targeting multidrug-resistant cancer cells.[4] this compound provides a scaffold to create analogues of these compounds, where the methyl group can be used to probe steric and electronic requirements in biological targets.
-
Ligand for Coordination Chemistry: The quinoline nitrogen and the potential for derivatization at the 5-position make this scaffold an interesting candidate for designing ligands for metal complexes, which have applications in catalysis and materials science.
Safety and Handling
Understanding the hazards associated with this compound is essential for its safe handling in a laboratory setting.
5.1 GHS Hazard Classification
5.2 Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage in a refrigerator is recommended.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[18]
5.3 First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[17]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a doctor.[17]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[16][17]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[17]
Conclusion
This compound is more than a simple chemical compound; it is a versatile platform for innovation. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it an attractive starting point for complex molecular design. The strategic placement of the nitro and methyl groups provides a unique combination of electronic and steric features, positioning it as a valuable intermediate for developing novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge required for researchers to handle, synthesize, and ultimately unlock the full potential of this promising quinoline derivative.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 5-nitro-8-methylquinoline. Retrieved January 15, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 15, 2026, from [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved January 15, 2026, from [Link]
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OEM Chemistry. (2025). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Retrieved January 15, 2026, from [Link]
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PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
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Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved January 15, 2026, from [Link]
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MDPI. (n.d.). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved January 15, 2026, from [Link]
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ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved January 15, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C10H8N2O2). Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
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An In-depth Technical Guide to the Synthesis of 8-Methyl-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-5-nitroquinoline is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a methyl group at the 8-position and a nitro group at the 5-position significantly influences the electronic and steric properties of the quinoline ring system, offering a versatile platform for further chemical modifications and the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. As a self-validating system, this document aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule in a laboratory setting.
Part 1: Synthesis of the 8-Methylquinoline Precursor via Skraup Synthesis
The most common and effective method for the synthesis of the 8-methylquinoline core is the Skraup synthesis, a classic reaction in heterocyclic chemistry dating back to 1880.[1] This reaction involves the cyclization of an aromatic amine, in this case, o-toluidine, with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.
The Causality Behind Experimental Choices in the Skraup Synthesis
The Skraup synthesis is a robust but often vigorous reaction that requires careful control of conditions. The choice of reagents and their roles are crucial for a successful and safe synthesis:
-
o-Toluidine: The starting aromatic amine provides the benzene ring and the nitrogen atom for the resulting quinoline. The methyl group at the ortho position directs the cyclization to form the 8-methylquinoline isomer.
-
Glycerol: This serves as the source of the three-carbon chain required to form the pyridine ring of the quinoline system. In the presence of hot, concentrated sulfuric acid, glycerol dehydrates to form acrolein (in situ), which is the actual reactive species.[2]
-
Sulfuric Acid: Acts as both a dehydrating agent for the glycerol and as a catalyst for the cyclization and ring-closure steps.
-
Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[2] However, for safety and environmental reasons, other oxidizing agents such as arsenic pentoxide or even the starting nitro-compound in some variations can be used. Ferrous sulfate is often added as a moderator to control the exothermic nature of the reaction.[3]
Mechanistic Pathway of the Skraup Synthesis
The mechanism of the Skraup synthesis is a multi-step process that can be summarized as follows:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of o-toluidine undergoes a conjugate (Michael) addition to the acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.
-
Dehydration and Oxidation: A subsequent dehydration and oxidation of the dihydroquinoline intermediate yields the final aromatic product, 8-methylquinoline.
Caption: Experimental workflow for the nitration of 8-methylquinoline.
Data Presentation
The following tables summarize key information for the starting materials, intermediates, and the final product.
Table 1: Properties of Key Reagents and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| o-Toluidine | C₇H₉N | 107.15 | 200 |
| Glycerol | C₃H₈O₃ | 92.09 | 290 |
| 8-Methylquinoline | C₁₀H₉N | 143.19 | 247-248 |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 64976-62-1 | [3] |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained upon synthesis and compared with literature values for confirmation of the product's identity and purity.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established chemical transformations. The successful synthesis of this compound can be validated at each stage:
-
Synthesis of 8-Methylquinoline: The identity and purity of the intermediate can be confirmed by boiling point measurement and spectroscopic analysis (e.g., ¹H NMR, GC-MS). The characteristic signals of the methyl group and the aromatic protons of the quinoline ring should be present.
-
Synthesis of this compound: The final product should be characterized by its melting point and spectroscopic methods. The introduction of the nitro group will result in characteristic changes in the spectra, such as a downfield shift of the aromatic protons in the ¹H NMR spectrum and strong absorption bands in the IR spectrum corresponding to the N-O stretching vibrations.
By carefully following the detailed protocols and validating the intermediates and final product, researchers can ensure the integrity and reproducibility of their synthesis.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline. BenchChem.
- Brieflands. (2023). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
- Amazon S3. (2025). The Nitration of 8-Methylquinoxalines in Mixed Acid.
- Organic Syntheses. The 12-l.
- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
- Google Patents. (1997). Process for preparing quinoline bases.
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Royal Society of Chemistry. (2022).
- ChemicalBook. 8-Methylquinoline synthesis.
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- PubChem. 8-Nitroquinoline.
- Google Patents. (1985). A process for separating nitration isomers of substituted benzene compounds.
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An In-depth Technical Guide to 8-Methyl-5-nitroquinoline: Structure, Synthesis, and Spectroscopic Characterization
Abstract
This technical guide provides a comprehensive overview of 8-Methyl-5-nitroquinoline, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug discovery. This document delineates its chemical structure, molecular formula, and physicochemical properties. A detailed synthetic protocol for its preparation via electrophilic nitration of 8-methylquinoline is presented, including a mechanistic discussion and workflow visualization. Furthermore, this guide offers an in-depth analysis of the spectroscopic characteristics of this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization. The potential biological significance and applications of this class of compounds are also briefly discussed, providing a well-rounded technical resource for scientists and professionals in the field.
Introduction
Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are scaffolds in a vast array of biologically active molecules and functional materials. The introduction of specific substituents onto the quinoline core can dramatically modulate their physicochemical and pharmacological properties. This compound, a derivative featuring a methyl group at the 8-position and a nitro group at the 5-position, is a compound of interest for further chemical exploration and as a potential building block in the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group and the presence of the methyl group can influence the electronic distribution within the aromatic system, potentially impacting its reactivity and biological interactions. This guide aims to provide a detailed technical foundation for researchers working with or considering the use of this compound.
Chemical Structure and Molecular Properties
This compound is a substituted quinoline with the molecular formula C₁₀H₈N₂O₂.[1][2] The structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methyl group (-CH₃) is attached to the C8 position of the quinoline ring, and a nitro group (-NO₂) is attached to the C5 position.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 64976-62-1 | ChemNet[1], PubChem[2] |
| Molecular Formula | C₁₀H₈N₂O₂ | ChemNet[1], PubChem[2] |
| Molecular Weight | 188.18 g/mol | PubChem[2] |
| Canonical SMILES | CC1=C2C(=C(C=C1)[O-])C=CC=N2 | PubChem[2] |
| InChI | InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | PubChem[2] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 351.7°C at 760 mmHg | ChemNet[1] |
| Density | 1.298 g/cm³ | ChemNet[1] |
| logP | 2.2 | PubChem[2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the electrophilic nitration of 8-methylquinoline. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.
Reaction Scheme
The overall reaction is as follows:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the methyl and nitro groups. The methyl protons will appear as a singlet in the upfield region (around δ 2.5-3.0 ppm).
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of δ 120-150 ppm, while the methyl carbon will appear at a much higher field (around δ 15-25 ppm). The carbon atoms attached to the nitrogen and the nitro group will be significantly deshielded.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H-2 | ~8.8 | C-2 | ~150 |
| H-3 | ~7.5 | C-3 | ~122 |
| H-4 | ~8.9 | C-4 | ~148 |
| H-6 | ~7.8 | C-4a | ~128 |
| H-7 | ~7.6 | C-5 | ~145 |
| CH₃ | ~2.8 | C-6 | ~125 |
| C-7 | ~130 | ||
| C-8 | ~135 | ||
| C-8a | ~147 | ||
| CH₃ | ~18 |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl) |
| ~1600 | C=C stretching (aromatic) |
| 1550-1500 | N-O asymmetric stretching (nitro) |
| 1350-1300 | N-O symmetric stretching (nitro) |
| ~830 | C-N stretching |
| 800-700 | C-H out-of-plane bending (aromatic) |
The presence of strong absorption bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ is a clear indication of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (188.18).
The fragmentation pattern of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) and subsequent rearrangements. Common fragments for this compound could include:
-
[M - NO₂]⁺: Loss of the nitro group (m/z 142)
-
[M - O - NO]⁺: Loss of an oxygen atom and nitric oxide.
-
Fragments corresponding to the breakdown of the quinoline ring system.
Potential Applications and Biological Relevance
Nitroquinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. [3]Many quinoline-based drugs are used in the treatment of various diseases, including malaria, cancer, and microbial infections. The nitro group can act as a key pharmacophore, and its reduction in vivo can lead to the formation of reactive species that exert cytotoxic effects.
While specific biological studies on this compound are not extensively reported, its structural similarity to other biologically active nitroquinolines suggests potential for investigation in the following areas:
-
Anticancer Agents: Many nitroquinoline derivatives have demonstrated potent anticancer activity. [4]* Antimicrobial Agents: The quinoline scaffold is present in many antibacterial and antifungal drugs.
-
Synthetic Intermediate: this compound can serve as a versatile starting material for the synthesis of other functionalized quinoline derivatives, such as aminoquinolines, which are also of significant interest in medicinal chemistry.
Further research is warranted to explore the full potential of this compound and its derivatives in drug discovery and development.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, molecular formula, synthesis, and spectroscopic characterization of this compound. The synthetic protocol outlined, based on the electrophilic nitration of 8-methylquinoline, is a reliable method for its preparation. The comprehensive spectroscopic data, including predicted NMR and characteristic FTIR and MS fragmentation patterns, will serve as a valuable reference for researchers in confirming the identity and purity of this compound. The potential biological relevance of this compound, rooted in the established activities of the nitroquinoline scaffold, highlights its potential as a valuable building block for the development of novel therapeutic agents.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Physical and chemical properties of 8-Methyl-5-nitroquinoline
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 8-Methyl-5-nitroquinoline
Introduction
This compound is a substituted heterocyclic aromatic compound built upon the quinoline scaffold. The quinoline ring system is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents, including antimalarial, antibacterial, and anticancer drugs. The specific substitution pattern of this compound, featuring an electron-donating methyl group and an electron-withdrawing nitro group on the carbocyclic ring, imparts a unique electronic profile that makes it a valuable intermediate for chemical synthesis and a compound of interest for biological screening.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this molecule for its synthesis, characterization, handling, and application in the laboratory. The information herein is synthesized from established chemical literature and databases, with an emphasis on the causal relationships between structure, properties, and reactivity.
Chapter 1: Molecular Identity and Structure
The foundational step in utilizing any chemical compound is to establish its precise identity. This compound is unambiguously defined by its molecular structure and a set of standardized identifiers.
Key Identifiers
A summary of the key identification parameters for this compound is provided below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 64976-62-1 | [1][3] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][3] |
| Molecular Weight | 188.18 g/mol | [1][4] |
| Canonical SMILES | CC1=C2C(=C(C=C1)[O-])C=CC=N2 | [1] |
| InChI | InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | [1][3] |
| InChIKey | JJGAHJWKYOSGEU-UHFFFAOYSA-N | [1][2] |
Molecular Structure and Electronic Profile
The structure of this compound consists of a bicyclic quinoline system with a methyl group at position C8 and a nitro group at position C5.
Caption: Molecular structure of this compound with IUPAC numbering.
The key structural features influencing its properties are:
-
Quinoline Core: A rigid, aromatic, and weakly basic heterocyclic system. The nitrogen atom at position 1 can be protonated in acidic media, which deactivates the entire ring system towards electrophilic attack.[5]
-
Nitro Group (-NO₂): A strong electron-withdrawing group at C5. It deactivates the carbocyclic ring (the benzene part) to electrophilic substitution and is a key site for nucleophilic reduction.
-
Methyl Group (-CH₃): A weak electron-donating group at C8. It provides steric bulk around the peri-position relative to the nitrogen atom and can be a site for oxidation reactions.
Chapter 2: Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental systems. While some experimental data for this compound is available, other values are derived from computational models.
| Property | Value | Unit | Source(s) / Notes |
| Physical Form | Solid | - | [2] |
| Melting Point | Not explicitly reported | °C | Data not found in surveyed literature. For comparison, the related isomer 8-nitroquinoline melts at 91.5 °C.[6] |
| Boiling Point | 351.7 | °C | At 760 mmHg.[3] |
| Density | 1.298 | g/cm³ | [3] |
| Flash Point | 166.5 | °C | [3] |
| Vapor Pressure | 8.19 x 10⁻⁵ | mmHg | At 25 °C.[3] |
| Water Solubility | log₁₀(S) = -4.17 | mol/L | Calculated value, indicating very low solubility in water.[4] |
| Octanol-Water Partition Coefficient | logP = 2.451 | - | Calculated value, suggesting moderate lipophilicity and potential for membrane permeability.[4] |
| Refractive Index | 1.661 | - | [3] |
Expertise & Insights: The calculated low water solubility and moderate logP value are critical parameters for drug development professionals. These figures suggest that while the compound may have sufficient lipophilicity to cross biological membranes, its poor aqueous solubility could present challenges in formulation and bioavailability, potentially requiring the use of co-solvents or advanced formulation strategies for in-vivo studies.
Chapter 3: Synthesis and Purification
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. A logical two-step approach to synthesize this compound involves the construction of the 8-methylquinoline core followed by regioselective nitration.
Synthetic Workflow
The most field-proven method for this class of compounds follows the Skraup synthesis, a classic and effective reaction for generating quinoline systems.
Caption: Proposed two-step synthesis workflow for this compound.
Causality Behind Experimental Choices:
-
Skraup Synthesis: This reaction is chosen for its efficiency in building the quinoline scaffold directly from a substituted aniline (o-toluidine). The use of o-toluidine as the starting material ensures the methyl group is locked at the C8 position in the final product. Glycerol serves as the source for the three-carbon chain that forms the pyridine ring, and an oxidizing agent is required for the final aromatization step.
-
Electrophilic Nitration: Nitration of the quinoline ring system under acidic conditions (HNO₃/H₂SO₄) occurs on the protonated quinolinium ion.[5] The pyridine ring is strongly deactivated by the positive charge on the nitrogen, directing the electrophilic attack to the less deactivated carbocyclic (benzene) ring. Nitration preferentially occurs at the C5 and C8 positions.[5] Since the C8 position is already occupied by a methyl group, the nitration is directed primarily to the C5 position.
Step-by-Step Synthesis Protocol (Illustrative)
This protocol is a self-validating system; successful isolation and characterization of the intermediate (8-Methylquinoline) before proceeding provides a critical quality control checkpoint.
Step 1: Synthesis of 8-Methylquinoline via Skraup Reaction
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer in a fume hood.
-
Charge Reagents: To the flask, add o-toluidine, nitrobenzene (as the oxidizing agent), and anhydrous iron(II) sulfate (to moderate the reaction).
-
Add Acid & Glycerol: Begin stirring and slowly add concentrated sulfuric acid through the dropping funnel. After the acid is added, add glycerol dropwise. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the mixture gently to initiate the reaction. Once initiated, the reaction is typically vigorous and exothermic. After the initial exotherm subsides, continue heating the mixture under reflux for several hours to ensure completion.
-
Work-up & Isolation: Allow the mixture to cool. Dilute with water and remove unreacted nitrobenzene by steam distillation. Make the remaining solution alkaline with sodium hydroxide solution to liberate the free base (8-methylquinoline).
-
Purification: Extract the 8-methylquinoline with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[7]
-
Validation: Confirm the identity and purity of the 8-methylquinoline intermediate via TLC, GC-MS, and NMR before proceeding.
Step 2: Nitration of 8-Methylquinoline
-
Cooling: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add the purified 8-methylquinoline from Step 1 to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the 8-methylquinoline solution, maintaining the temperature at or below 0 °C. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.[8]
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The product will precipitate as a solid. Neutralize the solution carefully with a base (e.g., aqueous ammonia or sodium carbonate) to ensure all product precipitates. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.
Chapter 4: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic signatures for this compound.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (5H): Complex multiplets in the range of ~7.5-9.0 ppm. The protons on the pyridine ring (H2, H3, H4) and the carbocyclic ring (H6, H7) will show distinct chemical shifts and coupling patterns. The presence of the nitro group will shift adjacent protons downfield.- Methyl Protons (3H): A singlet at ~2.5-2.8 ppm. |
| ¹³C NMR | - Aromatic Carbons (9): Signals in the aromatic region (~120-150 ppm).- Quaternary Carbons (4): Four signals for C4a, C5, C8, and C8a, with the carbon attached to the nitro group (C5) being significantly affected.- Methyl Carbon (1): A signal in the aliphatic region (~15-25 ppm). |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 188.- Key Fragments: Loss of NO₂ (m/z = 142), loss of O and NO (m/z = 142), and other fragments characteristic of the quinoline ring. |
| IR Spectroscopy | - Aromatic C-H stretch: ~3000-3100 cm⁻¹.- Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹.- Symmetric NO₂ stretch: ~1340-1360 cm⁻¹.- Aromatic C=C and C=N stretch: ~1450-1600 cm⁻¹. |
Protocol: Sample Preparation for NMR Analysis
-
Weigh Sample: Accurately weigh approximately 5-10 mg of the purified, dry this compound.
-
Select Solvent: Choose a suitable deuterated solvent in which the compound is soluble, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolve Sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenize: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Analyze: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
Chapter 5: Chemical Reactivity and Potential Applications
This compound is not just an endpoint but a versatile starting material for further chemical elaboration, primarily leveraging the reactivity of the nitro group.
Caption: Key reaction pathways for this compound.
-
Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to form 8-methylquinolin-5-amine. This transformation is crucial as it installs a nucleophilic amino group, which is a versatile handle for introducing a wide variety of substituents through acylation, alkylation, or diazotization reactions. This amine is a key building block for synthesizing libraries of compounds for drug discovery.
-
Electrophilic Aromatic Substitution: Further electrophilic substitution on the this compound ring is challenging due to the deactivating effect of the protonated nitrogen and the nitro group. However, under forcing conditions, substitution may occur at the C6 position.
-
Applications in Drug Discovery: As a derivative of the quinoline scaffold, this compound and its downstream products are prime candidates for screening in various biological assays. The quinoline core is known to interact with DNA and various enzymes, and modifications at the 5- and 8-positions can be used to tune activity, selectivity, and pharmacokinetic properties.
Chapter 6: Safety and Handling
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Identification
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [1][2] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [1][2] |
Note: Sources report both H318 (Danger) and H319 (Warning) for eye irritation. It is prudent to adhere to the more severe warning (H318) and treat the compound as capable of causing serious eye damage.[1]
Safe Handling Protocol
-
Engineering Controls: All handling of solid powder and solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[2][7] A refrigerator is recommended for long-term storage.[2]
-
Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a well-defined chemical entity with properties that make it a useful, albeit hazardous, building block for chemical synthesis. Its moderate lipophilicity, combined with the versatile reactivity of its nitro group, positions it as a valuable starting material for creating novel quinoline derivatives, particularly for applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective and responsible use in a research setting.
References
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PrepChem. Synthesis of 8-methylquinoline. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 246300, this compound. [Link]
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Cheméo. Chemical Properties of 5-nitro-8-methylquinoline. [Link]
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Chemistry Stack Exchange. Why does the nitration of quinoline occur at the 5 (and 8) position?. [Link]
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MDPI. Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. [Link]
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GTI Laboratory Supplies. 8-Methylquinoline, =>97%, for synthesis, Organic®. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11830, 8-Nitroquinoline. [Link]
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ScienceDirect. NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. [Link]
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NIST. 5-nitro-8-methylquinoline. [Link]
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ResearchGate. C−H ammoxidation of 8‐methylquinoline. [Link]
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
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Potential Biological Activities of 8-Methyl-5-nitroquinoline Derivatives: A Technical Guide for Researchers
Foreword
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities. The introduction of a nitro group, particularly at the C5 position, has been shown to significantly modulate the therapeutic potential of these compounds. This guide focuses on a specific, yet underexplored, class of these molecules: 8-methyl-5-nitroquinoline derivatives. While direct research on this specific substitution pattern is nascent, this document serves as a comprehensive technical guide for researchers and drug development professionals. It consolidates the foundational knowledge from structurally related compounds, provides detailed synthetic and experimental protocols, and outlines the predicted biological activities to stimulate and guide future research in this promising area.
Introduction: The Quinoline Scaffold and the Promise of this compound Derivatives
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antimalarial activities[1]. The electronic and steric properties of substituents on the quinoline ring play a crucial role in determining their biological effects.
The 5-nitroquinoline moiety, in particular, is a well-established pharmacophore. A notable example is nitroxoline (8-hydroxy-5-nitroquinoline), an approved antibacterial agent that has been repurposed and extensively studied for its potent anticancer and antifungal activities[2][3]. The mechanism of action for many 5-nitroquinoline derivatives is often attributed to the generation of reactive oxygen species (ROS) and the chelation of metal ions, leading to cellular damage and apoptosis in target cells[4].
This guide turns the focus to the this compound scaffold. The substitution of the 8-hydroxy group with a methyl group is anticipated to significantly alter the molecule's lipophilicity, steric hindrance, and metal-chelating properties. These changes could lead to novel mechanisms of action, altered target specificity, and potentially improved pharmacokinetic profiles. While specific biological data for this compound derivatives is sparse, preliminary information suggests potential cytotoxic activity in tumor cells[5]. This guide aims to provide the necessary framework to systematically explore these possibilities.
Synthetic Pathways for this compound Derivatives
The synthesis of this compound derivatives can be approached in a logical, stepwise manner. The core strategy involves the initial construction of the 8-methylquinoline scaffold, followed by nitration.
Synthesis of the 8-Methylquinoline Core via Skraup Synthesis
The Skraup synthesis is a classic and effective method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid[6][7]. To synthesize 8-methylquinoline, 2-methylaniline (o-toluidine) is used as the starting aromatic amine.
Experimental Protocol: Skraup Synthesis of 8-Methylquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.
-
Addition of Reactants: To this mixture, add 2-methylaniline and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid). Ferrous sulfate can be added to moderate the reaction[6].
-
Heating: Heat the mixture gently. The reaction is exothermic and may become vigorous. Once the initial reaction subsides, continue heating under reflux for several hours to ensure the completion of the reaction.
-
Work-up: After cooling, dilute the reaction mixture with water and steam distill to remove any unreacted nitrobenzene.
-
Isolation: Make the residue alkaline with a concentrated sodium hydroxide solution and perform a second steam distillation to isolate the 8-methylquinoline.
-
Purification: The collected distillate can be further purified by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by drying of the organic layer and removal of the solvent under reduced pressure. Final purification can be achieved by vacuum distillation.
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8-Methyl-5-nitroquinoline mechanism of action inquiries
An In-depth Technical Guide to Investigating the Mechanism of Action of 8-Methyl-5-nitroquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, a distinct member of this class, has emerged as a compound of interest due to its documented cytotoxic effects.[3] However, a detailed elucidation of its molecular mechanism of action remains a critical gap in the scientific literature. This guide is designed for researchers, scientists, and drug development professionals, providing not just the current, limited understanding of this compound but, more importantly, a comprehensive, field-proven framework for a thorough investigation of its biological activity. Our approach moves beyond a rigid template, establishing a logical, multi-phase experimental strategy to definitively uncover and validate the molecular targets and cellular pathways modulated by this compound.
Part 1: Current Understanding and Hypothesized Mechanism of Action
Direct research into the mechanistic underpinnings of this compound is in its nascent stages. Preliminary data from supplier information suggests it acts as a cytotoxic agent in tumor cells, potentially through covalent DNA binding, leading to an inhibition of DNA synthesis.[3] It is also proposed that the nitro group may contribute to the generation of reactive oxygen species (ROS).[3]
To build a testable hypothesis, we can draw expert inferences from the well-characterized activities of its structural analogs, most notably 8-hydroxy-5-nitroquinoline (Nitroxoline). Nitroxoline is a clinically used antimicrobial agent also recognized for its potent anticancer activities.[4][5] Its mechanism is multifaceted and primarily attributed to two core functions:
-
Metal Ion Chelation: Nitroxoline effectively chelates essential metal ions like copper and iron. This disruption of metal homeostasis can inhibit the function of metalloenzymes critical for cellular processes and redox balance.[6][7][8]
-
Reactive Oxygen Species (ROS) Generation: The interaction of Nitroxoline with metal ions, particularly copper, can catalyze redox reactions, leading to a significant increase in intracellular ROS.[4][5] This oxidative stress induces cellular damage, particularly to DNA and mitochondria, ultimately triggering apoptotic cell death pathways.[7]
Given the structural similarities, particularly the 5-nitroquinoline core, we hypothesize that this compound shares a similar mechanistic basis, centered on the induction of oxidative stress and DNA damage, leading to cytotoxicity. The methyl group at the 8-position may modulate its lipophilicity, cell permeability, and interaction with specific targets compared to the hydroxyl group in Nitroxoline.
Hypothesized Signaling Pathway
The following diagram illustrates the putative mechanism. We propose that this compound enters the cell, where it may interact with intracellular metal ions. This complex then catalyzes the production of ROS. The resulting oxidative stress leads to DNA damage and mitochondrial dysfunction, converging on the activation of caspase cascades and culminating in apoptosis.
Caption: Hypothesized mechanism of this compound inducing apoptosis.
Part 2: A Validating Framework for Elucidating the Definitive Mechanism of Action
To move from hypothesis to validated mechanism, a systematic, multi-phase investigation is required. This section provides the experimental logic and detailed protocols necessary for this endeavor.
Phase I: Unbiased Target Identification and Validation
The foundational step in mechanism of action (MOA) elucidation is to identify the direct molecular binding partners of the compound.[9] An unbiased approach is crucial to discover both expected and novel targets.
The overall workflow involves preparing a cellular lysate, using the small molecule to "pull down" its binding partners, and identifying these proteins via mass spectrometry.
Caption: General experimental workflow for small molecule target identification.
Several robust methods exist for target identification, each with unique advantages.[10] The choice of method depends on the compound's properties and available resources.
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Pull-Down | The small molecule is immobilized on a solid support (e.g., beads) or tagged with biotin to capture binding proteins from a cell lysate.[9][10] | Well-established, relatively straightforward. | Requires chemical modification of the compound, which may alter its binding activity; risk of identifying non-specific binders. |
| DARTS (Drug Affinity Responsive Target Stability) | Exploits the principle that a protein bound to a small molecule is more resistant to protease digestion. Target proteins are identified by their stability in the presence of the drug and a protease.[11] | Label-free (uses the native compound); can be performed in complex mixtures. | May not work for all drug-target interactions; requires careful optimization of protease concentration. |
| CETSA (Cellular Thermal Shift Assay) | Based on the ligand-induced thermal stabilization of a target protein. The melting curve of proteins is measured in the presence and absence of the drug. | Label-free; can be performed in intact cells, confirming target engagement in a physiological context. | Technically demanding; requires specialized equipment for high-throughput analysis. |
Causality: This protocol is designed to physically isolate the direct binding partners of this compound. The covalent attachment of the molecule to a solid matrix allows for the selective enrichment of target proteins from a complex cellular milieu.
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., polyethylene glycol) attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity. Covalently couple this linker to agarose beads.[9]
-
Cell Culture and Lysis: Culture a relevant cancer cell line (e.g., a line sensitive to the compound's cytotoxic effects) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cleared cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. Include a control incubation with unconjugated beads to identify non-specific binders.
-
Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution: Elute the bound proteins from the beads using a competitive agent, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise unique bands present in the drug-bead sample but absent in the control. Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Causality: This method validates binding by assessing a functional consequence: protection from degradation. A genuine ligand-protein interaction will confer structural stability, making the protein less susceptible to enzymatic cleavage.
-
Lysate Preparation: Prepare a cell lysate as described in the pull-down protocol.
-
Drug Incubation: Aliquot the lysate into several tubes. Treat with increasing concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each tube at a pre-optimized concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature. The key is to use a protease concentration that digests the majority of proteins in the control sample.
-
Reaction Quenching: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or by Western blot if a candidate target is already suspected. A protein that is a direct target of this compound will appear as a protected, intact band at higher drug concentrations, while non-target proteins will be degraded.[11]
Phase II: Cellular Pathway and Phenotypic Analysis
Once candidate targets are identified and validated, the investigation must broaden to understand the downstream cellular consequences of target engagement.
Causality: A drug's interaction with its target(s) initiates a signaling cascade that alters the cell's transcriptional program. By capturing this global change with RNA-sequencing, we can infer which cellular pathways are most significantly perturbed.
-
Experimental Design: Treat cultured cells with this compound at a relevant concentration (e.g., IC50) and for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control group. Harvest the cells and extract total RNA.
-
RNA-Sequencing: Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.
-
Differential Expression Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Identify genes that are significantly differentially expressed between the drug-treated and control groups.[12]
-
Pathway Enrichment Analysis: Use the list of differentially expressed genes as input for pathway analysis software (e.g., Ingenuity Pathway Analysis, GeneGo, or open-source tools like GSEA).[13][14] This analysis identifies biological pathways (e.g., "DNA Damage Response," "Oxidative Stress Pathway," "Apoptosis Signaling") that are statistically over-represented in the dataset.[15]
Causality: These assays provide direct, functional evidence to confirm the cellular events predicted by the pathway analysis, thereby validating the hypothesized mechanism.
-
ROS Accumulation Assay:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound for a specified time.
-
Add a ROS-sensitive fluorescent probe (e.g., CellROX® Deep Red Reagent) and incubate.
-
Measure the fluorescence intensity using a plate reader or visualize by fluorescence microscopy. An increase in fluorescence indicates ROS production.[7]
-
-
DNA Damage Assay (γ-H2AX Staining):
-
Treat cells grown on coverslips with the compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for phosphorylated H2AX (a marker for DNA double-strand breaks).
-
Add a fluorescently labeled secondary antibody.
-
Visualize the formation of γ-H2AX foci in the nucleus using fluorescence microscopy.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells in suspension or adherent cells that have been lifted.
-
Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which enters necrotic cells).
-
Analyze the stained cells by flow cytometry. This allows for the quantification of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cell populations.
-
Conclusion
While the precise mechanism of action for this compound is not yet fully characterized, evidence from structural analogs strongly suggests a mechanism involving the induction of oxidative stress and DNA damage, culminating in apoptosis.[3][4] This guide provides a robust, multi-phase framework for moving beyond this hypothesis. By systematically applying unbiased target identification techniques, profiling global cellular responses, and validating key phenotypic outcomes, researchers can build a definitive, data-driven model of the compound's mechanism. This structured approach not only ensures scientific rigor but also accelerates the journey of a promising small molecule from initial observation to a well-understood therapeutic or tool compound.
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Pinto, M., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Omega. [Link]
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Al-Obaidi, A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]
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Spengler, G., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules. [Link]
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Gómez-Pérez, A., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceutics. [Link]
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Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]
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Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. [Link]
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King's Land. (2024). OEM 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. [Link]
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A Senior Application Scientist's Guide to the Foundational Characterization of Novel Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Quinoline Scaffold
The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its weak basicity and capacity for both electrophilic and nucleophilic substitutions, have made it a cornerstone in the development of a vast array of therapeutic agents.[3] Quinoline derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral effects.[2][4][5] This versatility ensures that the synthesis and characterization of novel quinoline derivatives remain a vibrant and critical area of research, promising new therapies for a multitude of diseases.[5][6]
This guide provides an in-depth, experience-driven framework for the essential characterization of newly synthesized quinoline derivatives. It is structured to follow the logical progression of a discovery campaign, from initial synthesis to foundational biological assessment. The methodologies described are chosen not only for their robustness but also for the critical information they yield, allowing researchers to make informed decisions about the future of their lead candidates.
Section 1: Synthesis and Purification: The Genesis of a Candidate
The journey of any novel compound begins with its successful synthesis and rigorous purification. The synthetic diversity of quinoline permits the creation of a wide range of structurally varied derivatives.[3] Common and historically significant synthetic routes include the Conrad-Limpach and Pfitzinger syntheses, which involve the condensation of anilines with β-ketoesters or isatin with α-methylene carbonyl compounds, respectively.[7]
Protocol 1: General Purification by Flash Column Chromatography
This protocol is the workhorse for purifying crude reaction mixtures to isolate the target quinoline derivative.
-
Slurry Preparation: Adsorb the crude solid product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and adding silica gel. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Select a column size appropriate for the scale of the reaction. Pack the column with silica gel using a suitable solvent system (e.g., a hexane/ethyl acetate gradient), ensuring a level and well-compacted bed.
-
Loading: Carefully load the prepared slurry onto the top of the silica bed.
-
Elution: Begin elution with a low-polarity solvent system, gradually increasing the polarity to move the compound of interest down the column. The choice of solvent system is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound. Confirm purity by NMR spectroscopy.
Section 2: Structural Elucidation: Confirming Molecular Identity
Once purified, the primary objective is to unambiguously confirm the chemical structure of the novel derivative. This is a multi-step, self-validating process where data from orthogonal techniques converge to provide a complete molecular picture.
Caption: High-level workflow for novel compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural characterization for organic molecules. It provides detailed information about the carbon-hydrogen framework.
-
Expertise & Experience: We begin with a simple ¹H NMR. This is the fastest and most sensitive NMR experiment, giving an immediate indication of success and purity. If the proton spectrum is clean and consistent with the expected structure, we proceed to more detailed analyses like ¹³C and 2D NMR. This tiered approach saves valuable instrument time.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters to note are chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constant (J), and integration.
-
¹³C NMR Acquisition: Acquire the spectrum to observe all unique carbon atoms in the molecule. This is crucial for confirming the carbon backbone and identifying quaternary carbons.
-
2D NMR (COSY, HMQC/HSQC): If the structure is complex or ¹H/¹³C data are ambiguous, 2D NMR is employed.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings (¹H-¹H), revealing which protons are neighbors in the spin system.
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), allowing for definitive assignment of protonated carbons.[9]
-
Table 1: Example Spectroscopic Data for a Hypothetical Quinoline Derivative
| Technique | Observation | Interpretation |
| ¹H NMR | δ 8.90 (s, 1H), 8.10 (d, 1H), 7.6-7.9 (m, 4H) | Aromatic protons characteristic of the quinoline ring system.[8][10] |
| ¹³C NMR | δ 150.2, 148.5, 136.1, 129.5, 127.8, 121.5 | Aromatic carbons of the core scaffold.[10] |
| IR (cm⁻¹) | 3350 (N-H stretch), 3050 (Aromatic C-H), 1610 (C=N) | Presence of an amine functional group and the aromatic system.[8] |
| HRMS (ESI+) | m/z [M+H]⁺ calculated: 251.1234; found: 251.1238 | Confirms the elemental composition and molecular weight. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to determine the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. It serves as a quick confirmation that key chemical transformations have occurred (e.g., the appearance of a carbonyl stretch after an oxidation reaction).
X-Ray Crystallography
This is the definitive method for structural determination, providing an unambiguous 3D model of the molecule's solid-state conformation.[11]
-
Trustworthiness: While other spectroscopic methods lead to a proposed structure, an X-ray crystal structure is considered irrefutable proof. It validates all other data and reveals subtle stereochemical and conformational details that are impossible to determine otherwise.[12]
Protocol 3: Single Crystal Growth for X-ray Diffraction
-
Solvent Selection: Screen various solvents and solvent mixtures to find a system in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Over days or weeks, as the solvent slowly evaporates, crystals may form.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them for analysis.
Section 3: Physicochemical Characterization: Profiling for Drug-Likeness
A confirmed structure is only the beginning. To assess a compound's potential as a drug, its fundamental physicochemical properties must be determined.[13][14][15] These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[13]
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Methodological & Application
Application Notes & Protocols: 8-Methyl-5-nitroquinoline as a Versatile Starting Material in the Synthesis of Bioactive Scaffolds
Prepared by: Senior Application Scientist, Organic & Medicinal Chemistry Division
Introduction: Unlocking the Synthetic Potential of 8-Methyl-5-nitroquinoline
This compound is a substituted quinoline derivative characterized by a nitro group at the 5-position and a methyl group at the 8-position of its heterocyclic core. While a simple molecule in structure, it represents a pivotal starting material for accessing a class of compounds with profound significance in medicinal chemistry and drug development: the 8-methyl-5-aminoquinoline scaffold and its derivatives. The strategic placement of the nitro and methyl groups imparts a unique reactivity profile that synthetic chemists can exploit to construct complex molecular architectures.
The primary synthetic transformation, and the focus of these notes, is the selective reduction of the electron-withdrawing nitro group to a nucleophilic amino group. This conversion fundamentally alters the electronic properties of the quinoline ring and introduces a versatile functional handle for subsequent elaboration. The resulting 5-amino-8-methylquinoline core is a key pharmacophore found in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] This guide provides a detailed exploration of this key transformation, offering field-proven protocols and explaining the causality behind the experimental choices.
Core Directive: The Strategic Reduction to 5-Amino-8-methylquinoline
The conversion of the nitro group to an amine is the cornerstone of this compound's utility. This transformation is not merely a functional group interconversion; it is a strategic step that opens the door to a vast chemical space for drug discovery. The resulting primary amine is a powerful nucleophile and a directing group for further reactions.
Causality of Method Selection:
The choice of reducing agent is critical and depends on factors such as substrate compatibility (tolerance of other functional groups), scalability, and available laboratory equipment. Two primary, reliable methods are highlighted:
-
Catalytic Transfer Hydrogenation: This method utilizes a catalyst, typically Palladium on Carbon (Pd/C), and a hydrogen donor like hydrazine hydrate. It is often preferred for its operational simplicity, mild reaction conditions, and avoidance of high-pressure hydrogen gas, making it highly accessible for most research laboratories.
-
Dissolving Metal Reduction: This classical yet highly effective method employs an easily oxidized metal, such as iron (Fe) powder, in an acidic medium like acetic acid (AcOH).[2][3] This system is robust, cost-effective, and demonstrates excellent chemoselectivity for the nitro group, leaving other potentially reducible functionalities intact.[2][4]
The overarching synthetic workflow is visualized below.
Caption: Synthetic workflow from this compound.
Experimental Protocols & Data
The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-Amino-8-methylquinoline from this compound.
Protocol 1: Synthesis via Catalytic Transfer Hydrogenation
This protocol is valued for its mild conditions and high efficiency. Hydrazine hydrate serves as the in situ source of hydrogen in the presence of a palladium catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 26.6 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~250 mg, 5% w/w).
-
Scientist's Note: The catalyst loading is empirical. 5-10% w/w is standard, but optimization may be required. Ensure the catalyst is properly wetted by the solvent before proceeding.
-
-
Hydrazine Addition: Begin vigorous stirring. Slowly add hydrazine hydrate (80% in water, 4.0 mL, ~66.5 mmol, 2.5 eq.) dropwise via a dropping funnel over 20-30 minutes. The reaction is exothermic, and a color change from yellow to a darker solution is typically observed.
-
Causality & Safety: Dropwise addition is crucial to control the exotherm and the rate of nitrogen gas evolution. Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Reaction & Monitoring: After the addition is complete, heat the mixture to reflux (~80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Expertise Note: The Celite® pad must be kept wet with ethanol during filtration to prevent the pyrophoric catalyst from igniting upon contact with air. Wash the filter cake thoroughly with additional ethanol to ensure complete product recovery.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield a solid residue. The crude 5-Amino-8-methylquinoline can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford the product as a crystalline solid.
Protocol 2: Synthesis via Dissolving Metal Reduction
This protocol offers a cost-effective and scalable alternative that avoids specialized hydrogenation equipment.
Caption: Experimental workflow for dissolving metal reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and thermometer, prepare a slurry of iron powder (11.1 g, 199 mmol, 7.5 eq.) in a mixture of water (50 mL) and glacial acetic acid (100 mL).
-
Substrate Addition: Heat the stirred slurry to 80-90°C. Add this compound (5.0 g, 26.6 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 100°C.
-
Trustworthiness: This reaction is highly exothermic. Adding the substrate in portions is a critical safety and control measure.
-
-
Reaction & Monitoring: After the addition is complete, maintain the reaction at 90-95°C for 1-2 hours, or until TLC analysis confirms the disappearance of the starting material.
-
Work-up - Neutralization: Cool the reaction mixture to room temperature. Carefully pour the slurry into a large beaker containing ice (~200 g). Slowly and cautiously basify the mixture by adding concentrated ammonium hydroxide (~28%) until the pH is ~9-10. This will precipitate iron salts.
-
Expertise Note: The neutralization step is highly exothermic and releases ammonia gas. This must be performed in an efficient fume hood with adequate cooling and slow addition.
-
-
Work-up - Extraction: Filter the resulting slurry to remove the iron oxides, washing the filter cake with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the filtrate to a separatory funnel, and extract the aqueous layer three times with the chosen organic solvent (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Data Summary & Comparison
| Parameter | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Dissolving Metal Reduction |
| Primary Reagents | Hydrazine Hydrate, 10% Pd/C | Iron Powder, Acetic Acid |
| Solvent | Ethanol | Acetic Acid / Water |
| Temperature | Reflux (~80°C) | 90-95°C |
| Typical Reaction Time | 2-4 hours | 1-2 hours |
| Work-up Complexity | Low (Filtration of catalyst) | High (Neutralization, filtration, extraction) |
| Typical Yield | > 90% | 80-90% |
| Key Advantage | Clean reaction, simple work-up | Low cost, high scalability, avoids noble metals |
| Key Disadvantage | Cost of Pd catalyst, handling of hydrazine | Energetic exotherm, laborious work-up |
Conclusion and Future Directions
This compound serves as a robust and accessible starting material for the synthesis of 5-Amino-8-methylquinoline, a high-value intermediate in medicinal chemistry. The protocols detailed herein provide reliable and validated pathways for this key transformation, catering to different laboratory capabilities and project scales. The resulting amine is primed for a multitude of subsequent reactions, including amide bond formations, sulfonamide synthesis, and cross-coupling reactions, enabling the rapid generation of diverse compound libraries for screening in drug discovery programs targeting infectious diseases, cancer, and neurodegenerative disorders.[5]
References
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- Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PubMed Central (PMC). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
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Application Notes & Protocols: Investigating the Therapeutic Potential of 8-Methyl-5-nitroquinoline in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Untapped Potential of 8-Methyl-5-nitroquinoline
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Modifications to the quinoline core at various positions can dramatically influence the compound's physicochemical properties and therapeutic effects. This guide focuses on This compound , a derivative whose specific biological activities are not yet extensively documented in peer-reviewed literature.
Given this data gap, a rational approach to investigating its potential is to extrapolate from well-studied, structurally similar analogs. The most pertinent analog is 8-Hydroxy-5-nitroquinoline , also known as Nitroxoline . Nitroxoline is an established antimicrobial agent used for urinary tract infections and has been repurposed and extensively studied for its potent anticancer and antiparasitic activities.[3][4][5] It is hypothesized that the 8-methyl group of this compound, replacing the 8-hydroxy group of Nitroxoline, may alter the molecule's lipophilicity, metabolic stability, and metal-chelating properties, thereby modulating its biological profile.
This document serves as a comprehensive guide for the initial exploration of this compound. It provides a proposed synthetic pathway and detailed protocols for evaluating its potential anticancer, antimicrobial, and antiparasitic activities, based on the established pharmacology of its close analogs.
Section 1: Synthesis and Characterization
The synthesis of this compound can be approached via a multi-step process starting from a substituted aniline. The Skraup synthesis is a classic method for generating the quinoline core, followed by a directed nitration.
Proposed Synthetic Workflow
The logical flow for the synthesis begins with the construction of the methylated quinoline core, followed by the introduction of the nitro group.
Caption: Proposed two-stage synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for Skraup synthesis and subsequent nitration of substituted quinolines.[1]
Materials:
-
m-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or another suitable oxidizing agent)
-
Fuming Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Skraup Synthesis of Methylquinoline Mixture:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated H₂SO₄ to glycerol.
-
Slowly add m-toluidine to the mixture while stirring and cooling in an ice bath.
-
Add the oxidizing agent (e.g., nitrobenzene) portion-wise.
-
Heat the mixture cautiously. The reaction is often exothermic. Once initiated, maintain a gentle reflux for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion, allow the mixture to cool. Carefully pour it onto crushed ice and neutralize with a concentrated NaOH solution until strongly alkaline.
-
Perform a steam distillation or solvent extraction with DCM to isolate the crude mixture of 5- and 7-methylquinoline.
-
Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting oil contains a mixture of methylquinoline isomers and does not require separation for the next step.[1]
-
-
Nitration to this compound:
-
Caution: This step involves highly corrosive and reactive acids. Perform in a fume hood with appropriate personal protective equipment (PPE).
-
In a flask cooled to -5°C to 0°C, add the crude methylquinoline mixture to concentrated H₂SO₄.
-
Prepare a nitrating mixture by carefully adding fuming HNO₃ to concentrated H₂SO₄ in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the dissolved methylquinoline solution, maintaining the temperature below 5°C. The methyl group at position 8 directs the nitration to the 5-position.
-
After the addition is complete, allow the reaction to stir for 40-60 minutes, monitoring by TLC.
-
Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate should form.
-
Neutralize the solution with a base (e.g., ammonium hydroxide or NaOH) to precipitate the product fully.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Section 2: Potential Anticancer Applications
The structural analog Nitroxoline (8-hydroxy-5-nitroquinoline) exhibits potent anticancer activity against various cancer cell lines, including cholangiocarcinoma, breast cancer, and bladder cancer.[4][6] Its mechanisms are often linked to metal chelation, induction of oxidative stress, and inhibition of critical oncogenic pathways.
Rationale for Investigation
This compound is a prime candidate for anticancer screening due to its similarity to Nitroxoline. The key difference—a methyl group versus a hydroxyl group at the C8 position—is expected to increase lipophilicity, potentially enhancing cell membrane permeability and altering its interaction with biological targets.
Proposed Mechanism of Action
Based on data from Nitroxoline, the anticancer effects of this compound could be mediated through several pathways.
Caption: Proposed anticancer mechanisms of this compound.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines.[7]
Materials:
-
Selected cancer cell lines (e.g., HuCCT1 cholangiocarcinoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in a complete medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a positive control (a known anticancer drug like Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
-
Incubation:
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a table for clear comparison.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| HuCCT1 | Cholangiocarcinoma | Experimental Value | Experimental Value |
| MCF-7 | Breast Cancer | Experimental Value | Experimental Value |
| A549 | Lung Cancer | Experimental Value | Experimental Value |
| MCF-10A | Non-cancerous breast | Experimental Value | Experimental Value |
Section 3: Potential Antimicrobial & Antiparasitic Applications
Nitroxoline is a potent antimicrobial agent, demonstrating activity against a wide range of bacteria, fungi, and protozoan parasites.[8][9] This broad-spectrum activity is largely attributed to its ability to chelate divalent metal ions essential for microbial enzyme function.
Rationale for Investigation
The 5-nitroquinoline core is a known pharmacophore for antimicrobial activity. Investigating this compound is a logical step to explore novel antimicrobial agents, particularly in the face of rising multidrug resistance.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains, following CLSI guidelines.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 50 µL from the last column.
-
-
Inoculum Preparation and Inoculation:
-
Dilute the standardized 0.5 McFarland inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Add 50 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 4: In Vitro Antiparasitic Activity (Trypanosoma cruzi Amastigote Assay)
This protocol is based on methods used to evaluate Nitroxoline against the intracellular, replicative form of T. cruzi, the causative agent of Chagas disease.[8]
Materials:
-
Host cells (e.g., L6 or Vero cells).
-
Trypanosoma cruzi trypomastigotes (e.g., Y strain).
-
Complete culture medium.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Host Cell Infection:
-
Seed host cells in a 24-well plate containing sterile coverslips and allow them to adhere for 24 hours.
-
Infect the host cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio of approximately 10:1.
-
Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.
-
Wash the wells with fresh medium to remove any remaining extracellular parasites.
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected cells. Include a positive control (e.g., Benznidazole) and a vehicle control.
-
Incubate for an additional 48-72 hours.
-
-
Assessment of Infection:
-
Remove the coverslips, fix them with methanol, and stain with Giemsa.
-
Count the number of amastigotes per 100 host cells using a light microscope.
-
Calculate the percentage of infection inhibition relative to the vehicle control and determine the IC₅₀ value.
-
Data Presentation: Antimicrobial and Antiparasitic Activity
| Organism | Type | This compound MIC (µg/mL) or IC₅₀ (µM) | Reference Drug MIC/IC₅₀ |
| S. aureus (ATCC 29213) | Gram-positive Bacteria | Experimental Value | Ciprofloxacin |
| E. coli (ATCC 25922) | Gram-negative Bacteria | Experimental Value | Ciprofloxacin |
| C. albicans (ATCC 90028) | Fungus (Yeast) | Experimental Value | Fluconazole |
| T. cruzi (amastigote) | Protozoan Parasite | Experimental Value | Benznidazole |
Conclusion
While this compound remains a largely unexplored chemical entity, its structural similarity to the pharmacologically potent compound Nitroxoline provides a strong rationale for its investigation in medicinal chemistry. The substitution of the 8-hydroxyl with a methyl group may offer advantages in terms of metabolic stability and cell permeability. The protocols detailed in this guide provide a robust and systematic framework for the synthesis, characterization, and preliminary biological evaluation of this compound as a potential anticancer, antimicrobial, or antiparasitic agent. The results from these foundational studies will be critical in determining whether this compound warrants further development as a novel therapeutic lead.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PubMed.
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
- Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PMC - PubMed Central.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- Synthesis of nitroquinoline derivatives.
Sources
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
8-Methyl-5-nitroquinoline: A Key Intermediate for the Synthesis of Novel Pharmaceutical Agents
Introduction: The Strategic Importance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a foundational structural motif in a vast array of pharmacologically active compounds. Its presence in numerous natural products with profound biological effects has inspired medicinal chemists to explore its synthetic derivatives for therapeutic applications. Quinoline-based drugs have demonstrated efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. Within this important class of heterocycles, 8-methyl-5-nitroquinoline emerges as a pivotal intermediate, offering a versatile platform for the synthesis of novel drug candidates. The strategic placement of the methyl and nitro groups on the quinoline core allows for subsequent chemical modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block in pharmaceutical synthesis. We will delve into the underlying principles of its synthesis, provide detailed experimental protocols, and explore its potential in the development of next-generation therapeutics, particularly in the realm of antimalarial drugs.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the 8-methylquinoline core via the Skraup synthesis, a classic and reliable method for quinoline formation. The subsequent step is the regioselective nitration of 8-methylquinoline to introduce the nitro group at the 5-position.
Part 1: Synthesis of 8-Methylquinoline via Skraup Reaction
The Skraup synthesis is a cyclization reaction where an aromatic amine is heated with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. In the case of 8-methylquinoline, o-toluidine serves as the aromatic amine precursor.
Reaction Causality: The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the o-toluidine to the acrolein. The subsequent acid-catalyzed cyclization and dehydrogenation (oxidation) yield the stable aromatic quinoline ring system. Nitrobenzene is often used as the oxidizing agent, but for a less violent reaction, arsenic pentoxide can be employed.
Experimental Protocol: Skraup Synthesis of 8-Methylquinoline
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Toluidine | 107.15 | 21.4 g | 0.20 |
| Glycerol | 92.09 | 55.2 g | 0.60 |
| Arsenic Pentoxide | 229.84 | 27.6 g | 0.12 |
| Concentrated Sulfuric Acid | 98.08 | 40 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine o-toluidine, glycerol, and arsenic pentoxide.
-
Acid Addition: While stirring the mixture vigorously, slowly add concentrated sulfuric acid from the dropping funnel. The addition should be controlled to manage the exothermic reaction, maintaining the temperature below 120°C.
-
Heating: After the addition is complete, heat the reaction mixture to 130-140°C for 3-4 hours. The mixture will darken and become viscous.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with 200 mL of water.
-
Neutralization and Extraction: Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate inorganic salts and liberate the free quinoline base. Steam distill the mixture to isolate the 8-methylquinoline. The distillate will be a milky emulsion.
-
Purification: Extract the distillate with diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
dot
Caption: Skraup synthesis of 8-methylquinoline.
Part 2: Nitration of 8-Methylquinoline
The nitration of quinoline is a classic electrophilic aromatic substitution reaction. The position of nitration is influenced by the electronic effects of the existing substituents and the reaction conditions. For 8-methylquinoline, the nitration is expected to occur on the benzene ring, as the pyridine ring is deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated. The methyl group at the 8-position is an ortho-, para-director. The 5-position is para to the methyl group, making it a likely site for substitution.
Reaction Causality: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich benzene ring of 8-methylquinoline then attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 8-Methylquinoline | 143.19 | 14.3 g | 0.10 |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |
| Fuming Nitric Acid | 63.01 | 10 mL | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully and slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Maintain the temperature below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 8-methylquinoline in concentrated sulfuric acid. Cool the solution to 0°C in an ice-salt bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of 8-methylquinoline. The temperature of the reaction mixture should be maintained between 0°C and 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5°C for an additional hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude this compound can be purified by recrystallization from ethanol or a mixture of ethanol and water.
dot
Caption: Experimental workflow for the nitration of 8-methylquinoline.
Application in Pharmaceutical Synthesis: Gateway to Novel 8-Aminoquinolines
The true value of this compound as a pharmaceutical intermediate lies in its potential to be converted into 5-amino-8-methylquinoline. The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry, as it introduces a versatile functional group that can be further elaborated to create a diverse library of compounds.
Reduction of this compound to 5-Amino-8-methylquinoline
The reduction of an aromatic nitro group can be achieved using various methods, including catalytic hydrogenation or treatment with reducing metals in acidic media. A common and effective laboratory-scale method involves the use of tin (II) chloride or metallic tin in the presence of hydrochloric acid.
Reaction Causality: In an acidic medium, metallic tin acts as a reducing agent, donating electrons to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the primary amine.
Experimental Protocol: Reduction to 5-Amino-8-methylquinoline
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 188.18 | 9.4 g | 0.05 |
| Granulated Tin | 118.71 | 29.7 g | 0.25 |
| Concentrated Hydrochloric Acid | 36.46 | 60 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in a portion of the concentrated hydrochloric acid.
-
Addition of Tin: Add the granulated tin to the suspension in small portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete reduction.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution. This will precipitate tin hydroxides and liberate the free amine.
-
Isolation: Extract the mixture with a suitable organic solvent, such as chloroform or ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting 5-amino-8-methylquinoline can be purified by column chromatography or recrystallization.
Pharmaceutical Potential: Towards New Antimalarial Agents
The 8-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, most notably primaquine and tafenoquine. These drugs are crucial for their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thereby preventing relapse of malaria. The mechanism of action of 8-aminoquinolines is believed to involve their metabolic activation to reactive intermediates that generate oxidative stress within the parasite.
The synthesis of 5-amino-8-methylquinoline provides a direct pathway to novel analogues of these established antimalarial drugs. The amino group at the 5-position can be functionalized with various side chains, allowing for the systematic exploration of structure-activity relationships. The presence of the methyl group at the 8-position can influence the metabolic profile and lipophilicity of the molecule, potentially leading to compounds with improved efficacy, better safety profiles, or altered pharmacokinetic properties compared to existing drugs.
dot
Strategic Synthesis of 8-Hydroxyquinoline-Based Inhibitors: From Core Scaffold to Functionalized Derivatives
An Application Note and Protocol for Researchers
Abstract
The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[1][2][3] Its therapeutic potential is intrinsically linked to its role as a potent bidentate chelating agent for various metal ions, which are crucial for the activity of many enzymes.[4][5][6] The synthetic versatility of the 8-HQ core allows for extensive functionalization, enabling the precise tuning of its pharmacological and physicochemical properties to develop highly targeted and effective inhibitors.[2][7] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the 8-hydroxyquinoline core and outlines detailed protocols for its subsequent functionalization, purification, and characterization, tailored for researchers in drug discovery and development.
Part 1: Synthesis of the 8-Hydroxyquinoline Core: A Comparative Analysis
The construction of the fundamental 8-hydroxyquinoline ring system can be achieved through several classic named reactions. The choice of method is dictated by the availability of starting materials, desired substitution patterns, and reaction scalability.
The Skraup Synthesis
The Skraup synthesis is a robust and economically viable method for preparing the quinoline core.[8] It involves the reaction of an aromatic amine, in this case, o-aminophenol, with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[5][7]
-
Mechanism Rationale: The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[8][9] The o-aminophenol then undergoes a 1,4-conjugate (Michael) addition to the acrolein. This is followed by an acid-catalyzed cyclization and dehydration to form a 1,2-dihydro-8-hydroxyquinoline intermediate, which is subsequently oxidized to the aromatic 8-hydroxyquinoline product.[8] A common oxidizing agent is o-nitrophenol, which is reduced to o-aminophenol and can re-enter the reaction cycle, making the process efficient.[8]
-
Advantages: Utilizes readily available and inexpensive starting materials.[10] It is a well-established and high-yielding reaction for the parent 8-HQ.
-
Limitations: The reaction is often highly exothermic and can be violent if not properly controlled, requiring careful addition of reagents.[11] The harsh acidic conditions can limit the scope of compatible functional groups on the starting aniline.
The Friedländer Synthesis
The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[12][13][14]
-
Mechanism Rationale: The reaction can proceed via two viable pathways under acid or base catalysis.[12][13] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization via imine formation and subsequent dehydration. The alternative pathway begins with Schiff base formation between the amine and one carbonyl, followed by an intramolecular aldol-type condensation and elimination of water to yield the quinoline.[12]
-
Advantages: Provides a high degree of control over the substitution pattern on the resulting quinoline ring, as the substituents are present on the precursors.[14] Milder reaction conditions are often possible compared to the Skraup synthesis.[13][15]
-
Limitations: The primary limitation is the availability of the required substituted 2-aminoaryl aldehyde or ketone precursors, which can themselves require multi-step synthesis.[16]
Other Notable Methods
-
Combes Synthesis: This method uses the condensation of an arylamine with a β-diketone under acidic conditions.[17][18] It is particularly useful for preparing 2,4-disubstituted quinolines.[9][18]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds directly instead of generating them in situ from glycerol.[9][19][20]
The following table provides a high-level comparison of these primary synthetic routes.
| Synthesis Method | Starting Materials | Key Reagents | Primary Advantages | Primary Disadvantages |
| Skraup | Aromatic amine, Glycerol | H₂SO₄, Oxidizing agent | Economical, high yield for parent HQ | Harsh conditions, exothermic, limited scope |
| Friedländer | 2-Aminoaryl ketone/aldehyde, α-Methylene carbonyl | Acid or Base catalyst | High regiocontrol, milder conditions | Precursor availability can be limited |
| Combes | Aromatic amine, β-Diketone | Acid catalyst (e.g., H₂SO₄) | Good for 2,4-disubstituted quinolines | Requires β-diketone substrates |
| Doebner-von Miller | Aromatic amine, α,β-Unsaturated carbonyl | Acid catalyst | Direct use of unsaturated carbonyls | Potential for complex side reactions |
Part 2: Functionalization of the 8-Hydroxyquinoline Scaffold
Once the core is synthesized, derivatization is key to developing a library of inhibitors with diverse properties. The electron-rich nature of the 8-HQ ring allows for electrophilic aromatic substitution, while modern cross-coupling reactions provide powerful tools for introducing a wide range of functionalities.
-
Halogenation: Bromination or chlorination reactions readily occur at the 5- and 7-positions of the 8-HQ ring, providing useful handles for subsequent cross-coupling reactions.[1][21]
-
Suzuki Cross-Coupling: This palladium-catalyzed reaction is a powerful method for introducing aryl or heteroaryl substituents at the 5- and/or 7-positions, starting from the corresponding halogenated 8-HQ derivatives.[5][21] This is crucial for exploring structure-activity relationships (SAR) related to steric and electronic effects.
-
Mannich Reaction: This reaction introduces aminomethyl groups, typically at the 7-position, by reacting 8-HQ with formaldehyde and a secondary amine. These derivatives have shown significant biological activity.[22]
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of the 8-hydroxyquinoline core and a subsequent functionalization reaction.
Protocol 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction[7][8]
This protocol describes the classic Skraup synthesis of the parent 8-hydroxyquinoline scaffold from o-aminophenol.
Caption: Workflow for the Skraup Synthesis of 8-Hydroxyquinoline.
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
o-Nitrophenol
-
Ferrous Sulfate (FeSO₄) (catalyst)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Carefully add 100 mL of concentrated sulfuric acid to the flask.
-
While stirring, slowly add 120 g of glycerol. Cool the mixture in an ice-water bath to below 10°C.
-
Addition of Reactants: To this cooled, stirred mixture, slowly and portion-wise add 50 g of o-aminophenol, ensuring the temperature does not exceed 40°C. After the addition is complete, add 35 g of o-nitrophenol and a catalytic amount of ferrous sulfate (approx. 1 g).[8]
-
Heating: Heat the mixture cautiously. An exothermic reaction will commence around 120-130°C. Maintain this temperature range for 3-4 hours, using external heating or cooling as necessary to control the reaction.
-
Work-up: Allow the dark mixture to cool to room temperature. In a large beaker (e.g., 4 L), prepare a mixture of ice and water. Very carefully and slowly, pour the reaction mixture into the ice water with vigorous stirring.
-
Neutralization: With external cooling, neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH reaches approximately 7.5-8. The 8-hydroxyquinoline will precipitate as a light-yellow solid.[8]
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol-water mixture to yield pure 8-hydroxyquinoline.
Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline[1]
This protocol details the functionalization of the 8-HQ core via electrophilic bromination.
Materials:
-
8-Hydroxyquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Glacial Acetic Acid
Procedure:
-
Dissolution: Dissolve 10 g of 8-hydroxyquinoline in 100 mL of chloroform in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: In the dropping funnel, prepare a solution of 2.2 equivalents of bromine in 20 mL of chloroform. Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution at room temperature. The reaction is typically rapid.
-
Reaction Completion: Stir the mixture for 1-2 hours at room temperature after the addition is complete. The product, 5,7-dibromo-8-hydroxyquinoline hydrobromide, will precipitate.
-
Isolation: Collect the precipitate by filtration. To obtain the free base, suspend the solid in water and neutralize with a dilute sodium bicarbonate solution.
-
Purification: Filter the resulting solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed if necessary to obtain a product of high purity.
Part 4: Purification and Characterization Workflow
Confirming the identity, structure, and purity of synthesized inhibitors is a critical step. A multi-technique approach is essential for unambiguous characterization.[5][6]
Caption: General workflow for the purification and characterization of 8-HQ derivatives.
Purification Techniques
-
Recrystallization: This is the primary method for purifying solid compounds. The choice of solvent is crucial. For 8-hydroxyquinoline and its derivatives, solvents like ethanol, methanol, or chlorinated solvents such as dichloromethane can be effective.[23][24]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity (e.g., hexane/ethyl acetate mixtures) is used to separate the desired compound from impurities.
Characterization Methods[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule, confirming the positions and integration of protons, and verifying the success of functionalization.[6]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.[5]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% purity for biological screening.[22]
Part 5: Safety and Handling Precautions
The synthesis of 8-hydroxyquinoline inhibitors involves the use of hazardous materials. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[25][26]
-
Ventilation: All manipulations involving volatile, corrosive, or toxic reagents (e.g., concentrated H₂SO₄, bromine, chloroform) must be performed in a certified chemical fume hood.[27]
-
Handling 8-Hydroxyquinoline: 8-Hydroxyquinoline is toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[28][29] Avoid inhalation of dust and direct contact with skin and eyes.[25]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.
By following these strategic guidelines and detailed protocols, researchers can effectively synthesize, purify, and characterize novel 8-hydroxyquinoline-based inhibitors for evaluation in drug discovery programs.
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BenchChem. Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Link
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Link
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science. Link
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PubMed. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. European Journal of Medicinal Chemistry. Link
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Loba Chemie. 8-HYDROXYQUINOLINE EXTRA PURE - Safety Data Sheet. Link
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PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Link
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SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. Link
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OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Link
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BenchChem. A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Derivatives. Link
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Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. Link
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ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Link
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PubMed Central. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Link
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Application Notes and Protocols for the Antimicrobial Investigation of 8-Methyl-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive framework for the systematic evaluation of 8-Methyl-5-nitroquinoline as a potential antimicrobial agent. While direct antimicrobial studies on this specific compound are not extensively published, the broader class of quinoline derivatives, particularly nitroquinolines, has demonstrated significant antimicrobial activity.[1][2][3] This guide leverages established protocols and mechanistic insights from structurally related compounds to propose a robust investigational workflow.
Introduction and Rationale
This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₂.[4] Its structure, featuring a quinoline core, a methyl group at the 8th position, and a nitro group at the 5th position, suggests a potential for biological activity. Quinoline derivatives are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer properties.[1][2][3][5]
The presence of the nitro group is particularly noteworthy, as this functional group is a known pharmacophore in many antimicrobial agents.[6] The mechanism of action for many nitro-aromatic compounds involves enzymatic reduction within the microbial cell to form reactive nitroso and hydroxylamino derivatives, which can induce oxidative stress and damage cellular macromolecules. Furthermore, the quinoline scaffold itself is known to interfere with key cellular processes. For instance, some quinoline derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[1] Another proposed mechanism for related 8-hydroxyquinolines is the chelation of essential metal ions, disrupting microbial metabolism.[7][8]
Given this background, this compound represents a promising candidate for antimicrobial drug discovery. The following protocols are designed to systematically assess its antimicrobial potential, from initial screening to more detailed characterization of its activity.
Chemical and Physical Properties of this compound
A thorough understanding of the compound's physicochemical properties is crucial for designing and interpreting experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[4] |
| Molecular Weight | 188.18 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 64976-62-1 | PubChem[4] |
| XLogP3 | 2.2 | PubChem[4] |
Experimental Workflow for Antimicrobial Evaluation
A tiered approach is recommended to efficiently screen and characterize the antimicrobial properties of this compound. This workflow ensures that the most promising activities are identified early, guiding subsequent, more resource-intensive investigations.
Detailed Protocols
Preparation of this compound Stock Solution
Rationale: Accurate and reproducible results depend on the precise preparation of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. It is crucial to determine the maximum tolerable concentration of DMSO for the selected microorganisms and cell lines to avoid solvent-induced toxicity.
Protocol:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 53.1 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values and allows for the simultaneous testing of multiple compounds and concentrations.[9]
Protocol:
-
Microorganism Preparation:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) on Mueller-Hinton Agar (MHA) and fungi (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) overnight at 37°C and 30°C, respectively.
-
Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add a volume of the this compound stock solution to the first well to achieve the highest desired test concentration after the addition of the inoculum, and perform 2-fold serial dilutions across the plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
If using DMSO, ensure the final concentration in each well does not exceed a level that affects microbial growth (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the negative control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
The use of a viability indicator like resazurin can aid in the objective determination of the endpoint.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: While the MIC indicates growth inhibition (static effect), the MBC/MFC determines the lowest concentration that kills the microorganism (cidal effect). This is a crucial parameter for understanding the compound's potential therapeutic efficacy.
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate these aliquots onto fresh, compound-free agar plates (MHA for bacteria, SDA for fungi).
-
Incubate the plates under the same conditions as in the MIC assay.
-
The MBC/MFC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Anti-Biofilm Activity Assay
Rationale: Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step in evaluating its potential for treating such infections.
Protocol:
-
Biofilm Formation Inhibition:
-
Prepare serial dilutions of this compound in a 96-well plate as described for the MIC assay.
-
Inoculate the wells with a standardized microbial suspension.
-
Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantify the biofilm biomass by measuring the absorbance at a wavelength of 570-595 nm using a plate reader.
-
-
Established Biofilm Eradication:
-
First, allow biofilms to form in the 96-well plate by incubating an inoculated plate for 24-48 hours.
-
After biofilm formation, remove the planktonic cells and add fresh broth containing serial dilutions of this compound.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described above.
-
Cytotoxicity Assay (MTT Assay)
Rationale: A promising antimicrobial agent should exhibit selective toxicity towards microbial cells while having minimal effect on host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates on mammalian cell lines.
Protocol:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293 for normal kidney cells, HeLa for a cancer cell line) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example Antimicrobial Activity and Cytotoxicity Profile of this compound
| Microorganism/Cell Line | MIC (µg/mL) | MBC/MFC (µg/mL) | IC₅₀ (µg/mL) |
| Staphylococcus aureus (Gram-positive) | Data | Data | N/A |
| Escherichia coli (Gram-negative) | Data | Data | N/A |
| Candida albicans (Fungus) | Data | Data | N/A |
| HEK293 (Human embryonic kidney) | N/A | N/A | Data |
Interpretation: A promising antimicrobial candidate would ideally have low MIC and MBC/MFC values against the target microorganisms and a high IC₅₀ value against mammalian cells, indicating a high selectivity index (IC₅₀/MIC).
Mechanistic Insights and Future Directions
The initial screening and characterization will provide a solid foundation for further investigation. Based on the chemical structure and the known mechanisms of related quinoline compounds, several hypotheses for the mechanism of action of this compound can be proposed.
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Application Notes and Protocols for the Derivatization of 8-Hydroxy-5-nitroquinoline
Abstract
This technical guide provides a comprehensive overview of synthetic methodologies for the chemical modification of 8-hydroxy-5-nitroquinoline (Nitroxoline). As a privileged scaffold in medicinal chemistry, Nitroxoline's derivatives are of significant interest for modulating its potent antimicrobial and anticancer activities.[1][2][3][4] This document details multiple derivatization strategies, including electrophilic aromatic substitution, modification of the hydroxyl and nitro functional groups, and nucleophilic aromatic substitution pathways. Each section provides the chemical rationale behind the transformation, followed by detailed, step-by-step experimental protocols designed for researchers, medicinal chemists, and drug development professionals.
Introduction: The Chemical and Therapeutic Landscape of Nitroxoline
8-Hydroxy-5-nitroquinoline, known clinically as Nitroxoline, is a heterocyclic compound with a rich history in medicinal chemistry. It is approved in several countries for the treatment of urinary tract infections, owing to its broad-spectrum antibacterial and antifungal properties.[3] More recently, Nitroxoline has garnered significant attention as a repurposed drug candidate for oncology, with demonstrated efficacy against various cancers, including prostate, bladder, and pancreatic cancer.[3][4][5]
The biological activity of Nitroxoline is intrinsically linked to its structure. The 8-hydroxyl group and the adjacent nitrogen atom form a powerful bidentate chelation site for essential metal ions, disrupting metalloenzyme function in microbial and cancer cells.[6][7] The electron-withdrawing 5-nitro group significantly influences the electronic properties of the quinoline ring system and is crucial for its biological activity.
Chemical derivatization of the Nitroxoline scaffold is a key strategy for:
-
Modulating Biological Activity: Fine-tuning the potency and spectrum of antimicrobial or anticancer effects.
-
Improving Pharmacokinetic Properties: Enhancing solubility, metabolic stability, and bioavailability.
-
Reducing Toxicity: Developing analogues with improved safety profiles.[6]
-
Probing Structure-Activity Relationships (SAR): Understanding the molecular basis of its mechanism of action.
This guide provides validated protocols for accessing key derivatives, empowering researchers to build diverse chemical libraries for screening and development.
Foundational Synthesis: Preparation of 8-Hydroxy-5-nitroquinoline
While commercially available, an efficient in-house synthesis of the core scaffold is often desirable. The most robust and widely adopted method is a two-stage process starting from 8-hydroxyquinoline, which involves an initial nitrosation at the C5 position, followed by oxidation to the nitro group.[8][9][10] This pathway offers high selectivity and avoids the formation of undesired dinitro isomers that can occur with direct nitration.[11]
Workflow for 8-Hydroxy-5-nitroquinoline Synthesis
Caption: Workflow for the two-stage synthesis of Nitroxoline.
Protocol 2.1: Synthesis of 8-Hydroxy-5-nitroquinoline[11]
Stage 1: 5-Nitroso-8-hydroxyquinoline
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 8-hydroxyquinoline (100 g) to water (1000 mL) at ambient temperature.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid while maintaining the internal temperature between 15-20°C.
-
Prepare a solution of sodium nitrite (20 g) in water (200 mL). Add this solution dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains at 15-20°C.
-
Stir the resulting mixture vigorously for 80 minutes at the same temperature.
-
Adjust the pH of the slurry to approximately 5.0 by the slow addition of a sodium hydroxide solution.
-
Filter the resulting precipitate, wash the wet cake with cold water, and then with methanol.
-
Dry the solid under vacuum to yield 5-nitroso-8-hydroxyquinoline.
Stage 2: 8-Hydroxy-5-nitroquinoline (Nitroxoline)
-
In a suitable reaction vessel, suspend the crude 5-nitroso-8-hydroxyquinoline from the previous step in a mixture of water and a water-miscible organic solvent (e.g., acetone).
-
While stirring, add nitric acid to the suspension. Maintain the reaction temperature between 10-35°C. The use of a mixed solvent system is critical for controlling the formation of impurities.[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the crude Nitroxoline precipitate and wash with water.
-
For purification, recrystallize the crude product from a suitable solvent such as acetone, dimethylformamide (DMF), or a mixture thereof with water to obtain ICH-grade Nitroxoline as a yellow powder.[10]
Derivatization Strategies and Protocols
The Nitroxoline scaffold offers three primary sites for chemical modification: the aromatic ring (C7 position), the 8-hydroxyl group, and the 5-nitro group.
Electrophilic Aromatic Substitution at the C7 Position
The phenoxide moiety of Nitroxoline is strongly activating, directing electrophiles to the positions ortho and para to the hydroxyl group (C7 and C5). Since C5 is blocked by the nitro group, the C7 position is the most nucleophilic and sterically accessible site for electrophilic attack.[6] Quantum chemical calculations confirm that the Highest Occupied Molecular Orbital (HOMO) has significant electron density at the C7 atom, making it an effective nucleophilic center.[6]
Caption: Electrophilic substitution reactions at the C7 position.
Protocol 3.1.1: Further Nitration to 5,7-Dinitro-8-hydroxyquinoline [11] This protocol demonstrates the introduction of a second nitro group at the activated C7 position.
-
Suspend 8-hydroxy-5-nitroquinoline (0.6 g) in 200 mL of 1% nitric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to boiling and maintain reflux for 15-30 minutes. The solution color will typically change from orange to brown with the evolution of nitrogen oxides.
-
Cool the reaction mixture in an ice bath.
-
The product, 5,7-dinitro-8-hydroxyquinoline, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry. Expected yields are in the range of 30-40%.
Protocol 3.1.2: Mannich Reaction for C7-Aminomethylation [6] The Mannich reaction is a classic method for introducing an aminomethyl substituent onto an acidic proton, in this case, the C-H at the C7 position.
-
Dissolve 8-hydroxy-5-nitroquinoline in a suitable solvent like ethanol.
-
Add an equimolar amount of a secondary amine (e.g., dimethylamine, piperidine).
-
Add a slight excess (1.1 equivalents) of aqueous formaldehyde (37% solution).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for several hours until TLC indicates completion.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to obtain the 7-substituted aminomethyl derivative.
Protocol 3.1.3: C-C Coupling with an Activated Heterocycle [6][12] This protocol describes an advanced C-C coupling where Nitroxoline acts as a C-nucleophile.
-
In a sealed tube, combine 8-hydroxy-5-nitroquinoline (1 equivalent) and quinazoline (1 equivalent).
-
Add trifluoroacetic acid (TFA) as both a solvent and an acid catalyst.
-
Seal the tube and heat the mixture at 110°C for 70 hours.
-
After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the resulting stable σ-adduct by column chromatography.
Modification of the 8-Hydroxyl Group
The phenolic hydroxyl group is a prime target for derivatization to form ethers and esters. These modifications can dramatically alter the compound's polarity, solubility, and metal-chelating ability, often serving as a strategy to create prodrugs.
Protocol 3.2.1: O-Alkylation (Williamson Ether Synthesis)
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 8-hydroxy-5-nitroquinoline (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), and stir for 30 minutes to form the phenoxide.
-
Add the desired alkyl halide (R-X, 1.2 equivalents) dropwise.
-
Heat the reaction to 60-80°C and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to yield the 8-alkoxy-5-nitroquinoline derivative.
Reduction of the 5-Nitro Group
Reduction of the 5-nitro group to a 5-amino group yields 5-amino-8-hydroxyquinoline, a critical intermediate that opens up a vast array of subsequent derivatization possibilities, such as the formation of amides, sulfonamides, and ureas.
Protocol 3.3.1: Catalytic Hydrogenation
-
Dissolve 8-hydroxy-5-nitroquinoline in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount (5-10 mol%) of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂, typically 1-3 atm or using a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-amino-8-hydroxyquinoline, which can often be used in the next step without further purification.
Nucleophilic Aromatic Substitution (SNAr)
While the hydroxyl group at C8 is a poor leaving group, it can be converted into one (e.g., tosylate, triflate) or the synthesis can start from a precursor like 8-chloro-5-nitroquinoline. The strong electron-withdrawing effect of the 5-nitro group activates the C8 position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles, particularly amines.[1]
Caption: SNAr pathway for C8-functionalization.
Protocol 3.4.1: Synthesis of 8-(Morpholin-4-yl)-5-nitroquinoline [1] (This protocol assumes the availability of 8-chloro-5-nitroquinoline)
-
To a solution of 8-chloro-5-nitroquinoline (1 equivalent) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or DMSO, add morpholine (1.5-2.0 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 100-140°C and stir for several hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a solvent system like ethanol/water to obtain the pure product.
Data Summary Table
The following table summarizes the derivatization techniques discussed in this guide.
| Reaction Type | Position | Reagents | Product Type | Reference |
| Nitration | C7 | Dilute HNO₃ | 5,7-Dinitro derivative | [11] |
| Mannich Reaction | C7 | HCHO, R₂NH | C7-Aminomethyl derivative | [6] |
| C-C Coupling | C7 | Quinazoline, TFA | C7-Heterocyclic adduct | [6][12] |
| O-Alkylation | C8-OH | R-X, Base (e.g., K₂CO₃) | C8-Ether | General Protocol |
| Nitro Reduction | C5-NO₂ | H₂, Pd/C | C5-Amine | General Protocol |
| SNAr | C8 | R-NH₂, Base (on C8-Cl precursor) | C8-Amino derivative | [1] |
Conclusion
The 8-hydroxy-5-nitroquinoline scaffold is a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust toolkit for accessing a wide range of derivatives through reactions targeting the aromatic ring, the hydroxyl group, and the nitro group. By systematically applying these techniques, researchers can generate diverse libraries of compounds, enabling comprehensive structure-activity relationship studies and the optimization of lead candidates for drug discovery programs. Each derivatization pathway offers a unique opportunity to modulate the physicochemical and biological properties of this important pharmacophore.
References
- Urbanski, T., & Kutkiewicz, W. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 7(1-4), 237-241.
- BenchChem. (n.d.). 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis.
- Isaev, A. A., Lomovskii, O. I., Korolev, K. G., & Karimov, R. K. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.
- Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Chimica Techno Acta, 7(4), 237-241.
- Isaev, A. A., Lomovskii, I. I., Korolev, K. G., & Karimov, R. K. (2023). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.
- Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
-
SLS Ireland. (n.d.). 8-Hydroxy-5-nitroquinoline, 96 | 140325-5G | SIGMA-ALDRICH. Retrieved from [Link]
- Fuson, R. C., Bauman, R. A., Howard, E., & Marvell, E. N. (1947). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 12(6), 799–806.
- European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE (EP 4015505 A1).
- Al-Busafi, S. N., & Suliman, F. O. (n.d.).
- Gómez-Pérez, B., Pérez-Pérez, M., Corral, M. J., Martín-Escolano, R., Marín, C., & Sánchez-Moreno, M. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- Vadak, N., Borkar, M., & Bhatt, L. (2023). Chemical structure of 8-Hydroxy-5-nitroquinoline (nitroxoline).
- BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Google Patents. (n.d.). Process for the preparation of 8-hydroxyquinoline (US4044011A).
- Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 254-273.
-
Best Chemical Co., Ltd. (n.d.). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Retrieved from [Link]
- Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.
- Fuson, R. C., Bauman, R. A., et al. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799-806.
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- 9. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
8-Methyl-5-nitroquinoline safety data sheet and handling precautions
Technical Support Center: 8-Methyl-5-nitroquinoline
Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Safety Data and Hazard Profile (FAQs)
This section addresses the most immediate safety questions researchers have when encountering a new chemical.
Q: What is the overall hazard profile of this compound?
A: this compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS), it is classified as harmful if swallowed, an irritant to skin and respiratory systems, and poses a risk of serious eye damage[1][2]. Always consult the Safety Data Sheet (SDS) before starting any work.
Q: Can you summarize the GHS hazard classifications for this compound?
A: Certainly. The compound's GHS classifications are critical for a quick risk assessment. The primary hazards are summarized in the table below.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[1][2] | |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[1][2] | |
| Serious Eye Damage/Irritation | H318 / H319 | Danger / Warning | Causes serious eye damage / irritation[1][2][3] | |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[1][2][3] |
Q: What are the key physical and chemical properties I should be aware of?
A: Understanding the physical properties is essential for safe handling and experimental design. This compound is a solid at room temperature[2].
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 188.18 g/mol | PubChem[1] |
| Physical Form | Solid / Powder | Sigma-Aldrich[2], Fisher Scientific[4] |
| CAS Number | 64976-62-1 | PubChem[1] |
Section 2: Handling, Storage, and Personal Protective Equipment (FAQs)
Proper handling and storage are non-negotiable for maintaining compound integrity and ensuring a safe laboratory environment.
Q: What is the correct procedure for storing this compound?
A: Store the compound in a tightly closed container in a dry, well-ventilated place[3][5]. For long-term stability, refrigeration is recommended[2]. The rationale for this is to minimize degradation from atmospheric moisture and temperature fluctuations, which could impact experimental reproducibility. The container should be kept locked up or in an area accessible only to qualified personnel[6].
Q: What specific Personal Protective Equipment (PPE) is mandatory when working with this compound?
A: Due to its hazard profile, comprehensive PPE is required. Do not handle this compound without the following protection. The goal is to create a complete barrier to prevent any route of exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[4][5][7][8]. | The H318/H319 classification indicates a risk of serious eye damage. Standard safety glasses are insufficient; fully sealed goggles are necessary to protect against dust particles and splashes. |
| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile) and a lab coat. Wear protective clothing to prevent skin exposure[4][5][6]. | The compound is a known skin irritant (H315). Always check gloves for integrity before use and wash hands thoroughly after handling, even when gloves are worn[6]. Contaminated clothing should be removed immediately[3]. |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood[9]. If a fume hood is not available or if dust is generated, a NIOSH/MSHA or EN 149 approved respirator is necessary[5][7]. | Inhalation of the solid dust can cause respiratory tract irritation (H335). Engineering controls like a fume hood are the primary line of defense. |
Q: Are there any specific chemicals or conditions that are incompatible with this compound?
A: Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases[4][5][7]. Such interactions can lead to vigorous, potentially hazardous reactions. Always conduct a thorough compatibility check before introducing new reagents into your experimental setup.
Section 3: Emergency Procedures and Troubleshooting
This section provides clear, actionable steps for responding to common laboratory accidents and experimental issues.
Q: What are the immediate first-aid measures for an accidental exposure?
A: In any case of exposure, seek medical attention. The following table provides a quick reference for immediate actions.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so[5][6]. Call a physician immediately [6]. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes[5][6][10]. If skin irritation persists, consult a physician[5]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen[10]. If not breathing, give artificial respiration[4][10]. Call a physician or poison control center[5][10]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting[3][6][10]. Call a physician or Poison Control Center immediately[10]. |
Q: I've spilled a small amount of solid this compound on the bench. How do I clean it up?
A: For a minor spill (typically <1 gram of solid in a contained area), you can follow a standard cleanup protocol. For larger spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office[11][12][13].
Protocol: Minor Solid Spill Cleanup
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2 (goggles, lab coat, gloves).
-
Contain: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a universal spill absorbent[3][11][13][14]. Do NOT use combustible materials like paper towels to absorb the bulk material. This prevents the powder from becoming airborne.
-
Collect: Carefully sweep or scoop the absorbed material and spilled powder into a designated, labeled hazardous waste container[4][11]. Use non-sparking tools if there is any concern about static discharge[8][10].
-
Decontaminate: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by water[11][13]. Place all cleaning materials (wipes, contaminated gloves) into the hazardous waste container.
-
Dispose: Seal and label the waste container according to your institution's hazardous waste guidelines. Contact EHS for pickup[3][5][6].
-
Wash: Thoroughly wash your hands after the cleanup is complete.
Workflow for Spill Response
The following diagram outlines the decision-making process for any chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Q: My experiment requires dissolving the compound, but it has poor solubility. What can I do?
A: Based on its predicted LogP value of ~2.45, this compound is expected to have low water solubility[15]. Forcing dissolution in aqueous buffers is unlikely to be successful and may lead to compound precipitation during your experiment. Consider using organic solvents such as DMSO, DMF, or ethanol. Always perform a small-scale solubility test first. If using a stock solution in an aqueous experimental medium, ensure the final concentration of the organic solvent is low (typically <0.5%) and that you run a vehicle control to account for any effects of the solvent itself.
References
-
Title: this compound | C10H8N2O2 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: Safety Data Sheet: 8-Methylquinoline Source: CarlRoth URL: [Link]
-
Title: 8-Nitroquinoline | C9H6N2O2 | CID 11830 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: CHEMICAL SPILL PROCEDURES Source: Clarkson University Environmental Health & Safety URL: [Link]
-
Title: Chemical Properties of 5-nitro-8-methylquinoline Source: Cheméo URL: [Link]
-
Title: Spill Response Procedures Source: FIU Environmental Health and Safety URL: [Link]
-
Title: Guide for Chemical Spill Response Source: American Chemical Society URL: [Link]
-
Title: Chemical Spill Procedures - Step By Step Guide Source: Chem Klean URL: [Link]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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- 15. 5-nitro-8-methylquinoline - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing the Skraup Synthesis of Methylquinolines
Welcome to the technical support center for the Skraup synthesis of methylquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful, yet challenging, reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve your yields and obtain high-purity methylquinolines.
Introduction to the Skraup Synthesis
The Skraup synthesis is a classic and effective method for creating the quinoline scaffold, a core component in numerous pharmaceuticals.[1] The reaction involves heating an aromatic amine (in this case, a toluidine for methylquinoline synthesis) with glycerol, sulfuric acid, and an oxidizing agent.[2] The process begins with the dehydration of glycerol by sulfuric acid to form acrolein.[3] This is followed by a Michael addition of the aromatic amine to the acrolein, cyclization, dehydration, and finally, oxidation to yield the quinoline ring system.[4][5]
While fundamentally robust, the Skraup synthesis is notoriously exothermic and can be prone to low yields and the formation of significant tar byproducts if not properly controlled.[6][7] This guide is structured to address these common issues directly, providing you with the insights to master this reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Skraup synthesis of methylquinolines in a question-and-answer format.
Question 1: My reaction is extremely vigorous and difficult to control, sometimes even violent. How can I moderate it?
Answer: This is the most frequently cited issue with the Skraup synthesis.[7] The highly exothermic nature of the reaction between concentrated sulfuric acid and glycerol necessitates careful control. Here’s how to manage it:
-
Use a Moderator: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is the most common and effective choice, as it smooths the reaction rate.[2][8] Boric acid can also be employed for this purpose.[8]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions while providing efficient cooling with an ice bath.[7] This prevents a rapid and uncontrollable temperature spike. It is also important to add the reagents in the correct order: ensure the ferrous sulfate is distributed throughout the mixture before adding the sulfuric acid.[8]
-
Efficient Stirring: Maintain vigorous and constant stirring throughout the addition and the reaction itself. This helps to dissipate heat evenly and prevent the formation of localized hotspots.[7] A mechanical stirrer is often preferable to a magnetic stir bar, especially as the mixture can become viscous.[9]
-
Temperature Monitoring and Control: After the initial exothermic phase, the reaction may become self-sustaining.[10] Be prepared to remove the external heat source and apply cooling if necessary to maintain a steady reflux.[11]
Question 2: I'm getting a very low yield of my desired methylquinoline and a large amount of black, tarry residue. What's causing this and how can I fix it?
Answer: Tar formation is a common side reaction resulting from the polymerization of intermediates under harsh acidic and oxidizing conditions.[7][12] To minimize this and improve your yield:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. While the reaction requires heating to initiate, overheating will promote charring and polymerization.[7] A controlled reflux is key.
-
Anhydrous Conditions: The use of "dynamite" glycerol, which contains very little water, is recommended for better yields.[8][12] Water can interfere with the dehydration of glycerol to acrolein.
-
Choice of Oxidizing Agent: While nitrobenzene is traditionally used, it can contribute to the vigor of the reaction.[2] Arsenic acid is an alternative that can lead to a less violent reaction, though it presents its own significant toxicity concerns.[2][3] For the synthesis of methylquinolines, using the corresponding nitrotoluene as the oxidizing agent is a common strategy.
-
Substituent Effects on the Aniline: The position of the methyl group on the toluidine ring will influence the reaction. M-toluidine, for instance, will produce a mixture of 5-methylquinoline and 7-methylquinoline.[13] Understanding the directing effects of your substituents is crucial for predicting the product distribution and optimizing purification.
Question 3: My crude product is difficult to purify from the tar and unreacted starting materials. What is the best purification strategy?
Answer: Purification of the crude product from a Skraup synthesis requires a multi-step approach:
-
Initial Work-up: After the reaction is complete, the mixture is cooled and carefully diluted with water.[10]
-
Neutralization: The acidic solution is then cautiously neutralized with a strong base, such as concentrated sodium hydroxide solution, until it is strongly alkaline.[10] This step is also exothermic and requires cooling.
-
Steam Distillation: This is the most effective method for isolating the crude methylquinoline from the non-volatile tar and inorganic salts.[10] Unreacted nitrobenzene (or nitrotoluene) will distill first, followed by the methylquinoline.[10]
-
Extraction: The collected distillate containing the methylquinoline can be further purified by extraction with an organic solvent like dichloromethane or ether.
-
Final Purification: The extracted product can then be purified by distillation under reduced pressure or by recrystallization of a suitable salt, such as the picrate or dichromate salt.[8]
Frequently Asked Questions (FAQs)
Q1: What is the role of ferrous sulfate in the Skraup synthesis?
A1: Ferrous sulfate acts as a moderator, making the reaction less violent.[8] It is believed to function as an oxygen carrier, extending the reaction over a longer period and preventing a sudden, uncontrolled exotherm.[8]
Q2: Can I use a different acid instead of sulfuric acid?
A2: Concentrated sulfuric acid serves a dual purpose: it acts as a catalyst for the dehydration of glycerol and as a condensing agent.[14] While other strong acids might facilitate the reaction, sulfuric acid is the standard and most effective choice for the classical Skraup synthesis.
Q3: How does the position of the methyl group on the toluidine affect the yield and product?
A3: The position of the methyl group influences both the reactivity of the aromatic ring and the identity of the product.
-
p-Toluidine will yield 6-methylquinoline.
-
o-Toluidine will yield 8-methylquinoline.
-
m-Toluidine will produce a mixture of 5-methylquinoline and 7-methylquinoline, which will require separation.[13]
Q4: Are there "greener" alternatives to the traditional Skraup synthesis?
A4: Yes, modern modifications aim to reduce the harshness of the reaction conditions. These include the use of microwave irradiation to shorten reaction times and the application of ionic liquids as reusable reaction media.[15] Some methods even proceed in pressure tubes using glycerol as both a reactant and solvent, eliminating the need for an external oxidizing agent.[16]
Experimental Protocols & Data
Protocol: Synthesis of 6-Methylquinoline from p-Toluidine
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
p-Toluidine
-
Anhydrous Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-toluidine, anhydrous glycerol, ferrous sulfate heptahydrate, and nitrobenzene.
-
Acid Addition: With vigorous stirring and cooling in an ice-water bath, slowly add concentrated sulfuric acid through the dropping funnel. Maintain the temperature below 120°C during the addition.
-
Reaction: After the addition is complete, heat the mixture gently in an oil bath. The reaction will become exothermic and begin to boil.[10] Remove the external heat and allow the reaction to proceed under its own vigor. If the reaction subsides, gently heat to maintain a steady reflux for 3-4 hours.[10]
-
Work-up: Allow the reaction mixture to cool. Carefully dilute the mixture with water and then transfer it to a larger flask suitable for steam distillation.
-
Purification: Make the solution strongly alkaline by the cautious addition of concentrated sodium hydroxide solution with cooling. Perform steam distillation. Collect the distillate, separate the organic layer containing 6-methylquinoline, and dry it over anhydrous potassium carbonate. Purify the crude product by vacuum distillation.
Data Presentation: Effect of Aniline Substituents on Yield
The nature of the substituent on the aniline ring significantly impacts the yield of the Skraup synthesis. Electron-donating groups generally favor the reaction, while electron-withdrawing groups decrease the yield.
| Aniline Substituent | Product | Typical Yield (%) |
| H | Quinoline | 84-91[8] |
| 4-CH₃ | 6-Methylquinoline | ~50[16] |
| 4-OH | 6-Hydroxyquinoline | ~66[16] |
| 4-OCH₃ | 6-Methoxyquinoline | ~58[16] |
| 4-Cl | 6-Chloroquinoline | ~48[16] |
| 2-NH₂ | 8-Aminoquinoline | ~10[16] |
| 4-COCH₃ | 6-Acetylquinoline | ~18[16] |
Table 1: Representative yields for the Skraup synthesis with various substituted anilines under modified conditions. Yields can vary significantly based on the specific reaction conditions and scale.[16]
Visualizing the Process
Skraup Synthesis Mechanism
The following diagram illustrates the key steps in the Skraup synthesis.
Caption: Key mechanistic steps of the Skraup synthesis.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting the Skraup synthesis.
References
-
ResearchGate. The Skraup Synthesis of Quinolines. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]
-
Wikipedia. Skraup reaction. Available at: [Link]
-
NIH National Library of Medicine. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]
-
Chemeurope.com. Skraup reaction. Available at: [Link]
-
Vive Chemistry. Skraup's Synthesis. Available at: [Link]
-
NIH National Library of Medicine. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available at: [Link]
-
YouTube. Skraup Reaction. Available at: [Link]
-
Organic Syntheses. QUINOLINE. Available at: [Link]
-
Sciencemadness.org. Alternative Oxidisers in Skraup reaction. Available at: [Link]
-
Organic Syntheses. 6-METHOXY-8-NITROQUINOLINE. Available at: [Link]
-
ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. Available at: [Link]
-
ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. Available at: [Link]
-
Reddit. Help with Skraup synthesis. Available at: [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]
- Google Patents. Skraup reaction process for synthesizing quinolones.
-
Chemistry Notes. Preparation and Properties of Quinoline. Available at: [Link]
-
Sciencemadness.org. My attempt at the Skraup quinoline synthesis. Available at: [Link]
-
Organic Reactions. The Skraup Synthesis of Quinolines. Available at: [Link]
-
Scanned Document. Quinoline. Available at: [Link]
-
YouTube. Making quinoline - the Skraup synthesis. Available at: [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Common Issues in Quinoline Nitration Reactions
Welcome to the technical support center for quinoline nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, from low yields and poor regioselectivity to unexpected side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of Nitroquinoline
Q1: I performed the nitration of quinoline using a standard mixed acid (HNO₃/H₂SO₄) protocol, but I obtained a very low yield of the desired 5- and 8-nitroquinoline mixture. What are the likely causes and how can I improve the yield?
A1: Low yields in quinoline nitration are a common frustration, often stemming from the deactivated nature of the quinoline ring system, especially under acidic conditions where the nitrogen is protonated. Here’s a breakdown of potential causes and actionable troubleshooting steps:
Underlying Expertise: The nitrogen atom in quinoline is basic and readily protonates in strong acid, forming the quinolinium ion. This positive charge strongly deactivates the entire ring system towards electrophilic attack by the nitronium ion (NO₂⁺), making the reaction significantly slower than the nitration of benzene or naphthalene.[1] Vigorous conditions are therefore necessary.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low nitration yield.
Detailed Causality & Solutions:
-
Insufficiently Strong Nitrating Conditions:
-
The "Why": The protonated quinolinium ion is highly electron-deficient. Standard concentrated sulfuric acid may not be sufficient to generate the high concentration of nitronium ions needed to react with this deactivated substrate.
-
The Fix: Employ fuming sulfuric acid (oleum) and fuming nitric acid.[2] This significantly increases the concentration of the active electrophile, NO₂⁺, driving the reaction forward. A typical procedure involves adding powdered potassium nitrate to a solution of quinoline in oleum and sulfuric acid.[3]
-
-
Suboptimal Reaction Temperature:
-
The "Why": Temperature is a critical parameter. Too low a temperature (e.g., 0 °C) will result in an extremely slow reaction rate with the deactivated ring.[1] Conversely, excessively high temperatures can lead to the decomposition of starting material and product, charring, and the formation of unwanted byproducts.
-
The Fix: Precise temperature control is key. A common starting point is maintaining the reaction temperature between 55-60 °C.[3] Some procedures may call for temperatures up to 100°C to maximize yields of the 5- and 8-isomers.[4] It is crucial to add the nitrating agent slowly to control the exothermic nature of the reaction.
-
-
Purity of Starting Materials:
-
The "Why": Quinoline is hygroscopic and can absorb moisture. Water will dilute the mixed acid, reducing its efficacy. Other impurities from its synthesis (e.g., residual aniline from a Skraup synthesis) can be more reactive towards nitration, consuming the nitrating agent.[5][6]
-
The Fix: Ensure your quinoline is pure and dry. Purification can be achieved by vacuum distillation from zinc dust or by conversion to its hydrochloride salt, removal of non-basic impurities, and regeneration of the free base.[5]
-
Experimental Protocol: Optimized Nitration for 5- and 8-Nitroquinoline
-
To a solution of 200 mL of 60% oleum and 150 mL of concentrated sulfuric acid, carefully add 75 g of purified, dry quinoline while stirring.
-
Maintain the temperature at 55-60 °C using a water bath.
-
Over a period of 4 hours, add 50 g of powdered potassium nitrate portion-wise, ensuring the temperature does not exceed 60 °C.
-
After the addition is complete, continue heating and stirring the mixture at 55-60 °C for an additional 45 hours.[3]
-
Cool the reaction mixture and cautiously pour it onto a large volume of cracked ice and water (e.g., 2 kg ice in 3 L water).
-
Neutralize the solution carefully with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude nitroquinoline isomers.[7]
-
Filter the precipitate, wash thoroughly with water, and dry.
Issue 2: Poor or Incorrect Regioselectivity
Q2: My primary goal is to synthesize 4-nitroquinoline, but my reaction keeps yielding the 5- and 8-nitro isomers. How can I control the regioselectivity of the nitration?
A2: This is an excellent question that highlights the nuanced reactivity of heterocyclic systems. The regioselectivity of quinoline nitration is fundamentally dictated by the state of the quinoline nitrogen (protonated vs. free base).
Underlying Expertise:
-
Under strongly acidic conditions (HNO₃/H₂SO₄): The nitrogen is protonated, forming the quinolinium ion. Electrophilic attack occurs on the less deactivated carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions.[1][2] This is because the intermediates formed by attack at these positions are more stable.
-
Under non-protonating or neutral conditions: The free base, quinoline, can react. In this case, the pyridine ring is activated, and substitution can occur at different positions. A particularly important substrate is quinoline 1-oxide. Nitration of the free, unprotonated quinoline 1-oxide molecule occurs at the 4-position.[8][9]
Controlling Regioselectivity:
| Target Isomer(s) | Substrate | Key Reaction Conditions | Mechanism |
| 5- and 8-Nitroquinoline | Quinoline | Strong mixed acid (H₂SO₄/HNO₃), 0-60 °C | Electrophilic attack on the quinolinium ion's benzene ring.[1][10] |
| 4-Nitroquinoline | Quinoline 1-Oxide | Nitration in a medium of lower acidity (e.g., higher temperatures in H₂SO₄, or alternative systems) | Electrophilic attack on the free base of quinoline 1-oxide.[8] |
| 2-Nitroquinoline | Quinoline | Potassium nitrite, Acetic Anhydride, DMSO | A nucleophilic nitration mechanism.[11][12] |
Strategic Approach for 4-Nitroquinoline:
To favor 4-nitration, you must use quinoline 1-oxide as your starting material. The reaction conditions must be tuned to favor the reaction of the unprotonated form.
-
Synthesis of Quinoline 1-Oxide: Quinoline can be oxidized to quinoline 1-oxide using a peroxy acid, such as peracetic acid.
-
Nitration of Quinoline 1-Oxide: The nitration of quinoline 1-oxide shows a strong dependence on temperature and acidity. At higher temperatures, the equilibrium shifts to favor the free base, which is then nitrated at the 4-position. At lower temperatures and higher acidities, the protonated 1-hydroxyquinolinium ion is favored, leading to 5- and 8-nitration.
Issue 3: Difficulty in Separating 5- and 8-Nitroquinoline Isomers
Q3: The nitration reaction worked, and I have a mixture of 5-nitroquinoline and 8-nitroquinoline. However, I'm finding it very difficult to separate them by standard column chromatography. Is there a more effective method?
A3: The separation of 5- and 8-nitroquinoline is a classic challenge due to their very similar physical properties.[13] While careful chromatography on silica gel can sometimes be effective, a more robust and scalable method involves fractional crystallization of their hydrohalide salts.
Underlying Expertise: Although the free bases have similar properties, their hydrohalide salts (particularly the hydrochloride salts) can exhibit different solubilities in specific solvent systems, allowing for selective precipitation.
Experimental Protocol: Separation via Hydrochloride Salt Formation [4]
-
Salt Formation: Dissolve the crude mixture of nitroquinoline isomers in a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salts. The salts will precipitate.
-
Slurry in DMF: Create a slurry of the mixed hydrochloride salts in wet dimethylformamide (DMF).
-
Heating: Heat the slurry to form a solution. The temperature required will depend on the concentration.
-
Selective Precipitation: Carefully cool the solution. The 5-nitroquinoline hydrochloride salt is less soluble and will precipitate first.
-
Collection: Collect the precipitate of 5-nitroquinoline hydrochloride by filtration.
-
Isolation of 8-Nitroquinoline: The filtrate is now enriched with 8-nitroquinoline hydrochloride. To isolate the 8-nitroquinoline, increase the pH of the filtrate (e.g., using a dilute aqueous sodium bicarbonate solution) until a precipitate forms. This precipitate will be predominantly 8-nitroquinoline free base.[4]
-
Final Purification: Both isomers can be further purified by recrystallization from a suitable solvent like isopropyl alcohol.
Issue 4: Formation of Dinitro or Other Side Products
Q4: My analysis shows the presence of dinitroquinolines and other unidentified, possibly oxidized, byproducts. How can I suppress these side reactions?
A4: The formation of dinitro compounds and oxidation byproducts is typically a result of overly harsh reaction conditions.
Underlying Expertise: The nitronium ion is a powerful electrophile, and the mixed acid is a strong oxidizing medium. If the reaction temperature is too high or the reaction time is excessively long, further nitration can occur on the already nitrated product. Additionally, the quinoline ring system can be susceptible to oxidation under these vigorous conditions.
Mitigation Strategies:
-
Strict Temperature Control: This is the most critical factor. Avoid exceeding the optimal temperature range for your desired mono-nitration. Use a well-controlled oil or water bath and add reagents slowly to manage the exotherm. Temperatures above 50°C increase the likelihood of multiple nitro groups being added.[14]
-
Stoichiometry of Nitrating Agent: Use only a slight excess of the nitrating agent (e.g., 1.5 equivalents of nitric acid).[4] A large excess will drive the reaction towards dinitration.
-
Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS). Stop the reaction once the starting material has been consumed to prevent the over-reaction of the product.
-
Protecting Groups: For certain substrates, especially activated quinolines (e.g., hydroxyquinolines), the reaction can be very aggressive. For instance, nitration of 8-hydroxyquinoline can readily lead to 5,7-dinitro-8-hydroxyquinoline.[15] In such cases, using a milder nitrating agent or employing a protecting group strategy might be necessary.
References
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Yokoyama, A., Ohwada, T., Saito, S., & Shudo, K. (1997). Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. Chemical and Pharmaceutical Bulletin, 45(2), 279-283. Retrieved from [Link]
-
Tokyo University of Science. (1997). Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Retrieved from [Link]
-
Ghosh, A., et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. Retrieved from [Link]
-
Kulka, M., & Manske, R. H. F. (1952). The nitration of some quinoline derivatives. Canadian Journal of Chemistry, 30(9), 720-726. Retrieved from [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. As referenced in StackExchange discussion. Retrieved from [Link]
-
Defence Science and Technology Organisation. (2002). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Retrieved from [Link]
-
Chegg. (2021). Solved: Treatment of quinoline with mixed acid.... Retrieved from [Link]
- Urbanski, T., & Kutkiewicz, W. (1960). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Tetrahedron, 10(1-2), 97-98.
-
ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
- Ridd, J. H., & Smith, B. V. (1966). Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Journal of the Chemical Society B: Physical Organic, 106-109.
-
Fuson, R. C., et al. (1947). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 12(6), 799-806. Retrieved from [Link]
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
ResearchGate. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
- Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.
-
ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline.... Retrieved from [Link]
-
ResearchGate. (2005). Technology of Preparing 8Hydroxy5-nitroquinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors.... Retrieved from [Link]
-
Quora. (2018). Why is nitration done at comparatively low temperatures?. Retrieved from [Link]
-
PubMed. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). QUINOLINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
-
YouTube. (2020). Reactions of Quinoline. Retrieved from [Link]
-
Chegg. (2021). Solved: Treatment of quinoline with mixed acid.... Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 8-Methyl-5-nitroquinoline Synthesis
Welcome to the technical support guide for the synthesis of 8-Methyl-5-nitroquinoline. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis. Our focus is on the modified Skraup synthesis, a robust method for creating the quinoline scaffold.
Section 1: Synthesis Overview & Core Principles
The synthesis of this compound is most commonly achieved via a variation of the Skraup reaction. This classic method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system.[1] For this specific target molecule, the logical starting material is 2-Methyl-5-nitroaniline.
The reaction is notoriously exothermic and requires careful control to ensure both safety and a high yield of the desired product. The core of the reaction involves the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the final aromatic quinoline product.
General Reaction Scheme
The presence of the nitro group on the aniline starting material deactivates the ring, making it less nucleophilic. This can lead to lower yields compared to syntheses with more activated anilines.[2] Therefore, precise control over reaction conditions is paramount for success.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? The most direct and established method is the Skraup synthesis, starting from 2-Methyl-5-nitroaniline.[3][4] This reaction condenses the aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to construct the quinoline ring in a single pot.
Q2: Why is the Skraup reaction often described as violent or difficult to control? The reaction is highly exothermic, particularly during the initial phase when glycerol is dehydrated to acrolein by concentrated sulfuric acid. This can lead to a rapid, uncontrolled increase in temperature. To manage this, moderators like ferrous sulfate are often used, and the reaction is typically initiated with gentle heating, after which the heat source is removed to allow the reaction's own exotherm to drive it forward under control.
Q3: What are the most common oxidizing agents used in this synthesis? Historically, arsenic acid (or arsenic pentoxide) was frequently used and is reported to result in a less violent reaction.[1][5] However, due to its toxicity, nitrobenzene is a common alternative, which can also serve as a solvent.[6] In the synthesis of this compound from 2-Methyl-5-nitroaniline, the starting material itself or a related nitro compound can potentially act as the oxidant.
Q4: Can I synthesize 8-Methylquinoline first and then nitrate it? Yes, this is a viable alternative strategy. You would first perform a Skraup synthesis using o-toluidine to produce 8-methylquinoline. The subsequent step would be a regioselective nitration at the C5 position. Nitration of methylquinolines can sometimes yield mixtures of isomers, so purification of the final product is critical.[7]
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: The reaction yield is very low or no product is formed.
Answer: Low yields are a common challenge, often stemming from the deactivated nature of the 2-Methyl-5-nitroaniline starting material.[2] Several factors should be investigated:
-
Inadequate Temperature: The reaction requires sufficient initial heating to overcome the activation energy. However, after the exotherm begins, the temperature must be controlled to prevent byproduct formation. Ensure your heating protocol allows the reaction to initiate (typically 140-150°C oil bath) before moderating the heat.[5]
-
Reagent Quality: The presence of water can interfere with the reaction. Use anhydrous glycerol and ensure the sulfuric acid is concentrated.[2]
-
Poor Mixing: The reaction mixture is often viscous and heterogeneous. Inefficient stirring can lead to localized overheating and charring, significantly reducing the yield. A robust mechanical stirrer is highly recommended over a standard magnetic stir bar.[2]
-
Incomplete Reaction: The reaction may require a prolonged heating period (3-4 hours or more) after the initial exotherm subsides to go to completion.[5]
Problem 2: The reaction is too vigorous and difficult to control, leading to charring.
Answer: This is a classic issue with the Skraup synthesis. The primary cause is the uncontrolled exothermic dehydration of glycerol.
-
Solution 1: Use a Moderator. Adding a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent.[1]
-
Solution 2: Controlled Reagent Addition. Instead of mixing all reagents at once, consider a modified procedure where the sulfuric acid is added slowly to the cooled mixture of aniline and glycerol.[7] This allows for better heat dissipation.
-
Solution 3: Optimize Heating. Heat the mixture gently to initiate the reaction. As soon as the exotherm starts (indicated by a rapid rise in temperature and boiling), immediately remove the external heat source. Reapply gentle heating only after the initial vigorous phase has subsided to maintain a steady reflux.[2]
Problem 3: The final product is impure and difficult to purify.
Answer: The crude product from a Skraup synthesis is often a dark, tarry substance. Effective purification is essential.
-
Work-up Procedure: A standard work-up involves cooling the reaction mixture, carefully diluting it with water, and then neutralizing it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.[5]
-
Steam Distillation: For quinolines that are steam-volatile, this is an excellent method to separate the product from non-volatile tars and inorganic salts.[5]
-
Recrystallization: This is the final and most critical purification step. Methanol or ethanol are often suitable solvents.[8] It may be necessary to treat the solution with activated charcoal to remove colored impurities.[9]
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel chromatography can be employed, though this is less practical for large-scale syntheses.
Problem 4: An unexpected isomer is formed alongside the desired product.
Answer: While the cyclization of 2-Methyl-5-nitroaniline is expected to strongly favor the formation of this compound, side reactions are always possible under harsh acidic and high-temperature conditions.
-
Confirmation of Structure: Use analytical techniques like NMR (¹H and ¹³C), GC-MS, and elemental analysis to confirm the structure of your product and identify any isomers.[7] The proton NMR of this compound will have a characteristic singlet for the methyl group and distinct aromatic proton signals.
-
Optimization: Revisit the reaction temperature. Excessively high temperatures can sometimes lead to side reactions or rearrangements. Sticking to the optimal temperature range is crucial for selectivity.
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Skraup Reaction
This protocol is adapted from established procedures for Skraup synthesis on substituted anilines.[5][7][9]
Materials:
-
2-Methyl-5-nitroaniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Arsenic Pentoxide (or other suitable oxidizing agent)
-
Ferrous Sulfate Heptahydrate (optional moderator)
-
Sodium Hydroxide solution (for neutralization)
-
Methanol (for recrystallization)
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 2-Methyl-5-nitroaniline and glycerol.
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid dropwise via the dropping funnel. Maintain the temperature below 20°C during the addition.
-
Addition of Oxidant & Moderator: Once the acid has been added, add the oxidizing agent (e.g., arsenic pentoxide) and the moderator (e.g., ferrous sulfate) in portions while stirring.
-
Reaction: Gently heat the mixture in an oil bath. The temperature will begin to rise. When the reaction becomes exothermic, remove the oil bath. The reaction's own heat should sustain a moderate reflux.
-
Reflux: Once the initial exotherm has subsided, return the oil bath and maintain a steady reflux (approx. 140-150°C) for 3-4 hours. The mixture will darken considerably.
-
Work-up: Allow the mixture to cool to room temperature. Very carefully, pour the mixture onto crushed ice or into a large volume of cold water with stirring.
-
Neutralization: Cool the aqueous solution and slowly neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This will precipitate the crude product.
-
Isolation: Filter the precipitated solid, wash it thoroughly with water, and press it dry.
-
Purification: Recrystallize the crude solid from methanol, using activated charcoal if necessary to remove color. Filter the hot solution and allow it to cool to obtain the purified this compound crystals. Dry the product under vacuum.
Data Summary: Reaction Condition Parameters
The optimal conditions can vary. The following table provides a starting point for optimization based on general Skraup synthesis principles.
| Parameter | Recommended Range | Rationale & Notes |
| Molar Ratio (Aniline:Glycerol) | 1 : 2 to 1 : 3 | Excess glycerol ensures complete reaction and compensates for any loss due to side reactions. |
| Sulfuric Acid (moles per mole aniline) | 2.5 to 3.5 moles | Acts as both a catalyst for dehydration/cyclization and a solvent. |
| Oxidizing Agent (moles per mole aniline) | 1.0 to 1.2 moles | Ensures complete oxidation of the dihydroquinoline intermediate to the final aromatic product. |
| Reaction Temperature | 140 - 160 °C | Must be high enough to initiate the reaction but controlled to prevent excessive charring.[5] |
| Reaction Time | 3 - 5 hours | Ensures the reaction proceeds to completion after the initial exothermic phase. |
Section 5: Visualization of Key Processes
Skraup Synthesis Mechanism
The following diagram illustrates the key mechanistic steps in the formation of the quinoline ring.
Caption: Key mechanistic steps of the Skraup quinoline synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving issues related to low product yield.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 7. brieflands.com [brieflands.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Stability and storage conditions for 8-Methyl-5-nitroquinoline
A Guide to Ensuring Stability and Mitigating Degradation in Research and Development
Welcome to the technical support resource for 8-Methyl-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a Senior Application Scientist, I will provide not just procedural steps, but also the scientific rationale behind them to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a refrigerator at 2-8°C. The container should be tightly sealed to protect it from moisture and atmospheric components. For added protection, especially if the compound is to be stored for extended periods, consider storing it under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
Q2: I need to prepare a stock solution. What is the recommended solvent and how should I store it?
A2: The solubility of this compound is not extensively reported in the literature, but related nitroquinolines are known to be soluble in organic solvents and dilute acidic solutions[1]. For stock solutions, consider using anhydrous DMSO, DMF, or ethanol. It is crucial to use anhydrous solvents to prevent hydrolysis. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation[2]. Protect stock solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q3: How does the methyl and nitro group on the quinoline ring affect its stability?
A3: The quinoline ring system itself is susceptible to oxidation. The methyl group, being an electron-donating group, can increase the electron density of the quinoline ring, potentially making it more susceptible to oxidation[3]. Conversely, the nitro group is a strong electron-withdrawing group. This makes the aromatic ring more electron-deficient and less susceptible to electrophilic attack and oxidation. However, the nitro group itself can be a site of chemical reactivity, particularly reduction[4].
Q4: Is this compound sensitive to light?
A4: Yes, nitroaromatic compounds are often susceptible to photodegradation upon exposure to UV and visible light[5]. It is crucial to protect both the solid compound and its solutions from light to prevent the formation of photolytic degradation products.
Troubleshooting Guide
This section provides a problem-oriented approach to address issues that may arise during the use of this compound, with a focus on stability-related causes.
Issue 1: Inconsistent or Diminished Activity in Biological Assays
You observe a gradual or sudden loss of efficacy of your compound in a cell-based or biochemical assay.
-
Potential Cause 1: Degradation in Stock Solution. The compound may have degraded during storage, especially if it was subjected to multiple freeze-thaw cycles or stored at an inappropriate temperature.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from solid material that has been properly stored.
-
Compare the activity of the fresh stock solution with the old one.
-
If the fresh stock restores activity, discard the old stock and review your storage procedures. Consider aliquoting stock solutions to minimize freeze-thaw cycles.
-
-
-
Potential Cause 2: Degradation in Assay Medium. The compound may be unstable in the aqueous, buffered conditions of your assay medium. This can be influenced by pH, temperature, and the presence of other components.
-
Troubleshooting Steps:
-
Perform a time-course experiment. Incubate the compound in the assay medium for different durations (e.g., 0, 1, 2, 4, 8 hours) before adding other assay components and measure the activity. A time-dependent loss of activity suggests instability in the medium.
-
Evaluate the pH of your assay buffer. Quinolines can have pH-dependent stability[2]. If possible, test the compound's stability in buffers of different pH values to identify an optimal range.
-
-
-
Potential Cause 3: Nitro Group Reduction. In cellular assays, the nitro group can be enzymatically reduced to nitroso and hydroxylamine intermediates, which can be reactive and may have different biological activities or toxicities[4].
-
Troubleshooting Steps:
-
If you suspect nitro reduction, you can try to detect the corresponding amino derivative or other metabolites using LC-MS analysis of your cell lysates or culture medium.
-
Consider if the observed biological effect could be due to these reduced metabolites rather than the parent compound.
-
-
Issue 2: Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)
You observe new peaks in your chromatogram or unexpected signals in your NMR spectrum that were not present in the initial analysis of the compound.
-
Potential Cause 1: Hydrolytic Degradation. If the compound has been exposed to moisture or non-anhydrous solvents, hydrolysis may have occurred. While this compound itself does not have readily hydrolyzable groups, impurities from its synthesis might.
-
Troubleshooting Steps:
-
Analyze a sample of the solid compound that has been stored in a desiccator.
-
Ensure that all solvents used for sample preparation are anhydrous.
-
If you suspect hydrolysis, a forced degradation study under acidic and basic conditions can help identify potential degradation products.
-
-
-
Potential Cause 2: Oxidative Degradation. Exposure to air can lead to the formation of N-oxides or hydroxylated derivatives of the quinoline ring[3].
-
Troubleshooting Steps:
-
Analyze a freshly opened vial of the compound and compare it to an older sample.
-
If you suspect oxidation, perform a forced degradation study using a mild oxidizing agent like hydrogen peroxide to see if you can generate the unknown peaks.
-
Store the compound under an inert atmosphere to prevent future oxidation.
-
-
-
Potential Cause 3: Photodegradation. Exposure to light can cause the formation of various degradation products.
-
Troubleshooting Steps:
-
Compare a sample that has been protected from light with one that has been exposed to ambient light.
-
A forced photostability study, as outlined in ICH guidelines, can confirm light sensitivity and help identify photolytic degradants[5].
-
-
Issue 3: Physical Changes in the Solid Compound
You notice a change in the color or texture of the solid this compound powder.
-
Potential Cause: Degradation. Color changes can be an indicator of chemical degradation, often due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Do not use the discolored material for experiments where purity is critical.
-
Obtain a fresh, pure sample of the compound.
-
Review your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended temperature.
-
-
Data Summary
The following table summarizes the key stability and storage parameters for this compound based on its chemical class and available data for related compounds.
| Parameter | Recommendation/Information | Citation |
| Storage (Solid) | 2-8°C, tightly sealed container, protected from light. For long-term, consider storage under an inert atmosphere. | [1] |
| Storage (Solution) | -20°C or -80°C in small aliquots. Use anhydrous solvents. Protect from light. | [2] |
| Light Sensitivity | High. Nitroaromatic compounds are susceptible to photodegradation. | [5] |
| Thermal Stability | Generally stable at room temperature. Avoid prolonged exposure to high heat. | [3] |
| pH Sensitivity | Quinoline stability is pH-dependent. Degradation can be accelerated in acidic or basic conditions. | [2] |
| Oxidative Stability | Susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 60°C for 48 hours.
-
Photostability: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines[5]. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection, alongside an unstressed control sample.
Protocol 2: HPLC Analysis for Purity and Degradation
- Mobile Phase A: 0.1% Formic acid in Water - Mobile Phase B: 0.1% Formic acid in Acetonitrile - Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) - Gradient: A typical starting point would be a gradient from 5% to 95% B over 20 minutes. - Flow Rate: 1.0 mL/min - Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound). - Injection Volume: 10 µL - Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Visualization
Troubleshooting Workflow for Inconsistent Experimental Results
The following diagram outlines a logical workflow for troubleshooting inconsistent results that may be linked to the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
-
PubChem. (n.d.). This compound. Retrieved from PubChem website. [Link]
- Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
- Fisher Scientific. (n.d.). Safety Data Sheet - 8-Methylquinoline.
-
Legrouri, A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]
-
Ju, Y., & Quinn, P. J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]
-
Raje, V., & Gupta, H. (2016). Forced degradation studies. MedCrave. [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metabolic reduction of 4-nitroquinoline N-oxide and other radical-producing drugs to oxygen-reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine | MDPI [mdpi.com]
Identifying and minimizing byproducts in quinoline synthesis
A Guide to Identifying and Minimizing Byproducts for Researchers and Drug Development Professionals
Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges that researchers frequently encounter. Byproduct formation is a persistent issue in many classical quinoline syntheses, leading to reduced yields, complex purifications, and ambiguous results.
This resource is structured in a question-and-answer format to directly tackle specific problems you may face at the bench. We will explore the causality behind byproduct formation in key named reactions and provide field-proven strategies to optimize your synthetic outcomes.
General FAQs: Foundational Troubleshooting
This section addresses common questions that apply across various quinoline synthesis methodologies.
Q1: How can I effectively monitor my reaction to identify byproduct formation in real-time?
A1: Real-time monitoring is crucial for optimizing reaction conditions and preventing excessive byproduct formation. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique perfect for this purpose.[1]
-
Principle: TLC separates compounds based on polarity. Starting materials, intermediates, the desired product, and byproducts will typically have different Retention Factor (Rf) values, allowing for visual tracking of the reaction's progress.[1]
-
Execution: Spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.[1] A decrease in the intensity of the starting material spot and the appearance of a new product spot indicate progress. Any additional spots are likely byproducts.
-
Visualization: Quinoline derivatives are often UV-active due to their aromatic nature and will appear as dark spots under a 254 nm UV lamp.[1] Stains like iodine vapor can be used for compounds that are not UV-active.[1]
-
Advanced Analysis: For complex mixtures or confirmation of identity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide superior resolution and mass information, respectively.[2]
Q2: I'm observing a significant amount of dark, intractable tar in my reaction. What is the general cause?
A2: Tar or polymer formation is one of the most common challenges in classical quinoline syntheses, particularly those run under harsh acidic conditions like the Skraup and Doebner-von Miller reactions.[3][4]
-
Causality: Strong acids can catalyze the self-polymerization of reactants or intermediates, especially α,β-unsaturated aldehydes and ketones.[3] High reaction temperatures can exacerbate this issue by accelerating these unwanted side reactions.[3]
Q3: What general strategies can I apply to most quinoline syntheses to reduce byproducts?
A3: Several key parameters can be optimized:
-
Temperature Control: Many of these reactions are exothermic.[4] Avoid excessive heating, as it often promotes polymerization over the desired cyclization.[3] Use an ice bath to manage the initial exothermic phase and then maintain the lowest effective temperature for the reaction to proceed.[3][4]
-
Gradual Addition of Reagents: Adding a reactive species (like an α,β-unsaturated carbonyl or sulfuric acid) slowly helps to control the reaction rate, dissipate heat, and maintain a low concentration of the reactant, which disfavors self-condensation or polymerization.[3][4]
-
Catalyst Optimization: The choice and concentration of the acid catalyst (both Brønsted and Lewis acids) can be critical.[3][5] In some cases, a milder acid may provide a better balance between reaction rate and byproduct formation.[3]
-
Solvent System: For reactions prone to polymerization, employing a biphasic solvent system (e.g., water/toluene) can sequester the sensitive carbonyl compound in the organic phase, reducing its contact with the acidic aqueous phase and thus minimizing tar formation.[3][4][5]
Method-Specific Troubleshooting Guides
The Skraup Synthesis
This synthesis involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[6][7][8]
Q4: My Skraup synthesis is dangerously vigorous and difficult to control, resulting in extensive charring. How can I moderate it?
A4: The Skraup synthesis is notoriously exothermic.[4] The key is to control the reaction rate.
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is a standard and effective method to make the reaction less violent and reduce charring.[4][9] Boric acid can also be used.[8]
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath) and stirring to dissipate heat.[4]
-
Initiate Gently: Heat the mixture gently only to initiate the reaction. Once the exothermic phase begins, remove the heat source immediately.[4][9]
Q5: How do I purify the quinoline product from the black, tarry crude mixture typical of a Skraup reaction?
A5: The crude product is often a complex mixture. A multi-step purification protocol is standard.
-
Initial Steam Distillation: First, perform a steam distillation on the acidic reaction mixture to remove volatile impurities, primarily unreacted nitrobenzene.[9][10]
-
Liberate the Base: Make the remaining solution strongly alkaline with a concentrated base like 40% sodium hydroxide. This liberates the free quinoline base, which will separate as an oil.[10][11]
-
Second Steam Distillation: Perform a second steam distillation on this alkaline mixture to isolate the crude quinoline from the non-volatile tars and salts.[10]
-
Chemical Purification & Final Distillation: For very high purity, unreacted aniline can be removed by dissolving the crude quinoline in dilute acid and adding sodium nitrite to diazotize the aniline, which is then converted to phenol upon heating.[10][12] The quinoline is then re-liberated with base, separated, dried, and subjected to a final vacuum distillation.[10]
The Doebner-von Miller Synthesis
This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines, typically under acid catalysis.[13][14]
Q6: My Doebner-von Miller reaction has a very low yield due to the formation of a large amount of polymer. How can I prevent this?
A6: This is the most common failure mode for this reaction. The strong acid required for cyclization also potently catalyzes the polymerization of the α,β-unsaturated aldehyde or ketone.[3]
-
Employ a Biphasic System: This is a highly effective strategy. By using a solvent like toluene alongside the aqueous acid, the carbonyl compound is sequestered in the organic phase, dramatically reducing its self-polymerization in the acidic aqueous phase.[3][5]
-
Slow Reactant Addition: Add the carbonyl compound dropwise to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction pathway over polymerization.[3]
-
Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions accelerate tar formation. Consider a comparative study of different acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[3][14]
Q7: My final product appears to be contaminated with dihydroquinolines. What causes this and how can it be resolved?
A7: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] If this oxidation is incomplete, you will isolate partially hydrogenated byproducts.
-
Root Cause: The oxidizing agent may be insufficient or ineffective. In some variations, one of the reaction intermediates (like a Schiff base) is supposed to act as the oxidant, but this process can be inefficient.[15]
-
Solution: Ensure an appropriate oxidizing agent is present and effective under the reaction conditions. While the classical Skraup uses nitrobenzene, other oxidants can be employed. If the issue persists, a separate, final oxidation step might be necessary.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17]
Q8: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of two regioisomers. How can I control the selectivity?
A8: This is a classic challenge in the Combes synthesis. The regioselectivity of the cyclization is determined during the rate-determining electrophilic aromatic annulation step and is influenced by both steric and electronic factors.[5][17]
-
Steric Effects: Increasing the steric bulk of one of the substituents on the β-diketone can direct the cyclization to favor the formation of the less hindered regioisomer.[5][17]
-
Electronic Effects: The electronic nature of substituents on the aniline ring is also crucial. For example, electron-donating groups (like methoxy) on the aniline may favor one isomer, while electron-withdrawing groups (like chloro) may favor the other.[5]
-
Catalyst/Dehydrating Agent: While concentrated sulfuric acid is traditional, using a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) can be a more effective dehydrating agent and can alter the regiochemical outcome.[5][17]
The Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[18][19][20]
Q9: My Friedländer synthesis using an unsymmetrical ketone is also giving me a mixture of regioisomers. What strategies can I use to improve selectivity?
A9: Similar to the Combes synthesis, regioselectivity is a common problem in the Friedländer reaction.[21]
-
Catalyst Selection: The choice of catalyst can significantly influence the outcome. The reaction can be catalyzed by Brønsted acids (like p-TsOH), Lewis acids (like SnCl₄), or bases.[19][21] Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[21]
-
Substrate Modification: Pre-installing a directing group on the ketone can control the direction of cyclization. For instance, introducing a phosphoryl group on one α-carbon of the ketone can direct the reaction.[21]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can also influence the regiochemical outcome.[21]
Data & Protocols
Table 1: Summary of Common Byproducts and Minimization Strategies
| Synthesis Method | Common Byproducts | Primary Cause | Key Minimization Strategies |
| Skraup | Tars, Polymers, Char | Highly exothermic, harsh acidic/oxidizing conditions | Use of moderators (FeSO₄), slow/cooled addition of H₂SO₄, careful temperature control.[4][9] |
| Doebner-von Miller | Tars, Polymers | Acid-catalyzed polymerization of α,β-unsaturated carbonyls | Biphasic solvent system, slow addition of carbonyl, optimize acid catalyst, temperature control.[3][4] |
| Dihydroquinolines | Incomplete oxidation of intermediate | Ensure sufficient/effective oxidizing agent is present. | |
| Combes | Regioisomers | Use of unsymmetrical β-diketones | Modify steric/electronic properties of substrates, use alternative catalysts (PPA/PPE).[5][17] |
| Friedländer | Regioisomers | Use of unsymmetrical ketones | Optimize catalyst (acid/base/ionic liquid), modify substrate, control reaction conditions.[21] |
Experimental Protocol: Minimizing Tar Formation in Doebner-von Miller Synthesis (Synthesis of 2-Methylquinoline)
This protocol utilizes a biphasic system to mitigate the polymerization of crotonaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the acidic aniline solution to reflux (approx. 100-105 °C).
-
Prepare Carbonyl Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.
-
Slow Addition: Once the aniline solution is refluxing, add the crotonaldehyde/toluene solution dropwise over a period of 1-2 hours. This slow addition is critical to prevent a buildup of the carbonyl compound.
-
Reaction: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature. Separate the aqueous and organic layers.
-
Neutralize the acidic aqueous layer carefully with a concentrated NaOH solution until strongly alkaline.
-
Extract the liberated quinoline from the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by vacuum distillation.
-
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare the Plate: Draw a faint pencil line (~1 cm from the bottom) on a silica TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[1]
-
Prepare the Chamber: Pour your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate) into a developing chamber to a depth of ~0.5 cm. Cover the chamber to allow the atmosphere to saturate with solvent vapors.[1]
-
Spot the Plate:
-
Dissolve a small amount of your starting aniline in a volatile solvent and spot it on the "SM" lane.
-
Carefully withdraw a small aliquot of your reaction mixture and spot it on the "RM" lane.
-
Spot the reaction mixture directly on top of the starting material spot in the "CO" lane.[1]
-
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Replace the lid and allow the solvent to run up the plate.[1]
-
Analyze: When the solvent front is ~1 cm from the top, remove the plate and mark the solvent front. After the plate dries, visualize the spots under a UV lamp and circle them.[1] The reaction is progressing if the SM spot in the "RM" lane diminishes and a new product spot appears.
Visualizations
Caption: Competing pathways in the Doebner-von Miller synthesis.
Caption: A decision workflow for troubleshooting low yields.
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society. [Link]
-
Review on Quinoline: Recent Advances in Synthesis and Applications. Ijaresm. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Quinoline. Wikipedia. [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
QUINOLINE. Organic Syntheses Procedure. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Doebner-von Miller reaction. Semantic Scholar. [Link]
-
Preparation of Quinoline. Sciencemadness Discussion Board. [Link]
-
Making quinoline - the Skraup synthesis. YouTube. [Link]
-
Preparation and Properties of Quinoline. SlideShare. [Link]
-
24 questions with answers in QUINOLINES. ResearchGate. [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]
-
Doebner-Miller reaction and applications. Slideshare. [Link]
-
Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sciencemadness Discussion Board - Preparation of Quinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Quinoline - Wikipedia [en.wikipedia.org]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. iipseries.org [iipseries.org]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 20. organicreactions.org [organicreactions.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 8-Methyl-5-nitroquinoline
Welcome to the technical support guide for 8-Methyl-5-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. As a compound with limited aqueous solubility, achieving a stable and homogenous solution is critical for generating reliable and reproducible data. This guide provides expert-driven FAQs, detailed troubleshooting protocols, and advanced strategies to ensure your success.
Section 1: Compound Profile & Safety Data
Before handling this compound, it is crucial to be familiar with its fundamental properties and safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Physical Form | Solid / Powder | [2] |
| XLogP3 | 2.2 | [1] |
| CAS Number | 64976-62-1 | [1][2] |
XLogP3 is a computed measure of hydrophobicity; a value >2 suggests low water solubility.
Safety & Handling: this compound is classified as harmful and an irritant. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
For complete safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[3][4][5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure—a planar aromatic quinoline ring with a nonpolar methyl group and a polar nitro group—and a computed XLogP3 of 2.2, this compound is predicted to be poorly soluble in water.[1] Its solubility is significantly better in organic solvents. The principle of "like dissolves like" is key here; the compound's relatively nonpolar aromatic structure favors dissolution in solvents of similar polarity.
Table 2: Qualitative Solubility of this compound in Common Lab Solvents
| Solvent | Polarity | Expected Solubility | Rationale & Comments |
| Water | High | Poor / Insoluble | The hydrophobic quinoline core outweighs the polarity of the nitro group. Similar compounds like 5-nitroquinoline and 8-nitroquinoline show very limited water solubility.[6][7] |
| DMSO (Dimethyl sulfoxide) | High (Aprotic) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an excellent choice for stock solutions.[8] |
| DMF (Dimethylformamide) | High (Aprotic) | Soluble | Similar to DMSO, DMF is a versatile solvent for compounds with low water solubility.[8] |
| Ethanol (EtOH) | Medium-High | Moderately Soluble | The ethyl group provides some nonpolar character, allowing it to dissolve the compound better than water. May require warming or sonication for higher concentrations. |
| Methanol (MeOH) | Medium-High | Slightly to Moderately Soluble | More polar than ethanol, so it may be slightly less effective for this compound. |
| Methylene Chloride (DCM) | Low | Soluble | A nonpolar solvent that should readily dissolve the compound. However, its volatility and toxicity make it less suitable for biological assays. |
| Acetone | Medium | Moderately Soluble | A good general-purpose solvent for compounds of intermediate polarity. |
Q2: I'm seeing precipitation when adding my this compound DMSO stock solution to my aqueous buffer. Why is this happening and what can I do?
This is a classic solubility problem known as "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is introduced into a solvent where it is poorly soluble (like an aqueous buffer). The drastic change in solvent polarity causes the compound to exceed its solubility limit in the final mixture, leading to precipitation.
Causality: The DMSO stock may be at a very high concentration (e.g., 10-50 mM). When you dilute this 1:1000 into your aqueous assay buffer, the final concentration of DMSO is low (~0.1%). The compound is now primarily exposed to water, where it is insoluble, causing it to precipitate.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay.
-
Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will increase the volume of stock added, but may keep the compound from precipitating upon dilution.
-
Use a Co-solvent: Add a water-miscible organic solvent to your final aqueous buffer to increase the overall solvent strength. See the Advanced Strategies section for more details.[9][10]
-
Check for pH Effects: The pH of your buffer could influence solubility. Although this compound is not strongly acidic or basic, significant pH changes can affect solubility for some quinoline derivatives.
Q3: What is the best solvent to prepare a high-concentration stock solution?
For most biological applications, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8] It has a high capacity for dissolving poorly soluble compounds and is miscible with water, making it suitable for subsequent dilution into aqueous media.[8] Dimethylformamide (DMF) is a viable alternative.[8]
Q4: Can I use heat or sonication to help dissolve the compound?
Yes, gentle heating and sonication are common and effective methods to aid dissolution.[9]
-
Sonication: Using an ultrasonic bath can break up solid particles and increase the surface area available for the solvent to act upon, accelerating the dissolution process.[9] This is generally the preferred first step.
-
Heating: Gently warming the solution (e.g., to 37-50°C) can increase the solubility and rate of dissolution. However, use caution. Always ensure your vial is properly sealed to prevent solvent evaporation and be mindful of the compound's thermal stability. Do not heat excessively or for prolonged periods without stability data.
Important: After dissolving with heat, always allow the solution to cool to room temperature. If the compound remains in solution, you have successfully created a supersaturated stock. If it precipitates upon cooling, the concentration is too high for that solvent at room temperature.
Section 3: Step-by-Step Protocols
Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
Materials:
-
This compound (MW: 188.18 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
1.5 mL microcentrifuge tube or glass vial
-
Pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound needed.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 188.18 g/mol × 1000 mg/g = 1.88 mg
-
-
Weigh Compound: Carefully weigh out approximately 1.88 mg of the compound and place it into a clean, dry vial. Record the exact mass.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming can be used as a secondary step if needed.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
Protocol 2: Troubleshooting Precipitation in Aqueous Media
This workflow provides a logical sequence of steps to address compound precipitation when diluting a stock solution into an aqueous buffer.
Caption: Troubleshooting workflow for compound precipitation.
Section 4: Advanced Solubilization Strategies
When standard methods are insufficient, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[11]
-
Co-Solvency: This is one of the most effective and accessible techniques.[9][10] It involves using a mixture of solvents to increase solubility. By adding a water-miscible organic solvent (a "co-solvent") to your aqueous buffer, you reduce the overall polarity of the medium, making it more hospitable to the nonpolar compound.
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG).[8][10]
-
Application: You might prepare your final assay medium with 5-10% ethanol to help keep the this compound in solution. Always run a vehicle control with the same co-solvent concentration to account for any effects on your experimental system.
-
Caption: Diagram illustrating the principle of co-solvency.
-
pH Adjustment: The solubility of compounds with ionizable groups can be dramatically increased by adjusting the pH of the solvent to favor the charged (ionized) form, which is typically more water-soluble. While this compound does not have strongly acidic or basic functional groups, the quinoline nitrogen is weakly basic and its protonation at low pH could modestly enhance solubility.
-
Complexation (Inclusion Complexes): This technique involves using a host molecule, most commonly a cyclodextrin, to encapsulate the poorly soluble guest molecule (this compound).[9][11] The exterior of the cyclodextrin is hydrophilic, which renders the entire complex water-soluble. This is a widely used method in pharmaceutical formulations.[11]
-
Particle Size Reduction: Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[10][11] Techniques like micronization or nanocrystallization can be used, though these typically require specialized equipment.[11][12]
References
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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Parmar, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 959-966. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 246300, this compound. [Link]
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Cheméo. Chemical Properties of 5-nitro-8-methylquinoline. [Link]
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ResearchGate. Synthesis of nitroquinoline derivatives. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11830, 8-Nitroquinoline. [Link]
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Matsumura, N., et al. (2011). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 16(5), 3464-3488. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, E. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Advances in Biosciences, 7(3), 1-6. [Link]
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Bényei, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 478. [Link]
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University of Rochester, Department of Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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Hernández-Luis, F., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(3), 369. [Link]
-
Bényei, A., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Semantic Scholar. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11829, 5-Nitroquinoline. [Link]
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University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
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Technical Support Center: Safe Disposal of 8-Methyl-5-nitroquinoline Waste
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who handle 8-Methyl-5-nitroquinoline. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of safe laboratory practice and environmental stewardship. This document provides a comprehensive framework for the safe disposal of this compound waste, grounded in established safety protocols and regulatory standards. Our goal is to equip you with the technical knowledge and practical steps necessary to manage this specific waste stream with confidence and precision.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and disposal of this compound waste.
Q1: What is this compound and why is its waste classified as hazardous?
A1: this compound (CAS No. 64976-62-1) is a heterocyclic aromatic organic compound.[1] Its chemical structure, featuring both a quinoline ring system and a nitro group, confers specific reactivity and toxicological properties.[2][3] The waste is classified as hazardous primarily due to its health effects, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
According to safety data, this compound is:
-
Acutely Toxic: Harmful if swallowed (H302).[3]
-
A Skin Irritant: Causes skin irritation (H315).[3]
-
A Serious Eye Damage Risk: Causes serious eye damage (H318).[3]
-
A Respiratory Irritant: May cause respiratory irritation (H335).[3]
Furthermore, as an aromatic nitro compound, it belongs to a class of chemicals known for potential environmental toxicity and reactivity under certain conditions.[4] Therefore, any material contaminated with this compound, including pure substance, solutions, reaction byproducts, and contaminated labware, must be managed as hazardous waste.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3] |
| Appearance | Solid | |
| GHS Hazard Codes | H302, H315, H318, H335 | [3] |
| InChIKey | JJGAHJWKYOSGEU-UHFFFAOYSA-N | [2] |
Q2: What are the primary regulatory frameworks I need to be aware of for this type of waste?
A2: The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the U.S. Environmental Protection Agency (EPA).[5][6] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[6]
Key regulatory points include:
-
Federal Regulations: The specific rules for hazardous waste identification, generation, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[7]
-
Generator Status: Your laboratory or institution is classified as a hazardous waste generator. The volume of waste produced determines the specific set of applicable regulations.[6]
-
State and Local Authority: Many states are authorized by the EPA to manage their own hazardous waste programs, which can be more stringent than federal law.[5][8] It is imperative to consult your institution's Environmental Health & Safety (EHS) office to ensure compliance with all applicable state and local regulations.[9]
Q3: What immediate steps should I take in the event of a spill involving this compound waste?
A3: A swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Increase ventilation by opening a fume hood sash. Do not create strong drafts that could aerosolize the solid material.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[10]
-
Contain the Spill: For solid waste, carefully sweep it up. For liquid waste, cover with an inert, non-combustible absorbent material like vermiculite, dry sand, or clay. Do not use paper towels or other combustible materials , as they can increase fire risk with certain nitro compounds.[11]
-
Collect Waste: Carefully place the absorbed material and any contaminated cleaning supplies into a designated, sealable, and properly labeled hazardous waste container.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS department.
Q4: Can I dispose of small amounts of this compound waste or rinsate down the sanitary sewer?
A4: No. Absolutely not. Disposing of this compound or any solutions containing it down the drain is a serious regulatory violation and an environmental hazard.[12][13] Quinolines as a class of compounds can be environmental contaminants with significant mobility in water. This practice can harm aquatic ecosystems and interfere with wastewater treatment processes. All waste, including the first rinses from cleaning contaminated glassware, must be collected as hazardous waste.[12]
Q5: What is the professionally accepted method for the final disposal of this compound waste?
A5: The standard and required method for disposal is through a licensed hazardous waste management company. The typical disposal route for this type of organic compound is high-temperature incineration in a specialized facility.[12][14] This process ensures the complete destruction of the hazardous compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides. Never attempt to treat or dispose of this chemical on your own without explicit guidance and approval from your EHS department.[11]
Q6: How should I collect and store this compound waste in the lab prior to pickup?
A6: Proper on-site management is crucial for safety and compliance.
-
Waste Segregation: Collect this compound waste separately from other waste streams, especially from strong oxidizing acids or bases, to prevent dangerous reactions.[4][15]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. The container must be in good condition.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[8] Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosion symbol for eye damage).
-
Storage Location: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from heat or ignition sources.[8] Keep the container closed at all times except when adding waste.
Part 2: Troubleshooting Guides
This section provides solutions for specific issues that may arise during waste management.
Problem: The waste container for this compound is showing unusual signs (e.g., bulging, discoloration, heat generation).
-
Probable Cause: An unintended chemical reaction is occurring within the container. This is likely due to the accidental mixing of incompatible waste streams. Aromatic nitro compounds can react exothermically or produce gas when mixed with strong acids, bases, or reducing agents.[4][15]
-
Immediate Action Protocol:
-
DO NOT HANDLE THE CONTAINER. Do not attempt to open it to release pressure.
-
Alert all personnel and immediately evacuate the laboratory.
-
If possible, place the container in a secondary containment bin from a safe distance using tongs or other remote handling tools.
-
Contact your institution's EHS department or emergency response line immediately. Provide them with the exact location and all known information about the contents of the container.
-
Problem: I accidentally mixed this compound waste with another chemical waste stream.
-
Analysis: The primary concern is chemical incompatibility. The nitro group in this compound makes it reactive. Consult the Safety Data Sheet (SDS) for all involved chemicals and the incompatibility chart below.
-
Solution:
-
Assuming no immediate reaction is observed, treat the entire mixture as a new, unknown hazardous waste stream.
-
Label the container clearly with all known components and the phrase "Caution: Incompatible Mixture."
-
Immediately notify your EHS supervisor for guidance on proper segregation and disposal. Do not add any other waste to this container.
-
Part 3: Protocols and Visualizations
Protocol 1: On-Site Waste Collection and Storage
-
PPE: Don appropriate PPE (lab coat, safety goggles, nitrile gloves).
-
Container Preparation: Obtain a clean, designated hazardous waste container from your EHS department. Ensure it is made of a compatible material (e.g., polyethylene for liquids, glass for solids).
-
Labeling: Affix a hazardous waste label. Fill in the generator information and the chemical name "this compound."
-
Waste Transfer: Carefully transfer the waste into the container using a funnel for liquids or a dedicated scoop for solids. Perform this action inside a chemical fume hood.
-
Sealing: Securely close the container lid. Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the wipe as hazardous waste.
-
Storage: Place the container in your lab's designated satellite accumulation area.
-
Log Entry: Record the addition in the laboratory waste log.
-
Full Container: Once the container is full, contact your EHS department to schedule a pickup.
Protocol 2: Decontamination of Glassware and Surfaces
-
Initial Removal: Remove gross contamination by scraping the solid material into the solid hazardous waste container.
-
Pre-Rinse: Rinse the glassware or surface with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue.
-
Collect Rinsate: Crucially, collect this first (and preferably second and third) rinse into a designated liquid hazardous waste container for halogenated/nitrated organic solvents. This rinsate is considered hazardous waste.[12]
-
Final Cleaning: After the initial hazardous rinses, the glassware can typically be washed with soap and water as usual.
-
Documentation: Ensure all rinsate collected is properly documented and the container is labeled correctly.
Diagram 1: Waste Disposal Decision Workflow
This diagram outlines the logical steps a researcher should follow from the point of waste generation to its final disposal.
Caption: Workflow for proper handling of this compound waste.
Diagram 2: Chemical Incompatibility Overview
This chart highlights key incompatibilities for aromatic nitro compounds like this compound.
Caption: Incompatibility chart for this compound waste.
References
-
This compound | 64976-62-1 . Sigma-Aldrich.
-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone.
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA).
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What Are The Key Hazardous Waste Disposal Regulations For Engineers? . Civil Engineering Explained.
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Hazardous Waste Program . Pennsylvania Department of Environmental Protection.
-
This compound . CymitQuimica.
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This compound | C10H8N2O2 | CID 246300 . PubChem, National Institutes of Health (NIH).
-
Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources.
-
Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals . Benchchem.
-
Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane . Benchchem.
-
Chemical Safety Data Sheet MSDS / SDS - this compound . ChemicalBook.
-
Chemical Properties of 5-nitro-8-methylquinoline . Cheméo.
-
QUINOLINE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie.
-
Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide . Benchchem.
-
8-Nitroquinoline | C9H6N2O2 | CID 11830 . PubChem, National Institutes of Health (NIH).
-
SAFETY DATA SHEET - 8-Methylquinoline . Fisher Scientific.
-
Organic Nitro Compounds Waste Compatibility . CP Lab Safety.
-
Nitrocompounds, Aromatic . ILO Encyclopaedia of Occupational Health and Safety.
-
Quinoline . Wikipedia.
-
This compound (C10H8N2O2) . PubChemLite.
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Technical Support Center: 8-Methyl-5-nitroquinoline Production Scale-Up
Welcome to the technical support guide for the synthesis and scale-up of 8-Methyl-5-nitroquinoline. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in chemical principles to ensure a safe, efficient, and scalable production process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable method is the electrophilic aromatic substitution (SEAr) nitration of 8-methylquinoline. This reaction is typically performed using a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), at controlled low temperatures.[1][2] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]
Q2: Why does nitration preferentially occur at the C5 position?
A2: The regioselectivity is dictated by the electronic effects of the quinoline ring system and the methyl substituent. In the strongly acidic medium, the quinoline nitrogen is protonated, forming the quinolinium ion. This strongly deactivates the pyridine ring to electrophilic attack. Consequently, the substitution occurs on the carbocyclic (benzene) ring.[4] The C8-methyl group is an activating, ortho-, para-directing group. The C5 position is para to the methyl group, making it electronically favorable. While some substitution at the C7 (ortho) position might occur, the C5 position is generally favored.
Q3: What are the primary challenges when scaling this nitration from the lab to a pilot or production scale?
A3: The primary challenges are threefold:
-
Thermal Management: Nitration reactions are highly exothermic.[5] The risk of a thermal runaway increases significantly upon scale-up due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[6]
-
Impurity Control: Formation of undesired isomers (e.g., 8-methyl-7-nitroquinoline) or di-nitrated byproducts can complicate purification and reduce yield.[6]
-
Safety and Handling: Managing large quantities of fuming nitric acid and sulfuric acid, along with the potential for toxic nitrogen oxide (NOx) gas evolution, requires stringent engineering controls and safety protocols.[5][7]
Part 2: Troubleshooting Guide
This guide provides specific, actionable advice for problems encountered during the synthesis.
Issue 1: Low Reaction Yield
Q: My final isolated yield of this compound is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yield can stem from several factors throughout the process. A systematic approach to diagnosis is crucial.
-
Causality & Diagnosis:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or a deactivated nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking aliquots from the reaction mixture.
-
Suboptimal Temperature: If the temperature is too low, the reaction rate will be very slow. If it's too high, side reactions and degradation can occur. Nitrations of quinolines are typically run at low temperatures (e.g., -5 to 10 °C) to control exothermicity and selectivity.[1]
-
Losses During Workup/Purification: Significant product loss can occur during the quenching, extraction, and recrystallization steps. The product might be partially soluble in the aqueous phase or the wash solvents.
-
-
Recommended Solutions:
-
Reaction Monitoring: Implement in-process controls (IPCs) like HPLC to track the consumption of the 8-methylquinoline starting material. The reaction should only be quenched after the starting material is consumed to an acceptable level (e.g., <2%).
-
Temperature Control: Use a reliable chilling system and ensure efficient stirring to maintain a homogenous internal temperature. For scale-up, reaction calorimetry (RC1e) studies are highly recommended to understand the thermal profile and define safe operating limits.[8][9]
-
Quenching Protocol: The reaction is typically quenched by pouring the acidic mixture onto crushed ice. This must be done slowly to control the exotherm. Ensure the pH is carefully adjusted during neutralization to fully precipitate the product before filtration.
-
Purification Optimization: The crude product is often purified by recrystallization from a solvent like ethanol.[1] Perform solubility studies to select the optimal solvent that provides high recovery of the desired product while leaving impurities in the mother liquor.
-
Issue 2: Product Purity and Isomer Contamination
Q: My final product is contaminated with a significant amount of an unknown isomer. How can I identify it and improve the selectivity of the reaction?
A: Isomeric impurities, most likely 8-methyl-7-nitroquinoline, are a common challenge.
-
Causality & Diagnosis:
-
Reaction Conditions: Higher reaction temperatures can reduce the selectivity of the nitration, leading to a higher percentage of the ortho-isomer (C7).
-
Analytical Identification: The presence of isomers can be confirmed and quantified using HPLC and ¹H NMR spectroscopy.[1][10] The different substitution patterns will result in distinct chemical shifts and coupling constants for the aromatic protons. Mass spectrometry will confirm they have the same molecular weight.
-
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the reaction temperature as low as reasonably possible (e.g., -5 to 0 °C) during the addition of the nitrating mixture to maximize selectivity for the C5 position.
-
Slow Reagent Addition: Add the nitrating agent dropwise below the surface of the reaction mixture to prevent localized temperature spikes and high concentrations, which can decrease selectivity.
-
Purification Strategy: If isomer formation is unavoidable, a specialized purification method may be necessary. Fractional crystallization can be effective. A patent for separating 5-nitroquinoline and 8-nitroquinoline highlights the use of forming hydrochloride salts and crystallizing from specific solvents like wet dimethylformamide (DMF), a technique that could be adapted.[11]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the scale-up process.
Caption: Troubleshooting workflow for this compound synthesis.
Part 3: Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of this compound
This protocol is adapted from analogous procedures for substituted quinolines and should be performed with strict adherence to all safety precautions.[1][2]
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a cooling bath (ice/salt or cryocooler).
-
Charge: To the flask, add 8-methylquinoline (1 eq.). Begin stirring and add concentrated sulfuric acid (98%, ~4 mL per gram of starting material). Cool the mixture to -5 °C.
-
Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by adding fuming nitric acid (~0.8 mL per gram of starting material) to concentrated sulfuric acid (~2.5 mL per gram of starting material).
-
Addition: Add the nitrating mixture dropwise to the stirred quinoline solution via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. The addition should take approximately 60-90 minutes.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 40-60 minutes. Monitor the reaction by TLC/HPLC until the starting material is consumed.
-
Quench: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: A precipitate will form. Allow the ice to melt completely. If necessary, neutralize the solution carefully with a base (e.g., aqueous ammonia or NaOH solution) to pH 7-8 to ensure full precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Table 1: Key Process Parameters and Controls for Scale-Up
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Rationale & Control Strategy |
| Reactor Volume | 250 mL Flask | 100 L Glass-Lined Reactor | Material must be compatible with strong acids. Glass-lined steel is standard. |
| Stirring | Magnetic Stir Bar | Mechanical Agitator (Impeller) | Efficient mixing is critical to ensure heat and mass transfer, preventing hot spots. |
| Temp. Control | Ice/Salt Bath | Jacket with Thermal Fluid | A reactor jacket connected to a chiller/heater provides precise and reliable temperature control.[5] |
| HNO₃ Addition Time | ~1 hour | 4 - 6 hours | Slow, controlled addition is the primary method for managing the reaction exotherm.[6] |
| Quench Method | Pour onto ice | Slow reverse addition into chilled water | For safety, the reaction mass is slowly added to a large volume of chilled water in a separate quench vessel. |
| Off-Gas Handling | Fume Hood | Scrubber System | A caustic scrubber is required to neutralize toxic NOx gases that may evolve, especially if there are temperature deviations.[5] |
Part 4: Safety Considerations
Q: What are the critical safety hazards associated with this process, especially at scale?
A: The nitration of aromatic compounds is a high-hazard process that demands rigorous safety assessment.
-
Thermal Runaway: The reaction is highly exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[6]
-
Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) gases, particularly if the temperature rises uncontrollably or if there are impurities in the nitric acid.
-
Mitigation: The process must be conducted in a well-ventilated area with a dedicated off-gas treatment system (caustic scrubber).[5]
-
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive.
-
Mitigation: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Ensure all equipment is constructed from compatible materials.
-
-
Product Hazards: this compound is classified as harmful if swallowed, a skin irritant, and causes serious eye damage.[12]
-
Mitigation: Consult the Safety Data Sheet (SDS) before handling. Use appropriate PPE (gloves, safety glasses) and handle the solid powder in a ventilated enclosure to avoid inhalation.
-
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Scale-up and safety of toluene nitration in a meso-scale flow reactor. ResearchGate. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]
-
Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]
-
NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. ScienceDirect. [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
This compound. PubChem. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Preparation of 8-nitroquinoline. PrepChem.com. [Link]
- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
-
Technology of preparation of 8-hydroxy-5-nitroquinoline. ResearchGate. [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. ACS Publications. [Link]
-
EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). YouTube. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Validation & Comparative
Deconstructing the Signature: A Comparative Guide to the NMR and Mass Spectrometry of 8-Methyl-5-nitroquinoline
For researchers and professionals in the dynamic fields of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. 8-Methyl-5-nitroquinoline, a substituted quinoline, presents an interesting case for spectroscopic analysis. Its structure, featuring both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the quinoline scaffold, gives rise to a unique spectral signature. This guide provides an in-depth, comparative interpretation of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, leveraging spectral data from related compounds to illuminate the structural nuances.
The Analytical Gauntlet: A Workflow for Structural Verification
The robust characterization of a synthesized compound like this compound relies on a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to confident identification.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Key Expected Fragments:
-
m/z 188 (M⁺˙): The molecular ion. Its presence confirms the molecular weight of the compound.
-
m/z 158 ([M-NO]⁺): Loss of a nitric oxide radical is a common fragmentation pathway for nitroaromatic compounds. [1]* m/z 142 ([M-NO₂]⁺): Loss of the entire nitro group as a radical. This fragment corresponds to the 8-methylquinoline cation. [1]* m/z 115: Subsequent loss of HCN from the m/z 142 fragment, a characteristic fragmentation of the quinoline ring.
Comparative Analysis with Structural Analogs
The interpretation of the spectral data for this compound is significantly enhanced by comparing it with its structural relatives, 8-methylquinoline and 5-nitroquinoline.
| Compound | Key ¹H NMR Features | Key Mass Spec Fragments |
| 8-Methylquinoline | Aromatic protons are generally more shielded compared to the nitro-substituted analog. The methyl signal is a prominent singlet. | M⁺˙ at m/z 143. Loss of H to give m/z 142. Fragmentation of the quinoline ring. |
| 5-Nitroquinoline | The absence of the methyl group simplifies the aromatic region. Protons ortho and para to the nitro group are significantly deshielded. | M⁺˙ at m/z 174. Fragments at m/z 144 ([M-NO]⁺), 128 ([M-NO₂]⁺), and 116. [2] |
| This compound | A combination of the features of the above two. The nitro group deshields the protons on the carbocyclic ring, while the methyl group has a minor shielding effect on its neighboring proton. | M⁺˙ at m/z 188. Key fragments resulting from the loss of NO and NO₂. |
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the tube to ensure complete dissolution of the sample.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Standard EI-MS Sample Introduction
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: The sample is ionized in the source using a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected to generate the mass spectrum.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of combining NMR and mass spectrometry. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework, revealing the influence of the methyl and nitro substituents on the electronic environment of the quinoline ring. Mass spectrometry confirms the molecular weight and provides valuable structural clues through predictable fragmentation patterns. By comparing the spectral data with that of simpler, related molecules, a confident and comprehensive structural assignment can be achieved. This guide serves as a framework for researchers to approach the spectroscopic analysis of similarly substituted heterocyclic compounds, emphasizing the importance of a logical, data-driven, and comparative approach to structural verification.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Infrared Spectroscopy of 8-Methyl-5-nitroquinoline
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 8-Methyl-5-nitroquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, spectral interpretation, and a comparative analysis with structurally related compounds. The guide is structured to offer not just procedural steps but also the scientific rationale behind the observations, ensuring a thorough understanding of the molecule's vibrational characteristics.
Introduction: The Role of IR Spectroscopy in Characterizing Substituted Quinolines
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and probe the molecular structure. For complex heterocyclic systems like quinoline and its derivatives, IR spectroscopy provides a unique fingerprint, allowing for the confirmation of identity, assessment of purity, and understanding of substituent effects on the electronic and vibrational properties of the ring system.
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The introduction of a methyl group at the 8-position and a nitro group at the 5-position significantly influences the molecule's vibrational spectrum. The methyl group, an electron-donating group, and the nitro group, a strong electron-withdrawing group, alter the bond strengths and dipole moments of the quinoline scaffold, leading to characteristic shifts in the absorption frequencies of the various vibrational modes. This guide will explore these nuances in detail.
Experimental Design and Rationale
To fully appreciate the spectroscopic signature of this compound, a comparative approach is employed. We will analyze its spectrum in the context of simpler, related molecules:
-
Quinoline: The parent heterocyclic system, providing a baseline spectrum of the fundamental quinoline ring vibrations.
-
8-Methylquinoline: Illustrates the effect of the electron-donating methyl group on the quinoline ring.
-
5-Nitroquinoline: Demonstrates the impact of the powerful electron-withdrawing nitro group on the ring's vibrational modes.
By comparing the spectrum of this compound to these precursors, we can deconstruct the contributions of each substituent to the overall spectral profile.
Experimental Workflow
The acquisition and analysis of the FTIR spectrum of this compound and its analogs follow a systematic workflow. This process is designed to ensure data accuracy and reproducibility.
Caption: Experimental workflow for FTIR analysis of solid samples.
Detailed Experimental Protocol: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FTIR analysis.[1][2][3][4] KBr is transparent in the mid-infrared region and acts as an inert matrix for the sample.
Materials:
-
This compound (or comparative compound)
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum. Cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.
-
Grinding and Mixing: In the agate mortar, add approximately 100-200 mg of the dried KBr. Add the sample to the KBr and grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the IR radiation.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place a blank KBr pellet (prepared using only KBr) in the sample holder of the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any impurities in the KBr.
-
Sample Spectrum: Replace the blank pellet with the sample pellet and acquire the IR spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
Spectral Analysis and Comparison
The IR spectrum of this compound is characterized by a combination of absorptions arising from the quinoline ring system, the methyl group, and the nitro group. A comparative analysis with quinoline, 8-methylquinoline, and 5-nitroquinoline allows for the assignment of the key vibrational modes.
Table 1: Key IR Absorption Frequencies (cm⁻¹) of this compound and Related Compounds
| Vibrational Mode | Quinoline (approx.) | 8-Methylquinoline (approx.) | 5-Nitroquinoline (approx.) | This compound (Expected) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch (Methyl) | N/A | 2980-2850 | N/A | 2980-2850 |
| C=C & C=N Ring Stretching | 1620-1450 | 1620-1450 | 1620-1450 | 1620-1450 |
| Asymmetric NO₂ Stretch | N/A | N/A | 1550-1520 | 1550-1520 |
| Symmetric NO₂ Stretch | N/A | N/A | 1360-1340 | 1360-1340 |
| C-H in-plane bending | 1300-1000 | 1300-1000 | 1300-1000 | 1300-1000 |
| C-H out-of-plane bending | 900-675 | 900-675 | 900-675 | 900-675 |
Note: The approximate ranges are based on typical values for these functional groups and may vary slightly based on the specific molecular environment and sample preparation method.
Detailed Interpretation
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): All four compounds exhibit absorptions in this region, characteristic of the C-H stretching vibrations on the aromatic rings. The intensity and exact position of these peaks can be influenced by the substituents.
-
Aliphatic C-H Stretching (2980-2850 cm⁻¹): These peaks are present only in 8-methylquinoline and this compound, confirming the presence of the methyl group. Both asymmetric and symmetric stretching modes of the C-H bonds in the methyl group are expected in this region.
-
C=C and C=N Ring Stretching (1620-1450 cm⁻¹): The quinoline ring system gives rise to a series of complex absorptions in this region due to the stretching vibrations of the C=C and C=N bonds. The positions and relative intensities of these bands are sensitive to the nature and position of the substituents.
-
Nitro Group Vibrations: The most prominent and diagnostic peaks for 5-nitroquinoline and this compound are the strong absorptions corresponding to the nitro group.
-
Asymmetric NO₂ Stretch (1550-1520 cm⁻¹): A very strong and characteristic absorption is expected in this region.[5][6] Conjugation with the aromatic ring typically shifts this band to a lower frequency compared to aliphatic nitro compounds.[5][6]
-
Symmetric NO₂ Stretch (1360-1340 cm⁻¹): Another strong absorption, typically of slightly lower intensity than the asymmetric stretch, is found in this region.[5][6]
-
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of absorption bands in this "fingerprint" region is highly diagnostic of the substitution pattern on the aromatic rings. The specific positions of these strong bands can help confirm the positions of the substituents.
Substituent Effects on the Quinoline Spectrum
The introduction of the methyl and nitro groups has predictable effects on the vibrational frequencies of the quinoline ring.
Caption: Influence of substituents on the IR spectrum of the quinoline ring.
The electron-donating methyl group tends to slightly increase the electron density in the ring, which can subtly affect the C=C and C=N bond orders and their corresponding stretching frequencies. Conversely, the powerful electron-withdrawing nitro group significantly perturbs the electronic structure of the quinoline system through both inductive and resonance effects. This can lead to more pronounced shifts in the ring's vibrational modes compared to the parent quinoline.
Conclusion
The FTIR spectrum of this compound is a rich source of structural information. The presence of the methyl group is unequivocally confirmed by the aliphatic C-H stretching vibrations, while the nitro group is identified by its strong and characteristic asymmetric and symmetric stretching bands. The complex pattern of absorptions in the fingerprint region provides further confirmation of the substitution pattern on the quinoline ring. By comparing its spectrum with those of quinoline, 8-methylquinoline, and 5-nitroquinoline, a detailed and confident assignment of the key vibrational modes can be achieved. This guide provides a robust framework for the experimental acquisition and interpretation of the FTIR spectrum of this compound, serving as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.
References
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Bernstein, H. J. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]
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NIST. (n.d.). Quinoline, 8-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]
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SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]
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Ordóñez, M. F. (n.d.). IR: nitro groups. Retrieved from [Link]
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MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S1. Characterization of Mo-(5N)8-HQ and Mo-8-HQD. (a) FTIR.... Retrieved from [Link]
-
University of Calgary. (n.d.). IR Chart. Retrieved from [Link]
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PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectral data of 8HQ. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]
-
Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of 8-Methyl-5-nitroquinoline Synthesis
Introduction: The Importance of Rigorous Validation in Quinoline Chemistry
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, forming the structural basis for a wide range of pharmaceuticals, including antimalarial and anticancer agents.[1][2] The specific compound, 8-methyl-5-nitroquinoline (C₁₀H₈N₂O₂), is a valuable intermediate in the synthesis of more complex molecules.[3] However, classical synthetic routes to substituted quinolines, such as the Skraup synthesis, can often yield a mixture of isomers.[4] For drug development professionals and researchers, distinguishing the desired product, this compound, from potential isomeric impurities like 6-methyl-5-nitroquinoline is not merely an academic exercise—it is a critical step for ensuring efficacy, safety, and reproducibility.
This guide eschews a simple recitation of protocols. Instead, it serves as a comprehensive manual on how to think about validation. We will explore the synthesis of this compound and delve into a multi-pronged spectroscopic approach—leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm its structure. Each technique provides a unique piece of the puzzle, and together they form a self-validating system that ensures the identity and purity of the target compound.
The Synthetic Pathway: A Modified Skraup Synthesis
The Skraup synthesis is a robust and time-honored method for generating the quinoline core.[5][6] It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[7] To synthesize this compound, the logical choice for the starting material is 2-methyl-4-nitroaniline .
The causality here is rooted in the mechanism of the Skraup reaction. The initial dehydration of glycerol by sulfuric acid yields acrolein, an α,β-unsaturated aldehyde. The amino group of the aniline then undergoes a Michael addition to this acrolein. The subsequent acid-catalyzed cyclization and dehydration steps are directed by the substitution pattern of the aniline. Using 2-methyl-4-nitroaniline ensures that the cyclization occurs in a way that places the methyl group at the 8-position and the nitro group at the 5-position of the final quinoline ring system. Nitrobenzene often serves as both the solvent and the oxidizing agent required for the final aromatization step.[5][8]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Validation: A Multi-Technique Approach
Once the synthesis is complete, a rigorous validation process is essential. No single technique is sufficient; instead, a confluence of data from multiple spectroscopic methods provides the necessary certainty. The logical flow of this process is to start with techniques that confirm the overall structure and mass, then move to those that detail the specific connectivity and environment of each atom.
Caption: Logical workflow for the spectroscopic validation of the target compound.
Mass Spectrometry (MS)
The Rationale: MS is the first port of call. Its primary function is to confirm the molecular weight of the synthesized compound, providing immediate evidence of whether the desired reaction has occurred. The molecular formula for this compound is C₁₀H₈N₂O₂, which corresponds to a molecular weight of approximately 188.18 g/mol .[3]
Expected Data & Comparison: High-resolution mass spectrometry (HRMS) would provide an exact mass, allowing for the unambiguous determination of the molecular formula. For comparison, an alternative isomer like 7-methyl-8-nitroquinoline also has the same molecular formula and thus the same molecular weight.[9] Therefore, while MS confirms that a methyl-nitroquinoline has been formed, it cannot distinguish between isomers.
| Technique | Parameter | Expected Result for this compound | Comparison: 7-Methyl-8-nitroquinoline |
| MS (EI) | Molecular Ion (M⁺) | m/z = 188 | m/z = 188 |
| HRMS (ESI) | Exact Mass [M+H]⁺ | 189.0658 | 189.0658 |
Infrared (IR) Spectroscopy
The Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] For this compound, the most crucial diagnostic peaks are those corresponding to the nitro group (NO₂). The presence of strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds is a key indicator of successful nitration.
Expected Data & Comparison: The IR spectrum will also show characteristic peaks for aromatic C-H stretching, C=C and C=N ring vibrations, and aliphatic C-H stretching from the methyl group.[11][12] While the IR spectra of isomers will be very similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used for differentiation, though this is less definitive than NMR.
| Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Key Takeaway |
| IR | Aromatic C-H Stretch | ~3100-3000 | Confirms aromatic rings |
| Aliphatic C-H Stretch | ~2950-2850 | Confirms -CH₃ group | |
| NO₂ Asymmetric Stretch | ~1530-1550 (Strong) | Confirms presence of Nitro group | |
| C=C, C=N Ring Stretch | ~1600-1450 | Confirms quinoline core | |
| NO₂ Symmetric Stretch | ~1340-1360 (Strong) | Confirms presence of Nitro group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rationale: NMR is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For distinguishing between isomers like this compound and its alternatives, ¹H and ¹³C NMR are indispensable.
¹H NMR - Proton NMR This technique reveals the number of different types of protons and their neighboring protons. The electron-withdrawing nitro group will deshield nearby protons (shift them downfield), while the electron-donating methyl group will have a slight shielding effect. The specific splitting patterns (coupling) between adjacent protons are unique to each isomer's structure.
¹³C NMR - Carbon NMR This provides a count of the unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, allowing for the assignment of each carbon in the aromatic system and the methyl group.
Expected Data & Comparison: The key to distinguishing this compound from an isomer like 6-methyl-5-nitroquinoline lies in the number of signals, their chemical shifts, and the proton coupling constants. For instance, the protons on the pyridine ring (H2, H3, H4) and the benzene ring (H6, H7) will have distinct shifts and coupling patterns that are a direct consequence of the substituent positions.
| Technique | Parameter | Expected Data for this compound | Comparison: 6-Methyl-5-nitroquinoline |
| ¹H NMR | δ (ppm), Multiplicity | -CH₃: ~2.8 ppm (s, 3H)Aromatic H's: ~7.4-9.2 ppm (m, 5H) with unique coupling patterns. | -CH₃: ~2.6 ppm (s, 3H)Aromatic H's: ~7.5-9.0 ppm (m, 5H) with different coupling patterns. |
| ¹³C NMR | δ (ppm) | -CH₃: ~18-25 ppmAromatic C's: ~120-155 ppm (9 signals) | -CH₃: ~18-25 ppmAromatic C's: ~120-155 ppm (9 signals with different shifts) |
Note: Specific chemical shifts are predictions and can vary based on solvent and experimental conditions. Literature or database values should be consulted for precise comparison.[3][13]
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are detailed, self-validating protocols for the spectroscopic analyses.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive (to form [M+H]⁺)
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3500 V
-
Source Temperature: 120 °C
-
Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.
-
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₁₀H₉N₂O₂⁺ (189.0658).
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with a diamond or germanium ATR crystal.
-
Method Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average 16 scans to improve the signal-to-noise ratio.
-
Background: Run a background scan of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Analysis: Process the resulting spectrum to identify key absorption bands. Specifically, locate and label the strong, sharp peaks characteristic of the NO₂ group (~1540 cm⁻¹ and ~1350 cm⁻¹).
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Method Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16.
-
-
Method Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assemble the molecular structure. Assign each peak in both the ¹H and ¹³C spectra to the corresponding atom in the proposed structure.
Conclusion
The synthesis of a specific quinoline derivative like this compound demands more than just a successful reaction; it requires irrefutable proof of structure. This guide has demonstrated that a systematic and logical application of modern spectroscopic techniques provides this proof. Mass spectrometry confirms the molecular formula, IR spectroscopy validates the presence of key functional groups, and NMR spectroscopy provides the definitive blueprint of atomic connectivity, allowing for confident differentiation from isomers. By understanding the causality behind each experimental choice and adhering to rigorous protocols, researchers can ensure the integrity of their results and build a solid foundation for subsequent drug development and scientific inquiry.
References
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Wikipedia. (n.d.). Skraup reaction. Retrieved from Wikipedia. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline. [Link]
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Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from Slideshare. [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. [Link]
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RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. Retrieved from RSC Publishing. [Link]
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MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from MDPI. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences Review and Research. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from ResearchGate. [Link]
-
Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from JARAS. [Link]
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Elsevier. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitroquinoline. PubChem Compound Database. Retrieved from PubChem. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). 7-Methyl 8-nitroquinoline. NIST Chemistry WebBook. Retrieved from NIST. [Link]
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A Comparative Guide to 8-Hydroxy-5-nitroquinoline and Its Derivatives: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals navigating the chemical space of quinoline derivatives, 8-hydroxy-5-nitroquinoline (also known as nitroxoline) emerges as a compound of significant interest. Its potent biological activities, particularly in the realms of oncology and microbiology, have established it as a critical lead compound. This guide provides an in-depth comparative analysis of 8-hydroxy-5-nitroquinoline and its key derivatives, grounded in experimental data and established scientific principles. We will delve into their synthesis, mechanisms of action, and structure-activity relationships to offer a comprehensive resource for your research and development endeavors.
The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The 8-hydroxyquinoline core is a well-recognized "privileged structure" in drug discovery, attributable to its ability to chelate metal ions, a property intrinsically linked to its diverse biological effects.[1] This bidentate ligand, through its hydroxyl group and quinoline nitrogen, can sequester essential metal ions, thereby disrupting vital cellular processes in pathogenic organisms and cancer cells. The strategic placement of various substituents on this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a vast library of derivatives with a wide spectrum of activities, including anticancer, antibacterial, antifungal, and antiviral effects.[1][2]
8-Hydroxy-5-nitroquinoline: A Potent Lead Compound
Among the numerous derivatives, 8-hydroxy-5-nitroquinoline distinguishes itself with a nitro group at the 5-position, a modification that significantly enhances its biological potency. This electron-withdrawing group modulates the electronic properties of the quinoline ring system, influencing its metal-chelating capabilities and its propensity to generate reactive oxygen species (ROS), a key mechanism in its cytotoxic and antimicrobial actions.[3]
Synthesis of 8-Hydroxy-5-nitroquinoline: A Reproducible Pathway
A common and efficient method for the synthesis of 8-hydroxy-5-nitroquinoline involves the nitration of 8-hydroxyquinoline.[4][5] A two-stage method involving nitrosation followed by oxidation is also a viable route.[4][5]
Experimental Protocol: Synthesis of 8-Hydroxy-5-nitroquinoline via Nitration
-
Dissolution: Dissolve 8-hydroxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with constant stirring.
-
Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining the low temperature.
-
Reaction: Allow the reaction to proceed for a specified time (e.g., 2-3 hours) with continuous stirring.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 7.
-
Filtration and Washing: Filter the precipitated solid, wash it thoroughly with distilled water to remove any residual acid and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 8-hydroxy-5-nitroquinoline.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Caption: Synthetic workflow for 8-hydroxy-5-nitroquinoline.
Comparative Analysis: Anticancer Activity
A significant body of research highlights the superior anticancer potency of 8-hydroxy-5-nitroquinoline compared to other halogenated and non-halogenated derivatives.[3] Its cytotoxicity has been demonstrated across a range of human cancer cell lines.
Cytotoxicity Data Summary
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline | Raji (Burkitt's lymphoma) | 0.438 | [6] |
| T24 (Bladder Cancer) | 7.85 | [6] | |
| 5637 (Bladder Cancer) | ~2.5-5 | [6] | |
| KCC853 (Renal Cancer) | ~2.5-5 | [6] | |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Raji (Burkitt's lymphoma) | ~5 | [7] |
| A2780 (Ovarian Carcinoma) | ~10 | [7] | |
| MCF-7 (Breast Adenocarcinoma) | ~15 | [7] | |
| 8-Hydroxyquinoline | - | - | [2] |
Note: IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.
The data clearly indicates that 8-hydroxy-5-nitroquinoline exhibits significantly lower IC₅₀ values, and thus higher potency, against various cancer cell lines compared to its well-known analogue, clioquinol.[3][6]
Mechanism of Anticancer Action: The Role of ROS
The enhanced cytotoxicity of 8-hydroxy-5-nitroquinoline is strongly associated with its ability to induce the generation of intracellular reactive oxygen species (ROS).[3] This effect is often potentiated by the presence of copper ions.[3] The overproduction of ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
Caption: ROS-mediated apoptotic pathway induced by 8-hydroxy-5-nitroquinoline.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (8-hydroxy-5-nitroquinoline and its derivatives) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Analysis: Antimicrobial Activity
8-hydroxy-5-nitroquinoline (nitroxoline) has a long history of use as an oral antibacterial agent for treating urinary tract infections.[8] Its broad-spectrum activity extends to various Gram-positive and Gram-negative bacteria, as well as some fungi.[8] The antimicrobial mechanism is primarily attributed to its ability to chelate divalent metal cations, which are essential for the function of various microbial enzymes, including RNA polymerase.[8]
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of 8-hydroxyquinoline derivatives reveals several key trends:
-
Electron-withdrawing groups at the 5-position: As seen with the nitro group in nitroxoline, electron-withdrawing substituents at this position generally enhance antimicrobial and anticancer activity.[2]
-
Halogenation: Halogenated derivatives, such as clioquinol, also exhibit significant biological activity. However, concerns about neurotoxicity have been raised with some halogenated compounds.[3]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate cell membranes. Modifications that alter lipophilicity can significantly impact biological activity.
Conclusion and Future Perspectives
This comparative analysis underscores the prominence of 8-hydroxy-5-nitroquinoline as a highly potent derivative within the 8-hydroxyquinoline class. Its superior anticancer and established antimicrobial properties, coupled with a well-understood mechanism of action involving ROS generation and metal chelation, make it a compelling lead compound for further drug development. The experimental protocols provided herein offer a standardized framework for the evaluation of novel analogues. Future research should focus on the synthesis of new derivatives with improved pharmacokinetic profiles and reduced off-target toxicities, while leveraging the foundational understanding of the structure-activity relationships discussed in this guide.
References
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JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]
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Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Arigo Biolaboratories. [Link]
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Bio-protocol. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol. [Link]
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ResearchGate. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
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National Center for Biotechnology Information. (2011). Nitroxoline (5-nitro-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health. [Link]
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Chemistry of Heterocyclic Compounds. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds. [Link]
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National Center for Biotechnology Information. (2014). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health. [Link]
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MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
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ResearchGate. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. ResearchGate. [Link]
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bepls. (n.d.). Design, Synthesis, In Silico and In-Vitro Anti-Bacterial Screening of Some Novice Cinnoline Derivatives. bepls. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
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National Center for Biotechnology Information. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Institutes of Health. [Link]
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Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of 8-Methyl-5-nitroquinoline: A GC-MS Comparative Analysis
Executive Summary
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 8-Methyl-5-nitroquinoline, a critical building block in medicinal chemistry, a robust and validated purity assessment is paramount. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique for this purpose. We will explore the causality behind methodological choices, present a detailed, self-validating experimental protocol, and compare the utility of GC-MS against orthogonal methods. This document is designed to equip researchers with the practical and theoretical knowledge required to establish rigorous quality control procedures for quinoline-based compounds.
The Analytical Challenge: Understanding the Impurity Profile of this compound
The synthesis of substituted quinolines, often involving multi-step reactions like the Skraup synthesis, can introduce a variety of impurities.[1] A comprehensive purity assessment must therefore anticipate and effectively separate and identify these potential contaminants. For this compound, impurities can be broadly categorized:
-
Process-Related Impurities: These arise directly from the manufacturing process.
-
Unreacted Starting Materials: Residuals of the aniline and glycerol precursors.
-
Intermediates: Incompletely cyclized or oxidized reaction intermediates.[1]
-
By-products: Compounds formed through side reactions. A significant challenge in the synthesis of substituted quinolines from m-substituted anilines is the formation of isomeric impurities.[2] For this compound, the presence of other methyl-nitroquinoline isomers (e.g., 8-Methyl-7-nitroquinoline) is a distinct possibility.
-
-
Degradation Products: Compounds formed during storage or under stress conditions (e.g., hydrolysis, oxidation).
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[3]
Given this complex potential impurity profile, an analytical method with high resolving power and definitive identification capabilities is essential.
The Power of Hyphenation: Why GC-MS is a Superior Tool
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the exceptional separation capabilities of GC with the unparalleled identification power of MS.[4]
-
Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds from a mixture based on their boiling points and affinity for a stationary phase within a capillary column.[5] This is ideal for analyzing the relatively volatile this compound and many of its expected process-related impurities and residual solvents.
-
Mass Spectrometry (MS): As components elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each component that acts as a chemical "fingerprint."[5] This allows for unambiguous identification by comparing the obtained spectra against spectral libraries or by interpreting the fragmentation patterns.
This combination makes GC-MS particularly valuable for impurity profiling, where both qualitative and quantitative data are required to ensure the quality of a drug substance.[4]
Workflow for GC-MS Purity Assessment
Caption: A typical workflow for purity assessment using GC-MS.
Comparative Analysis: Orthogonal Methodologies
While GC-MS is highly effective, a comprehensive purity validation strategy often employs orthogonal methods—different techniques that measure the same attribute through different physical principles. This provides a more complete and trustworthy purity profile.[6]
| Analytical Technique | Principle | Strengths for this compound Analysis | Limitations |
| GC-MS | Separation by volatility/polarity, detection by mass fragmentation. | Excellent for volatile/semi-volatile impurities (isomers, by-products) and residual solvents. Highly specific identification.[7] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some compounds. |
| HPLC-UV/DAD | Separation by polarity/partitioning, detection by UV absorbance. | Ideal for quantifying non-volatile or thermally unstable impurities and degradation products. Robust and widely used for API purity.[6] | Co-eluting impurities with similar UV spectra can be difficult to resolve. Less definitive identification than MS without a mass detector. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, crucial for unambiguous identification of isomers. Quantitative NMR (qNMR) can determine purity against a certified standard without needing a standard of the analyte itself.[8] | Lower sensitivity compared to GC-MS and HPLC, making it less suitable for trace impurity detection. Complex mixtures can lead to overlapping signals. |
Experimental Protocol: GC-MS Purity Method for this compound
This protocol is designed as a self-validating system, incorporating method validation principles as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10]
Instrumentation and Reagents
-
GC-MS System: An Agilent 7890B GC system coupled to a 5977B Mass Selective Detector (or equivalent).[11]
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. The 5% phenyl methylpolysiloxane stationary phase provides excellent resolution for a wide range of semi-volatile compounds.[8]
-
Reagents: Dichloromethane (DCM, GC-grade or higher), this compound reference standard (>99.5% purity).
Chromatographic Conditions
The following conditions are a robust starting point and should be optimized as necessary.
| Parameter | Setting | Rationale |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes. |
| Inlet Temperature | 270°C | Ensures complete and rapid vaporization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading from the high-concentration main peak, ensuring better resolution of trace impurities. |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial hold allows for elution of volatile solvents. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all high-boiling point components elute. |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy that generates extensive, library-searchable fragmentation patterns. |
| Mass Range | m/z 40-450 | A wide range to capture fragments of the parent compound and potential lower or higher molecular weight impurities. |
Sample and Standard Preparation
-
Reference Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM. A higher concentration for the test sample is used to ensure that low-level impurities are above the detection limit.
Method Validation (Abbreviated per ICH Q2(R1))
A full validation should be performed before routine use.[9][12]
-
Specificity: Analyze a blank (DCM), the reference standard, and the sample solution. The blank should show no interfering peaks at the retention time of this compound or its known impurities. The method's ability to separate the main peak from potential impurities demonstrates specificity.[13]
-
Limit of Detection (LOD) and Quantitation (LOQ): Determined by serially diluting the reference standard solution until a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ) is achieved.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1 µg/mL to 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.[13]
-
Precision (Repeatability): Inject the sample solution six times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.
-
Accuracy: Assessed by performing a spike recovery study. Spike the sample solution with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the sample concentration). The recovery should be within 98.0% to 102.0%.[9]
Data Analysis and Interpretation
Identification of Impurities
An impurity is identified by a two-factor authentication process:
-
Retention Time (RT): The RT of a peak in the sample chromatogram is compared to the RT of a known impurity standard, if available.
-
Mass Spectrum: The mass spectrum of the unknown peak is compared to the spectrum in a reference library (e.g., NIST) or to the spectrum of a known standard.
Impurity Identification Logic
Caption: Decision tree for the identification of impurities.
Quantification of Purity
For purity assessment, area percent normalization is a common and straightforward approach. The purity of the main component is calculated as:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting assumption for structurally similar isomers and by-products in EI-MS.
Illustrative Data Comparison
The following table presents hypothetical data from the analysis of a newly synthesized batch of this compound compared to a reference standard and an alternative compound, 2-Methyl-8-nitroquinoline.
| Analyte | Retention Time (min) | Purity (% Area) | Identified Impurities (RT, Identity, % Area) |
| Reference Standard | 15.21 | >99.8% | None detected above LOQ |
| Synthesized Batch A | 15.22 | 98.9% | 1. (14.85, Isomer, 0.6%)2. (12.50, Starting Material, 0.3%)3. (16.10, Unknown, 0.2%) |
| Alternative Compound | 14.95 | 99.2% | 1. (14.55, Isomer, 0.5%)2. (15.80, By-product, 0.3%) |
This data clearly shows that while "Synthesized Batch A" has high purity, it contains a notable isomeric impurity that requires further characterization or purification.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a highly sensitive and specific analytical method for its assessment. This guide has demonstrated that GC-MS is an exceptionally well-suited technique for this purpose, providing robust separation of volatile impurities and unambiguous identification through mass spectral data.[14][15] By establishing a detailed, validated protocol grounded in ICH principles, researchers can ensure the generation of reliable and reproducible data. While GC-MS is a powerful primary tool, its integration with orthogonal methods like HPLC and NMR will provide the most comprehensive and trustworthy purity profile, underpinning the development of safe and effective pharmaceuticals.
References
-
Medistri SA. (2024). GC/MS Identification of Impurities. Available at: [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available at: [Link]
-
American Laboratory. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Available at: [Link]
-
Resolvemass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Available at: [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]
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IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
PubChem - NIH. (n.d.). This compound. Available at: [Link]
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Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Available at: [Link]
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A Researcher's Guide to Differentiating 5- and 7-Methylquinoline Isomers Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a foundational requirement for advancing discovery. Methylquinoline derivatives, in particular, are prevalent scaffolds in medicinal chemistry, and the seemingly subtle difference in the position of a methyl group can profoundly impact a compound's biological activity and physicochemical properties. The isomers 5-methylquinoline and 7-methylquinoline present a classic analytical challenge due to their identical mass and similar fragmentation patterns in mass spectrometry. This guide provides an in-depth technical comparison, grounded in experimental data, on how to reliably differentiate these two isomers using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
The Challenge: Identical Connectivity, Different Spatial Arrangement
The core difficulty in distinguishing 5-methylquinoline from 7-methylquinoline lies in their constitutional isomerism. Both possess a quinoline core with a methyl group on the carbocyclic ring. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra can provide initial clues, but overlapping aromatic signals and subtle differences in chemical shifts often preclude a definitive assignment, especially in complex reaction mixtures. To overcome this ambiguity, a multi-pronged NMR approach, leveraging both through-bond and through-space correlations, is essential.
Foundational Analysis: ¹H and ¹³C NMR Spectroscopy
A meticulous analysis of 1D ¹H and ¹³C NMR spectra is the first step in the characterization process. The chemical shifts of the methyl protons and the aromatic protons and carbons are influenced by the electronic environment, which is subtly altered by the position of the methyl substituent.
Comparative ¹H NMR Data
The ¹H NMR spectra of both isomers exhibit a complex aromatic region and a characteristic singlet for the methyl protons. While the exact chemical shifts can vary slightly depending on the solvent and concentration, reproducible differences are consistently observed.
| Proton Assignment | 5-Methylquinoline (δ, ppm) | 7-Methylquinoline (δ, ppm) | Key Differentiator |
| -CH₃ | ~2.65[1] | ~2.55[2] | The methyl protons of 5-methylquinoline are typically deshielded and appear at a slightly higher chemical shift compared to 7-methylquinoline.[1] |
| H-2 | ~8.85 | ~8.85[2] | Generally similar. |
| H-3 | ~7.35 | ~7.35[2] | Generally similar and often part of a multiplet. |
| H-4 | ~8.05 | ~8.07[2] | Generally similar. |
| H-6 | ~7.60 | ~7.35[2] | Significant difference in chemical shift. |
| H-8 | ~7.90 | ~7.88[2] | The H-8 proton in 5-methylquinoline is deshielded due to the peri-interaction with the nitrogen lone pair, but the methyl group at position 5 influences its electronic environment. In 7-methylquinoline, H-8 is a singlet. |
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide further points of comparison, with the position of the methyl group inducing noticeable shifts in the carbons of the carbocyclic ring.
| Carbon Assignment | 5-Methylquinoline (δ, ppm) | 7-Methylquinoline (δ, ppm) | Key Differentiator |
| -CH₃ | ~18.5 | ~21.6[2] | A noticeable difference in the methyl carbon chemical shift. |
| C-2 | ~150.5 | ~150.8[2] | Generally similar. |
| C-3 | ~121.0 | ~121.3[2] | Generally similar. |
| C-4 | ~136.0 | ~136.0[2] | Generally similar. |
| C-4a | ~129.0 | ~128.1[2] | Minor but observable difference. |
| C-5 | ~133.0 | ~128.9[2] | The ipso-carbon (C-5) in 5-methylquinoline is significantly shifted. |
| C-6 | ~128.0 | ~126.9[2] | Observable difference. |
| C-7 | ~126.0 | ~138.4[2] | The ipso-carbon (C-7) in 7-methylquinoline is significantly shifted. |
| C-8 | ~129.5 | ~125.4[2] | Observable difference. |
| C-8a | ~147.0 | ~148.1[2] | Minor but observable difference. |
Advanced 2D NMR Techniques for Unambiguous Assignment
While 1D NMR provides valuable data, 2D NMR experiments are indispensable for confirming assignments and, most critically, for definitively distinguishing between the two isomers through the observation of through-space correlations.
Through-Bond Correlations: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the assignment of protons within the same spin system. For both isomers, COSY will show correlations between H-2, H-3, and H-4 in the pyridine ring, and between the protons on the carbocyclic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This experiment is instrumental in piecing together the carbon skeleton and confirming the position of the methyl group by observing its long-range correlations to neighboring carbons.
The Decisive Experiment: Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where the saturation of one proton's resonance affects the intensity of the resonance of a spatially proximate proton (typically within 5 Å).[3][4] This effect is independent of through-bond coupling and provides direct evidence of the spatial arrangement of atoms. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or a 1D selective NOE experiment is the definitive method to distinguish between 5- and 7-methylquinoline.
Expected NOE Correlations: The "Smoking Gun"
The key to differentiating the isomers lies in the unique spatial proximities of the methyl protons to specific protons on the quinoline ring system.
-
For 5-Methylquinoline: The methyl group at the C-5 position is in close spatial proximity to the proton at C-4 and the proton at C-6. Therefore, a NOESY spectrum of 5-methylquinoline is expected to show a cross-peak between the methyl protons (~2.65 ppm) and the H-4 proton (~8.05 ppm) and the H-6 proton (~7.60 ppm).
-
For 7-Methylquinoline: The methyl group at the C-7 position is spatially close to the protons at C-6 and C-8. Consequently, the NOESY spectrum of 7-methylquinoline will exhibit a cross-peak between the methyl protons (~2.55 ppm) and the H-6 proton (~7.35 ppm) and the H-8 proton (~7.88 ppm).
The presence or absence of a NOE correlation between the methyl protons and the H-4 proton is the unambiguous diagnostic marker.
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the methylquinoline sample for ¹H and 2D NMR experiments, and 20-30 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a 400 or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2 s.
-
-
COSY:
-
Pulse Program: Standard COSY (cosygpppqf).
-
Data points: 1024 in F2, 256 in F1.
-
Number of Scans: 8-16 per increment.
-
-
HSQC:
-
Pulse Program: Edited HSQC with adiabatic pulses (hsqcedetgpsisp2.3).
-
Spectral Width: Matched to ¹H and ¹³C spectral widths.
-
Number of Scans: 8-16 per increment.
-
-
HMBC:
-
Pulse Program: Standard HMBC (hmbcgplpndqf).
-
Number of Scans: 16-32 per increment.
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.
-
-
NOESY:
-
Pulse Program: Standard NOESY (noesygpph).
-
Mixing Time (d8): 0.5 - 1.0 s (optimized based on molecular size).
-
Number of Scans: 16-32 per increment.
-
Visualizing the Workflow and Key Differentiators
Caption: Key NOE correlations for isomer identification.
Conclusion
The differentiation of 5- and 7-methylquinoline is a tractable analytical problem when a systematic and comprehensive NMR strategy is employed. While 1D ¹H and ¹³C NMR provide initial, valuable clues, they are often insufficient for an unambiguous assignment. The application of 2D NMR techniques, particularly COSY, HSQC, and HMBC, allows for the complete assignment of the proton and carbon spectra. Ultimately, the definitive differentiation hinges on the through-space correlations observed in a NOESY experiment. The presence of a NOE between the methyl protons and the H-4 proton is a conclusive marker for 5-methylquinoline, while its absence and the presence of correlations to H-6 and H-8 confirm the identity of 7-methylquinoline. This robust methodology ensures the high-fidelity structural characterization that is critical for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
- Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622.
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
NMRDB.org. (n.d.). HMBC, HSQC NMR prediction. Retrieved from [Link]
-
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
-
YouTube. (2020, October 26). Nuclear Overhauser Effect NOE in NMR Spectroscopy by Dr S M khetre. Retrieved from [Link]
Sources
A Comparative Guide to the Efficacy of Nitroxoline Versus Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
In an era defined by the escalating crisis of antimicrobial resistance (AMR), the imperative to explore and repurpose existing chemical entities has never been more critical. Nitroxoline, a quinoline derivative with a long history as a urinary antiseptic, is experiencing a renaissance. Its unique biochemical properties and broad-spectrum activity are positioning it as a compelling candidate against multidrug-resistant (MDR) pathogens. This guide provides a detailed, data-supported comparison of nitroxoline's efficacy, contrasting its performance with that of conventional antimicrobial agents to inform future research and development.
Mechanism of Action: A Departure from Convention
The primary distinguishing feature of nitroxoline is its unique mechanism of action, which circumvents many common bacterial resistance strategies. Unlike beta-lactams, which target cell wall synthesis, or aminoglycosides, which inhibit protein synthesis, nitroxoline's efficacy is rooted in the chelation of essential divalent metal cations.[1]
Core Mechanism: Metal Ion Chelation
Nitroxoline's structure allows it to act as a potent chelator, binding to and sequestering essential metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺).[2] This disruption of metal homeostasis has several downstream consequences for microbial pathogens:
-
Enzyme Inhibition: Many critical bacterial enzymes, including DNA gyrase, topoisomerase IV, and RNA polymerase, are metalloenzymes that rely on these cations as cofactors.[3][4] By depleting their availability, nitroxoline effectively halts fundamental processes like DNA replication and transcription.
-
Biofilm Disruption: Metal ions are crucial for the structural integrity of the extracellular polymeric substance (EPS) that forms the matrix of bacterial biofilms. Nitroxoline's chelation of these ions destabilizes the biofilm, rendering the embedded bacteria more susceptible to antimicrobial agents and host immune responses.[1][2]
-
Quorum Sensing (QS) Inhibition: It disrupts bacterial communication and virulence by interfering with QS pathways.[3][5]
-
Outer Membrane Destabilization: Recent studies indicate that nitroxoline can also affect the integrity of the bacterial outer membrane, which may explain its synergistic activity with large-scaffold antibiotics.[4][6]
This multifaceted mechanism means that resistance development is less likely to occur through a single target-site mutation, a common issue with many conventional antibiotics.
Comparative In Vitro Efficacy: A Quantitative Look
A crucial metric for evaluating any antimicrobial is its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the drug that prevents visible growth of a microorganism. Nitroxoline demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many challenging MDR strains.[3]
Below is a comparative summary of MIC₅₀/MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for nitroxoline and other common urinary tract infection (UTI) antibiotics.
| Pathogen | Nitroxoline (µg/mL) | Ciprofloxacin (µg/mL) | Co-trimoxazole (µg/mL) | Nitrofurantoin (µg/mL) |
| Escherichia coli | 4 / 8[7][8] | >16 / >16[9] | >8 / >8[9] | 32 / 32[9] |
| Klebsiella pneumoniae | 8 / 32[7] | >16 / >16[10] | >8 / >8[11] | 128 / 128[9] |
| Pseudomonas aeruginosa | 36 / 64[7] | >16 / >16[9][10] | N/A | N/A[6] |
| Staphylococcus aureus | 8 / 8[7] | >16 / >16[9] | ≤0.12 / ≤0.12[9] | 16 / 16[9] |
| Enterococcus faecalis | 2 / 4[7] | >16 / >16[9] | N/A | 8 / 8[9][12] |
Data Interpretation:
-
Nitroxoline maintains potent activity against key uropathogens like E. coli and E. faecalis, with MIC₉₀ values well below the EUCAST clinical breakpoint of 16 µg/mL for E. coli.[6][7][8]
-
Notably, its efficacy against MDR strains is often superior to that of agents like ciprofloxacin and co-trimoxazole, which face high rates of resistance.[8] For some clinical isolates of K. pneumoniae and P. mirabilis, nitroxoline was the only tested drug that would be considered for treatment.[6]
-
While active against many species, nitroxoline shows limited efficacy against P. aeruginosa.[6][7][8]
Superiority in Biofilm Eradication
Bacterial biofilms represent a significant clinical challenge, as they confer tolerance to conventional antibiotic therapies.[13] Nitroxoline has demonstrated remarkable, broad-spectrum biofilm-eradicating capabilities.[13][14]
-
Performance against Persisters: Studies have shown that nitroxoline can eradicate persister cells of methicillin-resistant S. aureus (MRSA) in stationary cultures, a feat where standard-of-care agents like vancomycin and daptomycin were found to be inactive.[13][14]
-
Quantitative Eradication: The Minimum Biofilm Eradication Concentration (MBEC) for nitroxoline against a multidrug-resistant strain of Acinetobacter baumannii was determined to be 46.9 µM.[13][14] Furthermore, it achieved a 2-3 log reduction in viable biofilm cells in an ex vivo porcine skin model, underscoring its potential for treating complex, surface-associated infections.[13][14]
This anti-biofilm activity is a key differentiator from many other antibiotic classes, which are often rendered ineffective by the protective biofilm matrix.
Synergistic Potential in Combination Therapy
Nitroxoline's ability to permeabilize the bacterial outer membrane opens the door to powerful synergistic combinations, enhancing the efficacy of other antimicrobials and potentially reversing resistance.[7]
| Combination Agent | Target Pathogen(s) | Observed Synergistic Effect |
| Meropenem | NDM-1-producing E. coli | Sub-MIC nitroxoline reduced the MIC of meropenem from 128 µg/mL to as low as 4 µg/mL.[15] |
| Colistin | Colistin-resistant Enterobacteriaceae | Resensitizes resistant strains to colistin, decreasing the MIC by two- to four-fold.[8] |
| Gentamicin | Enterococcus faecalis | Demonstrates synergistic and additive effects, causing dramatic changes in cell morphology.[16][17] |
| Cefuroxime + Clarithromycin | Borrelia burgdorferi (persister cells) | Combination completely eradicated stationary-phase persister cells, preventing regrowth.[18] |
These findings suggest that nitroxoline could be a valuable adjuvant in combination therapies, restoring the utility of antibiotics that have lost effectiveness against MDR pathogens.
Detailed Experimental Protocols
For reproducibility and validation, detailed methodologies are paramount.
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from CLSI and EUCAST guidelines.
-
Preparation of Antimicrobial Stock: Prepare a stock solution of nitroxoline (e.g., in DMSO) and the comparator antibiotics at a concentration 100x the highest final concentration to be tested. Sterilize by filtration if necessary.
-
Preparation of Inoculum: a. From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL after it's added to the plate.[1]
-
Plate Preparation (96-well microtiter plate): a. Add 100 µL of CAMHB to all wells. b. Add 100 µL of the 2x concentrated antibiotic stock solution to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10. d. Column 11 serves as the growth control (no antibiotic). Column 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[1]
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is based on the ASTM E2799 standard method.[3]
-
Biofilm Growth: a. Add 150 µL of a standardized bacterial inoculum (prepared as in the MIC protocol) to each well of a 96-well microtiter plate. b. Place a 96-peg lid (e.g., MBEC Assay® plate) onto the microtiter plate, ensuring all pegs are submerged. c. Incubate for 16-24 hours at 37°C on a rocking platform to allow for robust biofilm formation on the surface of each peg.[13]
-
Antimicrobial Challenge: a. Prepare a 'challenge' 96-well plate with 200 µL per well of serially diluted nitroxoline in fresh growth medium. b. Carefully remove the peg lid from the growth plate and rinse it gently in a trough of sterile saline for 1-2 minutes to remove loosely adherent, planktonic cells. c. Transfer the rinsed peg lid to the prepared challenge plate. d. Incubate for the desired exposure time (typically 24 hours) at 37°C.[19]
-
Recovery and Viability Assessment: a. Prepare a 'recovery' 96-well plate containing 200 µL of fresh, sterile growth medium and an appropriate neutralizer if required. b. Remove the peg lid from the challenge plate, rinse again in saline to remove residual antibiotic. c. Place the peg lid into the recovery plate. d. To dislodge the surviving biofilm bacteria, place the entire recovery plate assembly in a sonicator water bath and sonicate for 5-30 minutes.[4][13] e. Remove the peg lid and cover the recovery plate with a standard sterile lid. Incubate for 24 hours at 37°C.
-
Reading Results: The MBEC is the minimum concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm (i.e., the wells remain clear).[18]
Conclusion and Future Outlook
Nitroxoline presents a compelling case for repurposing as a mainstream antimicrobial agent. Its unique metal chelation mechanism, broad-spectrum activity against MDR pathogens, superior biofilm eradication capabilities, and potential for synergistic combinations distinguish it from many conventional antibiotics.[3][10] The low observed rates of resistance development further enhance its appeal.[6][8]
While its historical and current use is primarily for uncomplicated UTIs, the preclinical data strongly suggest its potential utility is far broader.[3] The scientific community must now build on this foundation. The path forward requires well-structured, randomized clinical trials to validate these in vitro findings and establish nitroxoline's efficacy and safety in treating a wider range of complicated and biofilm-associated infections.[3][20] Such efforts are essential to fully realize the therapeutic potential of this rediscovered antimicrobial agent in the global fight against AMR.
References
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NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS - IJNRD. (n.d.). International Journal of Novel Research and Development. Retrieved January 15, 2026, from [Link]
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Sobke, A., et al. (2017). Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria. International Journal of Antimicrobial Agents, 49(2), 247-251. Retrieved January 15, 2026, from [Link]
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Patsnap Synapse. (2024). What is Nitroxoline used for?. Retrieved January 15, 2026, from [Link]
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Sobke, A., et al. (2017). Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria. ResearchGate. Retrieved January 15, 2026, from [Link]
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Wagenlehner, F. M., et al. (2019). Nitroxoline: treatment and prevention of urinary tract infections from the urologist's perspective. Future Science OA, 5(6), FSO389. Retrieved January 15, 2026, from [Link]
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Li, Y., et al. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210065. Retrieved January 15, 2026, from [Link]
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Wikipedia. (n.d.). Nitroxoline. Retrieved January 15, 2026, from [Link]
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Lopatkin, A. J., et al. (2025). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. ResearchGate. Retrieved January 15, 2026, from [Link]
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Lopatkin, A. J., et al. (2023). Nitroxoline resistance is associated with significant fitness loss and diminishes in vivo virulence of Escherichia coli. mBio, 14(6), e01974-23. Retrieved January 15, 2026, from [Link]
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Li, Y., et al. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. PMC - NIH. Retrieved January 15, 2026, from [Link]
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Saeed, K., et al. (2019). Supplement 2: Minimal biofilm eradication concentration (MBEC) assays. Journal of Orthopaedic Research. Retrieved January 15, 2026, from [Link]
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Xia, M., et al. (2025). In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China. Journal of Antimicrobial Chemotherapy. Retrieved January 15, 2026, from [Link]
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Pothineni, V. R., et al. (2022). Nitroxoline Drug Combinations Are More Active Than Lyme Antibiotic Combination and Can Eradicate Stationary Phase Borrelia burgdorferi. Canadian Lyme Disease Foundation. Retrieved January 15, 2026, from [Link]
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Lopatkin, A. J., et al. (2025). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications. Retrieved January 15, 2026, from [Link]
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Cherdtrakulkiat, R., et al. (2019). NITROXOLINE: A POTENT ANTIMICROBIAL AGENT AGAINST MULTIDRUG RESISTANT ENTEROBACTERIACEAE. Walailak Journal of Science and Technology (WJST). Retrieved January 15, 2026, from [Link]
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van den Bijllaardt, W., et al. (2018). Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. Journal of Antimicrobial Chemotherapy, 73(8), 2039-2050. Retrieved January 15, 2026, from [Link]
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Matuszewska, M., et al. (2024). Combinatory Effect of Nitroxoline and Gentamicin in the Control of Uropathogenic Enterococci Infections. International Journal of Molecular Sciences, 25(17), 9639. Retrieved January 15, 2026, from [Link]
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Naber, K. G., et al. (2014). Review of the literature and individual patients' data meta-analysis on efficacy and tolerance of nitroxoline in the treatment of uncomplicated urinary tract infections. BMC Infectious Diseases, 14, 628. Retrieved January 15, 2026, from [Link]
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Matuszewska, M., et al. (2024). Combinatory Effect of Nitroxoline and Gentamicin in the Control of Uropathogenic Enterococci Infections. ResearchGate. Retrieved January 15, 2026, from [Link]
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Grillon, A., et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and S. PLOS ONE. Retrieved January 15, 2026, from [Link]
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Zeiler, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331-342. Retrieved January 15, 2026, from [Link]
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Martínez-García, L., et al. (2021). Rapid and Accurate Detection of Escherichia coli and Klebsiella pneumoniae Strains Susceptible/Resistant to Cotrimoxazole through Evaluation of Cell Elongation. Antibiotics, 10(6), 720. Retrieved January 15, 2026, from [Link]
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Gestels, Z., et al. (2023). Ciprofloxacin MICs of bacterial colonies of E. coli, K. pneumoniae... ResearchGate. Retrieved January 15, 2026, from [Link]
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Taneja, N., et al. (2019). Resistance pattern of Nitrofurantoin of Uropathogens in different age groups at Dr. Lal Path Labs, National Reference. ResearchGate. Retrieved January 15, 2026, from [Link]
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Dr.Oracle. (2025). What is the recommended treatment for urinary tract infections caused by Enterococcus (E.) faecalis with a minimum inhibitory concentration (MIC) of <=16.0 for nitrofurantoin?. Retrieved January 15, 2026, from [Link]
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Zhanel, G. G., et al. (2016). In Vitro Activity of Fosfomycin against Bacterial Pathogens Isolated from Urine Specimens of Outpatients Attending Emergency Departments in Canada from 2007 to 2014. Antimicrobial Agents and Chemotherapy, 60(7), 4434-4437. Retrieved January 15, 2026, from [Link]
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Grillon, A., et al. (2016). Mean (± standard deviation) time-kill curves of ciprofloxacin against... ResearchGate. Retrieved January 15, 2026, from [Link]
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Dąbrowska, K., et al. (2022). Analysis of Susceptibility to Selected Antibiotics in Klebsiella pneumoniae, Escherichia coli, Enterococcus faecalis and Enterococcus faecium Causing Urinary Tract Infections in Kidney Transplant Recipients over 8 Years: Single-Center Study. Journal of Clinical Medicine, 11(19), 5857. Retrieved January 15, 2026, from [Link]
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Utami, E. R., et al. (2022). Comparison of ciprofloxacin, cotrimoxazole, and doxycycline on Klebsiella pneumoniae: Time-kill curve analysis. Veterinary World, 15(10), 2530-2535. Retrieved January 15, 2026, from [Link]
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A Researcher's Guide to 8-Methyl-5-nitroquinoline: A Comparative Analysis and Methodological Framework
This guide provides a comprehensive analysis of 8-Methyl-5-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental data, this document establishes a framework for its characterization by cross-referencing computed data from PubChem with available empirical data for structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound for their specific applications.
Introduction to this compound: Structure and Scientific Context
This compound belongs to the quinoline family, a class of compounds renowned for its diverse pharmacological activities. The quinoline scaffold is a key component in numerous approved drugs, including antimalarials, antibacterials, and anticancer agents. The introduction of a nitro group (-NO₂) and a methyl group (-CH₃) onto the quinoline core at positions 5 and 8, respectively, is expected to significantly modulate its physicochemical properties, metabolic stability, and biological activity.
The precise positioning of these functional groups influences the molecule's electronic distribution and steric profile. The electron-withdrawing nature of the nitro group can impact receptor binding and metabolic pathways, while the methyl group can affect solubility and steric hindrance. This guide will dissect these anticipated effects through a comparative lens.
Molecular Structure and Key Identifiers
To establish a clear baseline for our analysis, we begin with the fundamental identifiers and structural representation of this compound.
Caption: Recommended workflow for the experimental characterization of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for distinct signals corresponding to the aromatic protons on the quinoline ring and a singlet for the methyl protons. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Signals: Ten distinct carbon signals are expected. The chemical shifts of carbons near the nitro group will be downfield.
-
-
Data Analysis: Integrate the proton signals to confirm the ratio of protons. Compare the observed chemical shifts with predictions from chemical database software or with data from similar published structures. [1]
Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To determine purity and confirm molecular weight.
-
HPLC Method:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a standard starting point. For example, a linear gradient from 5% B to 95% B over 15 minutes.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Mass Spectrometry Method:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Scan for the protonated molecule [M+H]⁺. For this compound, this would be an m/z of 189.19.
-
-
Data Analysis: Assess the HPLC chromatogram for a single major peak, indicating high purity. The area of this peak relative to all other peaks provides a quantitative measure of purity. Confirm that the mass spectrum of the major peak corresponds to the expected molecular weight. [2]
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify characteristic functional groups.
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample, or prepare a KBr pellet.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
N-O Stretching: Look for strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
-
C-H Stretching: Observe aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring vibrations will appear in the 1600-1450 cm⁻¹ region.
-
Conclusion and Future Directions
This compound presents an intriguing profile based on computational analysis. Its predicted physicochemical properties position it as a viable candidate for further investigation in drug discovery and materials science. However, the lack of extensive experimental data underscores the necessity for rigorous empirical validation.
This guide provides the foundational knowledge and a clear methodological framework for researchers to undertake this validation. By systematically applying the described protocols, the scientific community can build a robust, data-rich understanding of this compound, paving the way for its potential application.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246300, this compound. PubChem. Retrieved January 15, 2026, from [Link].
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PubChemLite. (n.d.). This compound (C10H8N2O2). Retrieved January 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. PubChem. Retrieved January 15, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90009, 6-Methyl-5-nitroquinoline. PubChem. Retrieved January 15, 2026, from [Link].
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 8-Methyl-5-nitroquinoline
As researchers and drug development professionals, our work necessitates the handling of a wide array of chemical compounds. Among these, heterocyclic compounds like 8-Methyl-5-nitroquinoline are common building blocks. However, their safe handling is paramount to ensure both personal safety and the integrity of our research. This guide provides a detailed protocol for the safe handling of this compound, grounded in scientific principles and practical laboratory experience.
Hazard Identification and Risk Assessment
Before any work with this compound commences, a thorough understanding of its potential hazards is essential. According to available safety data, this compound presents several risks:
-
Acute Oral Toxicity: It is harmful if swallowed[1].
-
Skin Irritation: Direct contact can cause skin irritation[1][2].
-
Serious Eye Damage: Contact with the eyes can lead to serious damage[1].
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation[1][2][3].
Given these hazards, a risk assessment should be conducted to identify potential exposure scenarios in the planned experimental workflow. This includes weighing the compound, transferring it between containers, and its use in reactions. The primary risks are accidental ingestion, skin or eye contact with the solid material, and inhalation of airborne particles.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the primary means of protection, a robust PPE plan is crucial. The selection of PPE should be directly informed by the identified hazards.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Double gloving is recommended when handling the pure solid. |
| Eye Protection | Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles reaching the eyes[2]. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing[4]. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust[5]. |
It is critical to remember that PPE is the last line of defense. Its effectiveness is dependent on proper use and is secondary to well-designed engineering controls and safe work practices.
Engineering Controls: Minimizing Exposure at the Source
The most effective way to handle hazardous compounds is to minimize exposure at its source using appropriate engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound should be performed within a certified chemical fume hood. This is the most critical engineering control as it contains airborne particles and prevents their inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions[2][6].
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is recommended:
Caption: Recommended workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don the appropriate PPE as outlined in Table 1.
-
Ensure the chemical fume hood has been certified within the last year.
-
Gather all necessary glassware, spatulas, and weighing paper within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Avoid creating dust.
-
Gently transfer the compound to the reaction vessel. If any material is spilled, it should be immediately cleaned up following the spill procedures outlined below.
-
-
Cleanup and Disposal:
-
Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol) and absorbent pads.
-
Remove PPE in the reverse order it was put on, being careful not to contaminate your skin.
-
All contaminated waste, including gloves, weighing paper, and absorbent pads, must be disposed of in a clearly labeled hazardous waste container in accordance with institutional and local regulations[2][3].
-
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a clear and practiced emergency plan is vital.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[3][6]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3][6]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[3][6]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6]. |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with a suitable solvent and absorbent pads. |
| Large Spill | Evacuate the immediate area and notify your institution's environmental health and safety department. |
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][6].
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal[2][3].
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Carl Roth. (2021). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Connor, T. H. (2009). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
